Diisobutyl Phthalate-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAVDBGNNKXQV-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745737 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-88-8 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 358730-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diisobutyl Phthalate-d4: Principles and Applications
Abstract: This technical guide provides a comprehensive overview of Diisobutyl Phthalate-d4 (DIBP-d4), a critical tool for analytical scientists in research, drug development, and environmental monitoring. The document details its chemical structure, properties, and the rationale behind its synthesis. The primary focus is on its application as a stable isotope-labeled internal standard in quantitative mass spectrometry. Detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are provided, alongside an exploration of the fundamental principles that make deuterated standards the gold standard for accuracy and precision in complex analytical workflows.
Introduction: The Need for Precision in Phthalate Analysis
Diisobutyl Phthalate (DIBP) is a widely used plasticizer that enhances the flexibility and durability of polymers.[1][2] Its prevalence in consumer products, from food packaging to medical devices, has led to ubiquitous human exposure.[3][4] As regulatory bodies and researchers scrutinize the potential endocrine-disrupting and reproductive toxicity effects of phthalates, the need for highly accurate and reliable quantitative methods has become paramount.[5][6]
A significant challenge in phthalate analysis is the potential for sample loss during extraction and the unpredictable influence of the sample matrix on instrument response (matrix effects).[7][8] To overcome these hurdles, the principle of isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard (SIL-IS), is employed. This compound is the ideal SIL-IS for the quantification of DIBP.
Core Concepts: this compound
Chemical Identity and Structure
This compound is a deuterated form of DIBP where four hydrogen atoms on the aromatic ring are replaced with deuterium atoms.[9][10] This substitution results in a mass increase of 4 Daltons (M+4) while maintaining virtually identical physicochemical properties to the unlabeled analyte.[7][10]
Chemical Structure:
The structure consists of a central benzene-d4 ring esterified with two isobutanol side chains.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key properties of DIBP-d4 are summarized in the table below. Note the slight increase in molecular weight and density compared to the unlabeled compound due to the heavier deuterium isotopes.
| Property | Value | Source(s) |
| CAS Number | 358730-88-8 | [9][10] |
| Molecular Formula | C₁₆H₁₈D₄O₄ | [9] |
| Molecular Weight | 282.37 g/mol | [7][10] |
| Appearance | Colorless Oil | [9] |
| Density | ~1.039 g/mL at 25 °C | [7] |
| Isotopic Purity | Typically ≥98 atom % D | [7] |
| Mass Shift | M+4 | [7][10] |
Synthesis and Quality Control
Proposed Synthetic Pathway
The synthesis of DIBP-d4 follows the same well-established chemical reaction as its unlabeled counterpart: an acid-catalyzed esterification.[11][12] The key difference is the use of a deuterated starting material, Phthalic Anhydride-d4, which is commercially available.[13][14]
The reaction involves the esterification of Phthalic Anhydride-d4 with two equivalents of isobutanol, typically in the presence of an acid catalyst like sulfuric acid.[2][11]
Caption: Proposed synthesis of DIBP-d4 via esterification.
Quality Control and Validation
As an analytical standard, the purity of DIBP-d4 is critical. A multi-step validation process ensures its suitability:
-
Chemical Purity: Assessed primarily by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to ensure the absence of organic impurities.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is used to confirm the chemical structure and the precise location of the deuterium labels.
-
Isotopic Purity: High-resolution mass spectrometry is used to confirm the mass shift and determine the isotopic enrichment, ensuring that the M+4 isotopologue is the dominant species and minimizing potential cross-talk with the analyte's signal.[15][16]
The Rationale for a Deuterated Internal Standard
The central tenet of using a SIL-IS is that it behaves identically to the analyte throughout the analytical process.[17][18] Because DIBP-d4 shares the same chemical structure, polarity, and ionization potential as DIBP, it serves as the perfect proxy.
Key Advantages:
-
Correction for Sample Loss: Any loss of the target analyte during sample preparation (e.g., extraction, evaporation, transfer steps) will be mirrored by a proportional loss of the DIBP-d4 internal standard.[1][8]
-
Mitigation of Matrix Effects: In complex matrices like plasma, urine, or food extracts, other co-eluting compounds can suppress or enhance the ionization of the analyte in the mass spectrometer source.[1][9] Since DIBP-d4 co-elutes with DIBP, it experiences the same matrix effects, allowing for an accurate correction.[19]
-
Improved Precision and Accuracy: By calculating the ratio of the analyte peak area to the internal standard peak area, variability from injection volume and instrument drift is normalized, leading to significantly more robust and reproducible results.[10][15]
Caption: Workflow demonstrating the self-validating system of a SIL-IS.
Experimental Protocols
Extreme care must be taken to avoid background phthalate contamination. Use phthalate-free labware, high-purity solvents, and heat-treat all glassware (e.g., 400°C for 2 hours).[20][21]
Protocol 1: Quantification of DIBP in Aqueous Samples by GC-MS
This protocol is adapted for the analysis of DIBP in samples like water or beverages.
1. Preparation of Standards:
- Prepare a 1 mg/mL stock solution of DIBP and DIBP-d4 in a phthalate-free solvent like isohexane.
- Create a series of calibration standards by serially diluting the DIBP stock solution.
- Spike each calibration standard and the unknown samples with the DIBP-d4 solution to a fixed final concentration (e.g., 50 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction):
- To 10 mL of the aqueous sample (or calibration standard), add the DIBP-d4 internal standard.
- Add 5 mL of isohexane.
- Vortex vigorously for 2 minutes to extract the phthalates into the organic layer.
- Centrifuge to separate the phases.
- Carefully transfer the upper organic layer to a clean vial for analysis.[20][22]
3. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890A or equivalent.
- Column: 5% Phenyl-methyl silicone capillary column (e.g., 30m x 0.25mm ID, 0.25µm film).[7]
- Injector: Splitless mode, 280°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: 80°C (hold 1 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min (hold 5 min).[21]
- MS System: Triple-Quadrupole Mass Spectrometer (e.g., Agilent 7000).
- Ionization Mode: Electron Impact (EI), 70eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- DIBP (Analyte): Quantifier ion m/z 149.[7]
- DIBP-d4 (IS): Quantifier ion m/z 153.[7]
4. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio (Area of DIBP / Area of DIBP-d4) against the concentration of DIBP for the calibration standards.
- Calculate the concentration of DIBP in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of DIBP in Biological Matrices by UPLC-MS/MS
This protocol is suitable for analyzing DIBP and its metabolites in matrices like plasma or urine.
1. Preparation of Standards:
- Prepare stock solutions (1 mg/mL) of DIBP and DIBP-d4 in methanol.
- Prepare calibration standards in a blank matrix (e.g., charcoal-stripped plasma) to mimic the sample matrix.
- Spike all standards, quality controls, and unknown samples with DIBP-d4 to a fixed final concentration.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add 300 µL of cold acetonitrile containing the DIBP-d4 internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
- Transfer the supernatant to a new vial for injection.
3. UPLC-MS/MS Instrumentation and Conditions:
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: C18 reverse-phase column (e.g., KINETEX C18, 50 x 2.1 mm, 1.7 µm).[2][23]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- MS/MS System: SCIEX QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- DIBP (Analyte): m/z 279.1 → 149.0.[2][23]
- DIBP-d4 (IS): m/z 283.2 → 153.0.[2][23]
4. Data Analysis:
- Construct a calibration curve using the peak area ratio (DIBP / DIBP-d4) versus concentration.
- Determine the concentration in unknown samples from the calibration curve.
Conclusion
This compound is an indispensable tool for any laboratory performing quantitative analysis of DIBP. Its properties as a stable isotope-labeled internal standard provide a self-validating system that corrects for inevitable variations in sample preparation and instrument performance. By incorporating DIBP-d4 into GC-MS or LC-MS/MS workflows, researchers can achieve the highest levels of accuracy, precision, and confidence in their data, which is essential for making informed decisions in toxicology, environmental science, and drug development.
References
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 16, 2026, from [Link]
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Durand, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
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Erythropel, H. C., et al. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Journal of Chromatographic Science, 52(7), 738-743. Available at: [Link]
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Gómez-Pérez, M. L., et al. (2019). Deuterated Internal Standard: Significance and symbolism. Journal of Pharmaceutical and Biomedical Analysis, 174, 345-352. Retrieved January 16, 2026, from [Link]
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Kim, S., et al. (2020). Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development. Food and Chemical Toxicology, 145, 111747. Available at: [Link]
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Kim, S., et al. (2020). Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats. ResearchGate. Retrieved January 16, 2026, from [Link]
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International Organisation of Vine and Wine (OIV). (2013). Method of determination of phthalates by gas chromatography/mass spectrometry in wines. Retrieved January 16, 2026, from [Link]
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BASTONE. (2025). What is Diisobutyl Phthalate (DIBP) Plasticizer. Retrieved January 16, 2026, from [Link]
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Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved January 16, 2026, from [Link]
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Li, R., et al. (2022). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. Journal of Hazardous Materials, 424(Pt C), 127599. Available at: [Link]
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International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines. Retrieved January 16, 2026, from [Link]
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Joint Research Centre. (2007). Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved January 16, 2026, from [Link]
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Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE (DIBP). Retrieved January 16, 2026, from [Link]
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Chemsrc. (2025). Phthalic Acid Anhydride-d4. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Toxicokinetic assessment of inhalatory absorption of Diisobutyl phthalate (DiBP). Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved January 16, 2026, from [Link]
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International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved January 16, 2026, from [Link]
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Waters Corporation. (n.d.). High Throughput Analysis of Phthalates and Parabens in Cosmetics and Personal Care Products Using UPLC with Mass Detection. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Diisobutyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl Phthalate-d4 (DIBP-d4) is the deuterated analogue of Diisobutyl Phthalate (DIBP), a widely used plasticizer. The incorporation of four deuterium atoms into the benzene ring of the molecule makes it an invaluable tool in analytical and research settings, particularly as an internal standard for isotope dilution mass spectrometry.[1] Its chemical inertness and similarity in physicochemical properties to its non-deuterated counterpart ensure it behaves almost identically during sample preparation and analysis, allowing for accurate quantification of DIBP in various matrices. This guide provides a comprehensive overview of the physicochemical properties of DIBP-d4, along with detailed analytical methodologies for its characterization and use.
Chemical Identity and Structure
-
Chemical Name: this compound
-
Synonyms: 1,2-Benzenedicarboxylic acid-d4, bis(2-methylpropyl) ester; Phthalic acid-d4 diisobutyl ester
-
CAS Number: 358730-88-8[2]
-
Molecular Formula: C₁₆H₁₈D₄O₄[2]
-
Molecular Weight: 282.37 g/mol [2]
The structure of this compound consists of a deuterated benzene ring to which two isobutyl ester groups are attached at the 1 and 2 positions.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are very similar to those of the non-deuterated form. The primary difference is the slightly higher molecular weight due to the presence of deuterium. The following table summarizes the key physicochemical properties. Where specific data for the deuterated form is unavailable, data for the non-deuterated analogue (DIBP, CAS 84-69-5) is provided as a close approximation and is noted accordingly.
| Property | Value | Source |
| Appearance | Colorless, oily liquid | [2] |
| Molecular Weight | 282.37 g/mol | [2] |
| Boiling Point | 320 °C (for DIBP) | [3] |
| Melting Point | -37 °C (for DIBP) | [3] |
| Flash Point | 109 °C (closed cup) | |
| Density | ~1.04 g/cm³ (for DIBP) | [4] |
| Solubility | Insoluble in water; soluble in most organic solvents such as ethanol, ether, and benzene. | [3] |
| Vapor Pressure | Very low | [3] |
| Isotopic Purity | Typically ≥98 atom % D |
Synthesis
This compound is synthesized via the esterification of phthalic anhydride-d4 with isobutanol.[4] The reaction is typically catalyzed by a strong acid, such as sulfuric acid.
Caption: Synthesis of this compound.
The general procedure involves heating a mixture of phthalic anhydride-d4, excess isobutanol, and the acid catalyst. The water formed during the reaction is continuously removed to drive the equilibrium towards the product side. After the reaction is complete, the excess isobutanol is removed, and the crude product is purified, typically by vacuum distillation.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of phthalates due to their volatility.[5] For DIBP-d4, a non-polar or semi-polar capillary column is typically used for separation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as hexane or ethyl acetate. A typical concentration for analysis is 1-10 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (or equivalent).
-
Oven Program: Initial temperature of 60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Expected Fragmentation: The mass spectrum of DIBP is characterized by a prominent fragment ion at m/z 149, corresponding to the protonated phthalic anhydride fragment.[5] For DIBP-d4, this fragment will be shifted to m/z 153. Other characteristic fragments for DIBP include ions at m/z 223 ([M-C₄H₉O]⁺) and m/z 57 ([C₄H₉]⁺). For DIBP-d4, the corresponding fragment to m/z 223 would be expected at m/z 227.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and isotopic labeling pattern of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of DIBP-d4 will be similar to that of DIBP, but the aromatic signals will be absent due to the substitution of protons with deuterium. The expected signals are:
-
A doublet for the -CH₂- protons of the isobutyl groups.
-
A multiplet for the -CH- proton of the isobutyl groups.
-
A doublet for the terminal -CH₃ protons of the isobutyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbonyl carbons, the carbons of the isobutyl groups, and the deuterated aromatic carbons. The signals for the deuterated carbons will be of lower intensity and may show splitting due to carbon-deuterium coupling.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a proton-decoupled experiment is typically performed.
-
Data Analysis: Integrate the signals in the ¹H spectrum to confirm the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the structure. In the ¹³C spectrum, identify the signals corresponding to the different carbon atoms in the molecule.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of phthalates and their metabolites in complex matrices.[6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole or Q-TOF.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 283.2). Product ions can be selected based on the fragmentation of the molecule (e.g., the loss of an isobutoxy group).
-
Applications in Research and Development
The primary application of this compound is as an internal standard in analytical methods for the quantification of Diisobutyl Phthalate.[6] Its use is crucial in various fields:
-
Environmental Monitoring: To accurately measure DIBP levels in water, soil, air, and biota.
-
Food Safety: To quantify DIBP migration from packaging materials into foodstuffs.
-
Toxicology and Human Biomonitoring: To determine human exposure to DIBP by measuring its concentration or its metabolites in biological samples such as urine and blood.
-
Pharmaceutical Analysis: To detect and quantify DIBP as a potential leachable from plastic components used in drug manufacturing and packaging.
The use of DIBP-d4 as an internal standard corrects for variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and reliable quantitative results.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as a substance that may damage fertility or the unborn child. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is an essential analytical tool for researchers and scientists in various disciplines. Its well-defined physicochemical properties and the availability of robust analytical methods for its characterization and use enable the accurate and precise quantification of its non-deuterated analogue in a wide range of matrices. This guide provides a foundational understanding of DIBP-d4, empowering professionals to confidently incorporate it into their analytical workflows.
References
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German Environmental Specimen Bank. (n.d.). Diisobutyl phthalate (DiBP). Retrieved from [Link]
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Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE. Retrieved from [Link]
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Diisobutyl phthalate. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE (DIBP). Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisobutyl Phthalate. Retrieved from [Link]
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Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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Versar Inc., & SRC Inc. (2010, October). Toxicity review of diisobutyl phthalate (DiBP). Technical Report. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Isotopic Purity of Diisobutyl Phthalate-d4
This guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Diisobutyl Phthalate-d4 (DIBP-d4). Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step experimental protocols, and robust analytical methodologies required to produce and validate high-purity DIBP-d4 for use as an internal standard in demanding analytical applications.
Introduction: The Critical Role of DIBP-d4 in Quantitative Analysis
Diisobutyl Phthalate (DIBP) is a widely used plasticizer found in a variety of consumer and industrial products.[1][2] Due to its prevalence, there is a significant need for accurate quantification of DIBP in environmental, biological, and commercial samples. Deuterium-labeled internal standards, such as this compound, are indispensable for achieving high precision and accuracy in mass spectrometry-based quantitative analyses.[3][4]
The strategic incorporation of four deuterium atoms onto the phthalic acid backbone creates a molecule that is chemically identical to the native analyte but has a distinct, higher mass. This allows it to be used as an internal standard to correct for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby enhancing the reliability of analytical data.[5][6] The efficacy of DIBP-d4 as an internal standard is, however, critically dependent on its chemical and, most importantly, its isotopic purity.[7][8] The presence of unlabeled or partially labeled species can introduce significant errors in quantification.[8]
This guide, therefore, presents a detailed methodology for the synthesis of DIBP-d4 from deuterated starting materials and outlines rigorous analytical techniques for the verification of its isotopic purity.
Synthesis of this compound
The synthesis of DIBP-d4 is achieved through the acid-catalyzed esterification of Phthalic Anhydride-d4 with isobutanol.[1][9] This reaction, a cornerstone of industrial organic synthesis, is adapted here for the specific requirements of producing a high-purity, isotopically labeled compound.
Principle of the Reaction
The synthesis proceeds via a classic Fischer-Speier esterification mechanism. Phthalic Anhydride-d4 is reacted with two equivalents of isobutanol in the presence of an acid catalyst. The reaction involves the nucleophilic attack of the isobutanol on the carbonyl carbons of the anhydride, leading to the formation of a monoester intermediate, followed by a second esterification to yield the diester, DIBP-d4. Water is generated as a byproduct and is typically removed to drive the reaction to completion.
Starting Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity |
| Phthalic Acid Anhydride-d4 | 75935-32-9 | C₈D₄O₃ | ≥98% isotopic purity |
| Isobutanol | 78-83-1 | C₄H₁₀O | ≥99%, anhydrous |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98%, ACS grade |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous |
| Sodium Bicarbonate | 144-55-6 | NaHCO₃ | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ACS grade |
Causality Behind Experimental Choices:
-
Phthalic Anhydride-d4: The use of a highly enriched deuterated starting material is fundamental to achieving high isotopic purity in the final product.[10]
-
Anhydrous Reagents: The presence of water can hinder the forward esterification reaction; therefore, the use of anhydrous isobutanol and toluene is crucial for maximizing the reaction yield.
-
Sulfuric Acid: While other catalysts exist, sulfuric acid is a cost-effective and efficient catalyst for this transformation.[1][11]
Experimental Protocol: Synthesis of DIBP-d4
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet, add Phthalic Anhydride-d4 (10.0 g, 65.7 mmol).
-
Addition of Reagents: Add isobutanol (17.1 g, 230.0 mmol, 3.5 equivalents) and toluene (100 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the theoretical amount of water (1.18 mL) is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) using a 1:4 ethyl acetate/hexane solvent system.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst.
-
Workup - Extraction: Wash the organic layer with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess isobutanol.
-
Purification: The crude product can be purified by vacuum distillation to yield DIBP-d4 as a clear, colorless oil.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Determination of Isotopic Purity
Verifying the isotopic purity is a non-negotiable step in the quality control of DIBP-d4.[8][12] This is predominantly achieved using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][13][14]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of ions.[15][16] This allows for the differentiation of DIBP-d4 from its various isotopologues (molecules that differ only in their isotopic composition).
Principle: When DIBP-d4 is analyzed by HRMS, a molecular ion peak is observed. The high resolving power of the instrument allows for the separation of the [M+H]⁺ ion of DIBP-d4 from the [M+H]⁺ ions of DIBP-d3, DIBP-d2, DIBP-d1, and the unlabeled DIBP. The isotopic purity is calculated from the relative abundance of these peaks.[13][14]
Expected Isotopologue Masses:
| Isotopologue | Molecular Formula | Exact Mass (Monoisotopic) | [M+H]⁺ m/z |
| DIBP (d0) | C₁₆H₂₂O₄ | 278.1518 | 279.1591 |
| DIBP-d1 | C₁₆H₂₁DO₄ | 279.1581 | 280.1654 |
| DIBP-d2 | C₁₆H₂₀D₂O₄ | 280.1644 | 281.1717 |
| DIBP-d3 | C₁₆H₁₉D₃O₄ | 281.1706 | 282.1779 |
| DIBP-d4 | C₁₆H₁₈D₄O₄ | 282.1769 | 283.1842 |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized DIBP-d4 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 1 µg/mL.
-
LC-MS System: Utilize a UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the DIBP-d4 peak.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: Set to a high value (e.g., >60,000).
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (m/z 279.16, 280.17, 281.17, 282.18, and 283.18).
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
Visualization of HRMS Workflow:
Caption: Workflow for isotopic purity analysis by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful complementary technique for assessing isotopic purity.[7][12] Both proton (¹H) and deuterium (²H) NMR can be employed.
Principle:
-
¹H NMR: In a ¹H NMR spectrum of DIBP-d4, the signals corresponding to the aromatic protons on the phthalate ring should be absent or significantly diminished. The isotopic purity can be estimated by comparing the integral of any residual aromatic proton signals to the integral of a known, non-deuterated proton signal (e.g., the isobutyl protons).
-
²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the aromatic ring, confirming the position of deuteration. The absence of other deuterium signals confirms the specificity of the labeling.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a precise amount of the synthesized DIBP-d4 (e.g., 10-20 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Carefully integrate the region corresponding to the aromatic protons (around 7.5-7.7 ppm) and the isobutyl protons (e.g., the CH₂ protons around 4.0 ppm).
-
The percentage of non-deuterated impurity can be estimated from the relative integrals.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum.
-
Observe the signal in the aromatic region, confirming the presence and location of the deuterium labels.
-
Conclusion: Ensuring Trustworthiness in Analytical Standards
The synthesis and rigorous purity assessment of this compound are paramount to its function as a reliable internal standard. The methodologies presented in this guide, from the foundational esterification reaction to the detailed analytical workflows for HRMS and NMR, provide a self-validating system for researchers and drug development professionals. By adhering to these protocols, laboratories can confidently produce and verify high-purity DIBP-d4, ensuring the integrity and accuracy of their quantitative analytical results. This commitment to scientific integrity and technical accuracy is the cornerstone of trustworthy and reproducible research.
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]
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Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PMC - NIH. [Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
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UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study. PubMed. [Link]
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Phthalic anhydride conversion during n-butanol esterification over 1.5 wt% methane sulfonic acid catalyst for various mole ratios of substrates, b, at T = 383 K. b = 2.5:1 (closed triangles), 3:1 (closed circles), 5:1 (asterisk). ResearchGate. [Link]
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What is Diisobutyl Phthalate (DIBP) Plasticizer. BASTONE. [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
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Phthalic anhydride conversion during isobutanol esterification over 1.5... | Download Scientific Diagram. ResearchGate. [Link]
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Advanced synthesis of dioctyl phthalate (DOP) and dibutyl ph. TSI Journals. [Link]
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Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Current World Environment. [Link]
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Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. RSC Publishing. [Link]
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Diisobutyl Phthalate-d4 CAS number and molecular weight
An In-Depth Technical Guide to Diisobutyl Phthalate-d4 for Researchers and Scientists
Introduction
This compound (DIBP-d4) is the deuterium-labeled analogue of Diisobutyl Phthalate (DIBP), a widely used plasticizer.[1] In the fields of analytical chemistry, environmental science, and drug development, the quantification of phthalates is of paramount importance due to their ubiquitous nature and potential as endocrine disruptors.[2][3] DIBP-d4 serves as a critical tool for researchers, primarily as an internal standard, enabling precise and accurate measurement of DIBP in various complex matrices. This guide provides a comprehensive overview of DIBP-d4, its properties, synthesis rationale, and its application in robust analytical methodologies.
Core Properties and Identification
The fundamental characteristics of a stable isotope-labeled standard are crucial for its effective use. DIBP-d4 is chemically identical to its unlabeled counterpart in terms of reactivity and chromatographic behavior, yet it is distinguishable by its mass. This mass shift is the cornerstone of its utility in mass spectrometry-based analytical techniques.
| Property | Value | Source |
| CAS Number | 358730-88-8 | [1][4] |
| Molecular Formula | C₁₆H₁₈D₄O₄ | [1][5][6] |
| Molecular Weight | 282.37 g/mol | [1][4] |
| Appearance | Colourless Oil | [1][5] |
| Isotopic Purity | Typically ≥98 atom % D | [4] |
| Mass Shift | M+4 | [4] |
| Density | ~1.039 g/mL at 25 °C | [4] |
| Storage | 2-8°C Refrigerator | [1][5] |
Rationale for Use in Analytical Chemistry
The primary application of DIBP-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS). This is considered a gold-standard quantitative technique. The core principle is the addition of a known quantity of the labeled standard to a sample prior to any processing or analysis.
The Power of Isotope Dilution
An ideal internal standard co-elutes chromatographically with the analyte and experiences identical losses during sample preparation, extraction, and injection.[7] Because DIBP-d4 has virtually the same physicochemical properties as the native DIBP, it acts as a perfect surrogate. Any analyte lost during the experimental workflow will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final analysis (e.g., by GC-MS or LC-MS/MS), one can accurately calculate the initial concentration of the analyte, effectively canceling out procedural errors.[2][8] This approach mitigates variability from matrix effects, extraction efficiency, and instrument response, ensuring high precision and accuracy.[2][8]
Synthesis Context
While direct synthesis routes for DIBP-d4 are proprietary to chemical suppliers, the synthesis of the unlabeled DIBP provides a clear chemical context. DIBP is produced commercially via the acid-catalyzed esterification of phthalic anhydride with isobutanol.[9][10] The synthesis of DIBP-d4 would follow an analogous pathway, utilizing a deuterated precursor, specifically benzene-d4-1,2-dicarboxylic acid (phthalic acid-d4), which is then esterified with isobutanol.
The workflow for using an internal standard in quantitative analysis is a foundational concept for ensuring data integrity.
Caption: Workflow for Quantitative Analysis Using an Internal Standard.
Experimental Protocol: Quantification of DIBP in a Liquid Matrix using DIBP-d4
This protocol outlines a generalized method for quantifying DIBP in a sample such as a beverage or environmental water sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To accurately determine the concentration of Diisobutyl Phthalate (DIBP) in a liquid sample.
Materials and Reagents
-
This compound (DIBP-d4) , analytical standard
-
Diisobutyl Phthalate (DIBP) , analytical standard
-
High-purity solvents (e.g., Hexane, Acetone, Methanol), GC or HPLC grade
-
Class A volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined caps
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for cleanup
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of DIBP-d4 and dissolve in 100 mL of methanol in a volumetric flask.[11] This creates a high-concentration stock that is stable when stored correctly.
-
Analyte Stock Solution (100 µg/mL): Prepare a corresponding stock solution for the native DIBP in the same manner.
-
Working Calibration Standards: Create a series of calibration standards by serially diluting the Analyte Stock Solution with hexane to achieve a concentration range relevant to the expected sample concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).[2]
-
Spiking the Calibration Standards: To each calibration standard, add a constant volume of the IS Stock Solution to achieve a final, consistent concentration of the internal standard (e.g., 50 ng/mL) in every vial.[2] This step is critical for building the calibration curve based on response ratios.
Sample Preparation
-
Measure a precise volume of the liquid sample (e.g., 10 mL) into a clean glass tube.
-
Spike the sample with the same constant amount of the DIBP-d4 Internal Standard Stock Solution as used in the calibration standards.
-
Perform a liquid-liquid extraction by adding an appropriate volume of hexane (e.g., 5 mL), vortexing vigorously for 2 minutes, and allowing the layers to separate.
-
Carefully transfer the organic (top) layer to a clean tube.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity column such as a ZB-5MSplus (30 m x 0.25 mm x 0.25 µm) is suitable.[12]
-
Oven Program: Start at 60°C, hold for 1 min, then ramp at 20°C/min to 300°C and hold for 5 min.[12]
-
Injector: 280°C, splitless mode.
-
MS Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.
Data Analysis and Quantification
-
Integrate the peak areas for the DIBP (m/z 149) and DIBP-d4 (m/z 153) ions in each chromatogram for both the standards and the samples.
-
For the calibration standards, calculate the Response Factor (RF) by dividing the peak area of the analyte by the peak area of the internal standard.
-
Plot a calibration curve of the RF versus the known concentration of DIBP in the standards. The curve should be linear with a correlation coefficient (R²) > 0.99.[12]
-
For the unknown samples, calculate the RF from their chromatograms.
-
Determine the concentration of DIBP in the sample extract by interpolating its RF value on the calibration curve. Account for the initial sample volume and any dilution or concentration factors to report the final concentration.
Safety and Environmental Considerations
Diisobutyl Phthalate (DIBP), the unlabeled compound, is recognized for its potential reproductive and developmental toxicity.[3][13] It is classified as a reproductive toxicant and its use is restricted in many consumer products, particularly those intended for children.[13] Because DIBP is not chemically bound to the polymer matrix of plastics, it can leach into the environment, leading to its presence in water, soil, and air.[3][9] While DIBP-d4 is used in minuscule quantities in a controlled laboratory setting, it should be handled with the same precautions as its unlabeled analogue, using appropriate personal protective equipment (PPE) and ensuring proper waste disposal.
Conclusion
This compound is an indispensable tool for modern analytical science. Its role as an internal standard provides a self-validating system that ensures the generation of reliable, high-quality quantitative data for its ubiquitous and toxicologically significant counterpart, DIBP. For researchers in drug development, environmental monitoring, and food safety, the proper use of DIBP-d4 within a validated isotope dilution methodology is fundamental to achieving the accuracy and precision required to meet rigorous scientific and regulatory standards.
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DIISOBUTYL PHTHALATE. (n.d.). Ataman Kimya A.Ş.. Retrieved January 16, 2026, from [Link]
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Diisobutyl phthalate. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Dibutyl phthalate-3,4,5,6-d4,Di-n-butyl phthalate-d4. (2024, April 10). ChemBK. Retrieved January 16, 2026, from [Link]
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Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP). (n.d.). Southwestern Oklahoma State University. Retrieved January 16, 2026, from [Link]
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Kupska, M., et al. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 45, 00040. Retrieved from [Link]
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Koch, H. M., & Angerer, J. (2012). Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses. Toxicology Letters. Retrieved from [Link]
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Boberg, J., et al. (2008). Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis. Toxicology and Applied Pharmacology, 230(2), 230-8. Retrieved from [Link]
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What is Diisobutyl Phthalate (DIBP) Plasticizer. (2024, October 25). BASTONE. Retrieved January 16, 2026, from [Link]
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- Dibutyl phthalate synthesis process. (2013). Google Patents.
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Navigating the Analytical Landscape: A Technical Guide to Diisobutyl Phthalate-d4 for High-Fidelity Research
This guide provides an in-depth technical overview of Diisobutyl Phthalate-d4 (DIBP-d4), a critical tool for researchers, scientists, and drug development professionals. We will delve into the core principles of its application, criteria for supplier selection, and detailed analytical protocols, empowering you to achieve the highest level of accuracy and reliability in your quantitative analyses.
The Indispensable Role of a Deuterated Internal Standard
In the realm of quantitative analysis, particularly when employing mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount. This compound, in which four hydrogen atoms on the aromatic ring have been replaced with deuterium, serves as an ideal internal standard for the quantification of its non-labeled counterpart, Diisobutyl Phthalate (DIBP), and other related phthalate esters.
The primary advantage of using a deuterated internal standard lies in the principle of isotope dilution mass spectrometry (IDMS) . DIBP-d4 is chemically identical to DIBP, meaning it exhibits the same behavior during sample preparation, extraction, and chromatographic separation. However, it is mass-shifted by four Daltons, allowing it to be distinguished from the native analyte by the mass spectrometer. By introducing a known amount of DIBP-d4 to a sample at the beginning of the workflow, any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard. This allows for highly accurate correction of for these variations, as well as for matrix effects, leading to more precise and reliable quantification.[1]
Sourcing High-Purity this compound: A Guide for Researchers
The integrity of your analytical results is fundamentally linked to the quality of your reference materials. Several commercial suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the level of certification and documentation provided.
Key Supplier and Product Attributes to Consider:
-
Isotopic Purity: This indicates the percentage of the material that is the desired deuterated compound. Look for high isotopic enrichment, typically ≥98 atom % D, to minimize any potential interference from unlabeled or partially labeled species.
-
Chemical Purity: This refers to the percentage of the material that is Diisobutyl Phthalate (in its deuterated form), free from other chemical impurities. A high chemical purity (e.g., ≥98%) is essential for accurate standard preparation.
-
Certification and Traceability: For the most rigorous applications, sourcing a Certified Reference Material (CRM) is recommended. CRMs are produced by accredited organizations following stringent guidelines such as ISO 17034 and are accompanied by a certificate that specifies the certified property value (e.g., concentration), its associated measurement uncertainty, and a statement of metrological traceability.[2] This provides the highest level of confidence in the material's quality. "Analytical standards" are also of high purity but may not have the same level of certification and documented traceability as a CRM.[3]
-
Documentation: Reputable suppliers will provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing the purity and identity of the specific lot, and a Safety Data Sheet (SDS) outlining safe handling procedures.
Prominent Commercial Suppliers:
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Noted Purity/Grade |
| Sigma-Aldrich | Diisobutyl phthalate-3,4,5,6-d4 analytical standard | 358730-88-8 | C₁₆H₁₈D₄O₄ | 282.37 | Analytical Standard |
| C/D/N Isotopes | Di-iso-butyl Phthalate-3,4,5,6-d4 | 358730-88-8 | C₁₆H₁₈D₄O₄ | 282.37 | 99 atom % D |
| Pharmaffiliates | This compound | 358730-88-8 | C₁₆H₁₈D₄O₄ | 282.37 | High Purity |
| A Chemtek | Diisobutylphthalate-d4 | 358730-88-8 | C₁₆H₁₈D₄O₄ | 282.37 | 98+% |
| Santa Cruz Biotechnology | Dibutyl phthalate-3,4,5,6-d4 | 93952-11-5 | C₁₆H₁₈D₄O₄ | 282.37 | Isotopic purity: 99% |
| ESSLAB | D4-Diisobutyl phthalate | Not specified | Not specified | Not specified | ISO 17034 |
This table is not exhaustive and represents a selection of suppliers identified. Researchers should always verify specifications with the supplier.
The Scientific Rationale: Isotope Dilution Mass Spectrometry Workflow
The use of this compound as an internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) method. This approach provides a self-validating system for accurate quantification by correcting for analytical variability.
Caption: Isotope Dilution Mass Spectrometry Workflow using DIBP-d4.
The causality behind this workflow is rooted in the principle that the analyte and the isotopically labeled internal standard will behave identically during extraction, derivatization (if any), and injection. Any losses or variations will affect both compounds equally, thus preserving the ratio of their concentrations. The mass spectrometer's ability to differentiate them based on their mass-to-charge ratio (m/z) is what makes this technique so powerful.
Experimental Protocol: Quantification of Phthalates in Wine using GC-MS with this compound Internal Standard
This protocol is adapted from the Compendium of International Methods of Wine and Must Analysis and serves as a representative example of the application of this compound.[4]
Reagents and Materials
-
This compound (DIBP-d4) Internal Standard Stock Solution: Prepare a 1 g/L stock solution in a suitable solvent such as methanol or isohexane.
-
Calibration Standard Stock Solutions: Prepare individual 1 g/L stock solutions of the target phthalates (e.g., Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate, etc.) in isohexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range. Each working standard should be fortified with the DIBP-d4 internal standard at a constant concentration.
-
Solvents: Isohexane and acetone of high purity, verified to be free of phthalate contamination.
-
Glassware: All glassware should be meticulously cleaned and heat-treated (e.g., 400°C for at least 2 hours) to eliminate any background phthalate contamination.
Sample Preparation
-
Internal Standard Spiking: To a known volume of wine sample (e.g., 10 mL), add a precise volume of the DIBP-d4 internal standard stock solution.
-
Liquid-Liquid Extraction:
-
Add a suitable volume of isohexane (e.g., 5 mL) to the spiked wine sample in a separatory funnel.
-
Shake vigorously for a specified period (e.g., 2 minutes).
-
Allow the layers to separate and collect the organic (upper) layer.
-
-
Concentration: Evaporate the isohexane extract to a smaller, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injector: Splitless mode with a high injection temperature to ensure efficient transfer of higher molecular weight phthalates.
-
Oven Temperature Program: An optimized temperature ramp to achieve chromatographic separation of the target phthalates.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target phthalate and for DIBP-d4. For DIBP, a common quantifying ion is m/z 149.[5] For DIBP-d4, the corresponding ion would be shifted.
-
Calibration and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of each phthalate to the peak area of DIBP-d4 against the concentration of the phthalate.
-
Sample Analysis: Inject the prepared sample extracts into the GC-MS system.
-
Quantification: Determine the peak area ratio of the target phthalate to DIBP-d4 in the sample extract. Use the calibration curve to calculate the concentration of the phthalate in the sample.
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store the material in a tightly sealed container in a cool, dry place, away from sources of ignition.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Hazard Classification:
Based on safety data sheets for the non-deuterated form, Diisobutyl Phthalate is classified as a reproductive toxicant and is hazardous to the aquatic environment. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.
Conclusion
This compound is an essential tool for any laboratory conducting high-sensitivity, quantitative analysis of phthalates. By understanding the principles of isotope dilution, carefully selecting a high-quality, certified standard, and following validated analytical protocols, researchers can achieve the accuracy and reliability necessary for their work. This guide provides the foundational knowledge to confidently source and implement this compound in your research, ensuring the integrity and defensibility of your analytical data.
References
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Chemistry Stack Exchange. (2017). What is the difference between an analytical standard and a certified reference material?. Available from: [Link]
- Baek, S., et al. (2023). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry.
- Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
-
ESSLAB. D4-Diisobutyl phthalate. Available from: [Link]
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Pharmaffiliates. This compound | CAS No : 358730-88-8. Available from: [Link]
-
Reagecon. ISO 17034 Certified Reference Materials CRMs. Available from: [Link]
-
Romer Labs. Biopure TM ISO 17034 (Certified) Reference Materials. Available from: [Link]
- International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV-MA-AS323-10.
-
Exposome-Explorer. (2009). SAFETY DATA SHEET Product: DIISOBUTYL PHTHALATE. Available from: [Link]
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Safety data sheet (SDS) for Diisobutyl Phthalate-d4
An In-depth Technical Guide to Diisobutyl Phthalate-d4 for Advanced Research Applications
This compound (DIBP-d4) is the deuterated analogue of Diisobutyl Phthalate (DIBP), a widely used plasticizer that is now a compound of significant interest in environmental monitoring and toxicological studies due to its classification as an endocrine-disrupting chemical (EDC).[1][2] For professionals in drug development and clinical research, the accurate quantification of DIBP and its metabolites is crucial for assessing potential exposures and understanding its toxicological profile.
DIBP-d4's primary and most critical application is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[3][4] The use of a stable isotope-labeled (SIL) internal standard is considered the "gold standard" in quantitative mass spectrometry.[5] Because DIBP-d4 is chemically identical to the native analyte (DIBP), it exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[5][6] This allows it to precisely account for variations in sample preparation and matrix effects, leading to exceptionally accurate and reproducible data—a cornerstone of trustworthy and authoritative scientific findings.[3][5]
Physicochemical Profile and Isotopic Significance
The fundamental properties of DIBP-d4 are summarized below. The key distinction from its non-labeled counterpart is its increased molecular weight due to the substitution of four hydrogen atoms with deuterium on the benzene ring.[7]
| Property | Data | Source(s) |
| Chemical Name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, bis(2-methylpropyl) ester | [8] |
| CAS Number | 358730-88-8 | [7][8] |
| Molecular Formula | C₁₆D₄H₁₈O₄ | [7] |
| Molecular Weight | 282.37 g/mol | [7][8] |
| Appearance | Colourless Oil / Liquid | [8][9][10] |
| Density | 1.039 g/mL at 25 °C | |
| Isotopic Purity | Typically ≥98 atom % D | [11] |
| Mass Shift | M+4 | [7] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [12][13][14] |
| Storage | Store at 2-8°C or room temperature, tightly closed. | [8][11][15] |
The M+4 mass shift is critical for mass spectrometry, as it ensures the signal of the internal standard is clearly resolved from the natural isotopic distribution of the unlabeled analyte, preventing analytical interference.[6]
Core Application: A Protocol for Stable Isotope Dilution Analysis
The power of DIBP-d4 lies in its application within Stable Isotope Dilution (SID), a method that provides the highest possible analytical accuracy.[5] The core principle is adding a known quantity of the deuterated standard to a sample at the very beginning of the analytical process. Any loss of the target analyte during subsequent steps (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard, allowing for a precise corrective calculation.[4][5]
Experimental Workflow: Quantifying DIBP in Biological Matrices
The following diagram and protocol outline a standard workflow for quantifying DIBP in a complex matrix like human plasma or urine.
Caption: Workflow for DIBP quantification using DIBP-d4 internal standard.
Detailed Step-by-Step Methodology
This protocol is a self-validating system because the internal standard is subjected to the exact same experimental conditions as the analyte from the initial step.
-
Sample Aliquoting: In a clean microcentrifuge tube, add a precise volume (e.g., 100 µL) of the biological sample (plasma, urine, etc.).
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of a known concentration of DIBP-d4 solution (in a compatible solvent like methanol).
-
Causality: This step is performed first to ensure the internal standard accounts for any analyte loss during all subsequent steps, including protein precipitation and extraction.[5]
-
-
Mixing: Vortex the sample for 10-15 seconds to ensure complete mixing of the internal standard with the sample matrix.
-
Protein Precipitation: Add a volume of cold organic solvent (e.g., 300 µL of acetonitrile). This denatures and precipitates proteins, which can interfere with the analysis.
-
Centrifugation: Vortex thoroughly for 30 seconds, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase. This ensures compatibility with the chromatographic system.
-
LC-MS/MS Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Quantification: The concentration of DIBP is calculated based on the peak area ratio of the analyte to the DIBP-d4 internal standard, referenced against a calibration curve prepared in a similar manner.
Comprehensive Safety and Hazard Assessment
While DIBP-d4 is used in minuscule quantities for analytical purposes, its hazard profile is assumed to be identical to that of unlabeled DIBP. A robust understanding of its toxicology is paramount for ensuring lab safety. Phthalates as a class are known endocrine disruptors, and DIBP specifically has demonstrated reproductive and developmental toxicity in animal studies.[14][16][17]
GHS Classification and Hazard Summary
| GHS Pictogram(s) | Hazard Class & Category | Signal Word | Hazard & Precautionary Statements | Source(s) |
| Health Hazard, Environment | Reproductive Toxicity, Cat. 1B Aquatic Hazard, Acute, Cat. 1 Aquatic Hazard, Chronic, Cat. 1 | Danger | H360FD: May damage fertility. May damage the unborn child. H410: Very toxic to aquatic life with long lasting effects. P201/P202: Obtain and read instructions before use. P273: Avoid release to the environment. P280: Wear protective gloves/clothing/eye protection. P308+P313: IF exposed or concerned: Get medical advice. P405: Store locked up. P501: Dispose of contents/container to approved waste facility. | [15] |
Toxicological Insights: Endocrine Disruption
The primary toxicological concern with DIBP is its effect on the endocrine system.[2][16] In animal models, exposure has been linked to decreased testosterone production, reduced sperm quality, and developmental abnormalities in reproductive tissues.[17][18][19] For drug development professionals, understanding this mechanism is vital, as it represents a potential safety liability that must be assessed for new chemical entities.
Risk Mitigation Workflow: Hierarchy of Controls
A systematic approach to safety is non-negotiable. The following hierarchy of controls should be implemented to minimize exposure risk.
Caption: Hierarchy of controls for managing chemical exposure risk.
Safe Handling, Storage, and Emergency Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Immediately change gloves if they become contaminated.
-
Eye Protection: Use chemical safety goggles that meet EU EN166 or OSHA 29 CFR 1910.133 standards.[20]
-
Lab Coat: A standard lab coat should be worn and kept buttoned. Contaminated clothing should be removed immediately.[12][21]
Handling and Storage:
-
Always handle DIBP-d4 inside a certified chemical fume hood to avoid inhalation of any aerosols or vapors.[15]
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[15][20] Storage at 2-8°C is often recommended for long-term stability.[8]
-
The substance should be stored locked up or in an area accessible only to authorized personnel.[15]
Emergency Procedures:
-
Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.[22]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15][22]
-
Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the substance to enter drains.[15][21]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[15][21]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water and soap.[15][21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][20]
-
Waste Disposal:
-
All waste materials, including empty containers and contaminated absorbents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is an indispensable tool for achieving the highest standards of accuracy and precision in the quantitative analysis of its unlabeled analogue. Its role as a deuterated internal standard empowers researchers to generate reliable, reproducible, and defensible data, which is critical in the fields of drug development, toxicology, and environmental science. However, its utility is intrinsically linked to its safe and responsible handling. By integrating the technical protocols and rigorous safety frameworks outlined in this guide, scientists can harness the full analytical power of DIBP-d4 while upholding the highest principles of laboratory safety and scientific integrity.
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 16, 2026, from [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
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Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. Water Science and Technology. Retrieved January 16, 2026, from [Link]
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Toxicological Characterization of Phthalic Acid. PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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The effects of phthalate ester exposure on human health: A review. PubMed. Retrieved January 16, 2026, from [Link]
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Diisobutyl phthalate | C16H22O4. PubChem. Retrieved January 16, 2026, from [Link]
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DIISOBUTYL PHTHALATE. Ataman Kimya A.Ş. Retrieved January 16, 2026, from [Link]
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Diisobutyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 16, 2026, from [Link]
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SAFETY DATA SHEET Product: DIISOBUTYL PHTHALATE. Exposome-Explorer. Retrieved January 16, 2026, from [Link]
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Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. NIH. Retrieved January 16, 2026, from [Link]
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Toxicity review of diisobutyl phthalate (DIBP). Consumer Product Safety Commission. Retrieved January 16, 2026, from [Link]
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The Environmental Persistence and Degradation of Diisobutyl Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutyl Phthalate (DIBP), a widely used plasticizer, has become a ubiquitous environmental contaminant due to its extensive use in a variety of consumer and industrial products.[1][2] This technical guide provides a comprehensive overview of the environmental fate and degradation of DIBP. It delves into the physicochemical properties that govern its distribution and persistence, explores the primary abiotic and biotic degradation pathways, and outlines established methodologies for its analysis in environmental matrices. The guide is intended to serve as a critical resource for professionals engaged in environmental science, toxicology, and drug development, offering insights into the causality behind experimental designs and the interpretation of degradation data.
Introduction: The Rise of a Contaminant of Emerging Concern
Diisobutyl Phthalate (DIBP) is a phthalate ester synthesized from the esterification of isobutanol and phthalic anhydride.[1] It serves as a cost-effective plasticizer, imparting flexibility and durability to a wide range of materials, including polyvinyl chloride (PVC), adhesives, paints, and cosmetics.[1][3][4] The structural similarity and comparable application properties to dibutyl phthalate (DBP) have led to its increased use as a substitute, particularly as regulatory restrictions on DBP have tightened.[1][5] This substitution has inadvertently led to a rise in DIBP concentrations in the environment, with biomonitoring studies indicating increased human exposure in recent years.[1][2]
The environmental concern surrounding DIBP stems from its potential endocrine-disrupting properties and observed reproductive and developmental toxicity in animal studies.[1][5][6] Because DIBP is not chemically bound to the polymer matrix, it can readily leach into the environment, contaminating air, water, soil, and sediment.[6][7] Understanding the pathways and rates of its degradation is therefore crucial for assessing its environmental risk and developing effective remediation strategies.
Physicochemical Properties Governing Environmental Fate
The environmental behavior of DIBP is dictated by its inherent physicochemical properties. These properties influence its partitioning between different environmental compartments (air, water, soil, and biota), its mobility, and its susceptibility to degradation processes.
| Property | Value | Unit/Description | Source |
| Molecular Formula | C₁₆H₂₂O₄ | - | [3] |
| Molecular Weight | 278.34 - 278.35 | g/mol | [3] |
| Physical State | Clear, oily liquid | Colorless to slightly yellow | [1][3][8] |
| Odor | Slight ester odor | Practically odorless when pure | [3][8] |
| Boiling Point | 320 - 327 | °C | [1][3][4] |
| Melting Point | -37 to -64 | °C | [1][3][9] |
| Density | 1.036 - 1.046 | g/mL at 20-25°C | [1][3] |
| Water Solubility | ~1 - 6.2 | mg/L at 20°C (insoluble) | [1][3][8][10] |
| Vapor Pressure | 0.01 - 4.76 x 10⁻⁵ | Pa at 20°C / mm Hg | [3][8] |
| Log K_ow_ | 4.11 - 4.45 | Octanol/water partition coefficient | [3][8] |
| Henry's Law Constant | 2.8 x 10⁻⁶ | atm-cu m/mole | [8] |
Key Insights from Physicochemical Properties:
-
Low Water Solubility & High Log K_ow_ : DIBP's low solubility in water and high octanol-water partition coefficient indicate a strong tendency to adsorb to organic matter in soil and sediment.[1] This sorption can limit its mobility in aquatic systems and reduce its bioavailability for microbial degradation.
-
Low Vapor Pressure : The low vapor pressure suggests that volatilization from water and soil surfaces is not a primary transport mechanism, although it can occur.[4][8]
-
Henry's Law Constant : The estimated Henry's Law constant indicates that DIBP is expected to volatilize from water surfaces, with an estimated volatilization half-life that contributes to its atmospheric presence.[8]
Abiotic Degradation Pathways
Abiotic degradation processes, which do not involve biological organisms, play a role in the transformation of DIBP in the environment. The primary abiotic pathways are hydrolysis and photolysis.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For DIBP, this involves the cleavage of the ester bonds to form monoisobutyl phthalate (MIBP) and ultimately phthalic acid and isobutanol.[1]
-
Mechanism : The hydrolysis of phthalate esters can be catalyzed by both acids and bases.[7] In the environment, this process is generally slow under neutral pH conditions.[7][11] The estimated half-life for the hydrolysis of DIBP at a pH of 9 is around 5.6 years, highlighting its persistence against this degradation route in typical environmental waters.[12] However, conditions in environments like landfills, with fluctuating pH and elevated temperatures, can accelerate hydrolysis.[7][13]
Photolysis
Photolysis, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. DIBP can undergo direct photolysis, although its efficiency is dependent on the wavelength of light and the presence of other substances.
-
Mechanism : DIBP can be degraded by exposure to sunlight, leading to the formation of products such as phthalic acid and isobutyraldehyde.[1] Studies on the related compound, dibutyl phthalate (DBP), have shown that UV irradiation can lead to significant degradation.[14] The atmospheric half-life of DIBP due to reaction with photochemically-produced hydroxyl radicals is estimated to be around 42 hours.[15] In aquatic environments, the photolysis of dialkyl phthalates can have half-lives ranging from months to years.[16] The presence of photosensitizers, such as titanium dioxide (TiO₂), can significantly enhance the rate of photocatalytic degradation.[12][17]
Biotic Degradation: The Primary Environmental Sink
Biodegradation by microorganisms is considered the most significant process for the removal of DIBP from the environment.[1][11] A diverse range of bacteria and fungi have been identified with the ability to utilize DIBP and other phthalates as a sole source of carbon and energy.[11][18]
Microbial Players and Enzymatic Machinery
Numerous microbial genera have been implicated in the degradation of phthalates, including Rhodococcus, Pseudomonas, Acinetobacter, Sphingobium, and Fusarium.[11][18][19] The initial and critical step in the biodegradation of DIBP is the enzymatic hydrolysis of the ester bonds.
-
Key Enzymes : Esterases and lipases are the primary enzymes responsible for the initial breakdown of DIBP.[18][20] These enzymes catalyze the hydrolysis of DIBP to its primary metabolite, monoisobutyl phthalate (MIBP), and then further to phthalic acid and isobutanol.[1][3] Phthalate dioxygenase is another key enzyme involved in the subsequent degradation of the aromatic ring.[21]
Aerobic Biodegradation Pathway
Under aerobic conditions, the degradation of DIBP typically proceeds through a series of well-defined steps.
Caption: Aerobic biodegradation pathway of DIBP.
Pathway Description:
-
Initial Hydrolysis : DIBP is first hydrolyzed to monoisobutyl phthalate (MIBP) and isobutanol by the action of esterases.[1][3]
-
Second Hydrolysis : MIBP is further hydrolyzed to phthalic acid.[1]
-
Aromatic Ring Cleavage : The phthalic acid is then attacked by dioxygenase enzymes, leading to the opening of the aromatic ring and the formation of intermediates like protocatechuic acid.
-
Central Metabolism : These intermediates are further metabolized and funneled into the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide and water.
Factors Influencing Biodegradation
The efficiency of DIBP biodegradation is influenced by several environmental factors:
-
Temperature and pH : Optimal degradation rates are typically observed at neutral pH (around 7.0) and temperatures between 30-37°C.[11][22]
-
Nutrient Availability : The presence of other essential nutrients for microbial growth can enhance degradation rates.
-
Salinity : High salt concentrations can inhibit microbial growth and slow down the degradation of DIBP.[11][19]
-
Bioavailability : The sorption of DIBP to soil and sediment can reduce its availability to microorganisms, thereby slowing down its degradation.[1][21]
Environmental Distribution and Persistence
Due to its widespread use and physicochemical properties, DIBP is detected in various environmental compartments.
-
Aquatic Systems : In water, DIBP can be found in both the dissolved phase and associated with suspended particles and sediments. Its low water solubility and tendency to adsorb to organic matter lead to its accumulation in sediments.[1]
-
Soils and Sediments : Soil and sediment are major sinks for DIBP due to sorption processes.[1] Its persistence in these compartments is influenced by the rate of microbial degradation.
-
Atmosphere : DIBP can be released into the atmosphere during its production and use.[23] In the air, it can exist in both the gas phase and adsorbed to particulate matter and is subject to photodegradation.[23]
-
Biota : DIBP can be taken up by aquatic organisms and has the potential for bioaccumulation.[1][23]
Overall, while biodegradation is a significant removal mechanism, the continuous release of DIBP into the environment can lead to its pseudo-persistence, meaning its rate of introduction can exceed its rate of degradation in certain locations.
Experimental Protocols for Studying DIBP Degradation
The study of DIBP's environmental fate relies on robust analytical and experimental methodologies.
Analytical Methodology: Detection and Quantification
Accurate quantification of DIBP and its metabolites in environmental samples is essential. The ubiquitous nature of phthalates presents a significant analytical challenge due to potential contamination during sample collection and analysis.[24]
Protocol: Solid-Phase Extraction (SPE) followed by Gas Chromatography (GC)
This is a common and effective method for the determination of DIBP in water and leachate samples.[25][26][27]
Step-by-Step Methodology:
-
Sample Preparation :
-
Solid-Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge with methanol followed by deionized water.[25][26]
-
Pass the water sample through the conditioned cartridge at a controlled flow rate (e.g., 1 mL/min).[26] DIBP will be retained on the C18 sorbent.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained DIBP with an organic solvent such as methanol or dichloromethane.[26]
-
-
Concentration and Analysis :
-
Quality Control :
Caption: Workflow for DIBP analysis using SPE and GC.
Biodegradation Studies
Laboratory-scale experiments are crucial for determining the biodegradation potential of DIBP by specific microbial isolates or consortia.
Protocol: Batch Biodegradation Assay
This protocol allows for the assessment of DIBP degradation under controlled conditions.
Step-by-Step Methodology:
-
Microbial Culture Preparation :
-
Experimental Setup :
-
Prepare a minimal salt medium (MSM) containing all necessary mineral nutrients for microbial growth.[11]
-
Dispense the MSM into sterile flasks.
-
Add DIBP to the flasks to a desired initial concentration (e.g., 50-500 mg/L).[11][19]
-
Inoculate the flasks with the prepared microbial culture.
-
Include control flasks:
-
A sterile control (MSM + DIBP, no inoculum) to account for abiotic degradation.
-
A biotic control (MSM + inoculum, no DIBP) to monitor microbial growth in the absence of the target compound.
-
-
-
Incubation and Sampling :
-
Incubate the flasks under controlled conditions of temperature and shaking (e.g., 30°C, 150 rpm).[11]
-
Collect samples at regular time intervals.
-
-
Analysis :
-
Measure the residual DIBP concentration in the samples using the analytical method described in section 6.1.
-
Monitor microbial growth by measuring optical density (OD) or by cell counting.
-
Identify degradation products using techniques like GC-MS to elucidate the degradation pathway.[19]
-
Conclusion and Future Perspectives
Diisobutyl phthalate is a persistent environmental contaminant whose fate is primarily governed by microbial degradation. While abiotic processes like hydrolysis and photolysis contribute to its transformation, they are generally much slower. The efficiency of biodegradation is dependent on a variety of environmental factors, and the sorption of DIBP to soil and sediment can significantly impact its persistence.
Future research should focus on:
-
Isolation and characterization of novel microbial strains with high DIBP degradation capabilities, especially under challenging environmental conditions (e.g., high salinity, extreme pH).
-
Understanding the genetic and enzymatic basis of DIBP degradation to enable the development of enhanced bioremediation technologies.
-
Investigating the toxicity of DIBP degradation products to ensure that remediation strategies do not lead to the formation of more harmful compounds.[20]
-
Developing more efficient and environmentally friendly methods for the removal of DIBP from contaminated sites, such as combined advanced oxidation and biological treatment processes.[17][29]
By advancing our understanding of the environmental fate and degradation of DIBP, we can better assess its risks and develop effective strategies to mitigate its impact on ecosystems and human health.
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Kim, Y. H., Lee, J. Y., & Kim, H. S. (2007). Enzymatic degradation of dibutyl phthalate and toxicity of its degradation products. Journal of Microbiology and Biotechnology, 17(2), 333-337. (URL: [Link])
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Wu, Y., et al. (2022). Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2. International Journal of Environmental Research and Public Health, 19(15), 9407. (URL: [Link])
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Wang, Y., et al. (2021). Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate. Frontiers in Microbiology, 12, 735581. (URL: [Link])
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Amini, M., et al. (2015). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian journal of pharmaceutical research : IJPR, 14(Suppl), 125–131. (URL: [Link])
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Ahuactzin-Pérez, M., et al. (2022). Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation. Frontiers in Fungal Biology, 3, 941321. (URL: [Link])
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Toxicity review of diisobutyl phthalate (DiBP) | Download Table - ResearchGate. (URL: [Link])
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Ziembowicz, S., & Kida, M. (2017). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 17, 00101. (URL: [Link])
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Toxicokinetics and Metabolism of Diisobutyl Phthalate (DIBP) In Vivo
Introduction: The Toxicological Profile of Diisobutyl Phthalate
Diisobutyl Phthalate (DIBP) is a widely used plasticizer in a variety of consumer products, including paints, adhesives, and personal care items like nail polish.[1][2] Structurally, it is a diester of phthalic acid and isobutanol.[1] Its prevalence in everyday products leads to widespread human exposure, primarily through oral ingestion and dermal contact.[1][3] Growing toxicological evidence has identified DIBP as a reproductive and developmental toxicant, making the understanding of its in vivo fate a critical aspect of human risk assessment.[2][3] In animal studies, DIBP exposure is linked to adverse effects on the male reproductive system, including decreased testosterone production and testicular damage.[3][4] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DIBP, along with detailed experimental protocols for its study.
Toxicokinetics of DIBP: An ADME Profile
The toxicokinetics of a compound describes its journey through the body, a process governed by absorption, distribution, metabolism, and excretion (ADME). Understanding these four components is fundamental to assessing the potential toxicity and risk associated with chemical exposure.
Absorption: Entry into the System
DIBP is readily absorbed following both oral and dermal exposure.[3][4] The presence of its primary metabolite, monoisobutyl phthalate (MiBP), in human urine is clear evidence of systemic absorption in the general population.[2][4] Animal studies have demonstrated that DIBP can be extensively absorbed through the skin, particularly under occluded conditions.[5] The route of exposure can influence the bioavailability and first-pass metabolism of DIBP.[6]
Distribution: Journey Through the Body
Once absorbed, DIBP is distributed throughout the body. However, it does not tend to accumulate significantly in tissues.[4] Toxicokinetic studies in rats show that after absorption, DIBP is rapidly metabolized, and its metabolite, MiBP, is found in higher concentrations than the parent compound in plasma and various tissues.[7][8] This extensive and rapid metabolism limits the distribution of the parent DIBP molecule. The distribution of MiBP, however, is considerable, reaching various tissues throughout the body.[7][8]
Metabolism: Biotransformation Pathways
The metabolism of DIBP is a critical determinant of its toxicity. The process occurs in multiple phases, primarily in the liver, but also in other tissues like the gastrointestinal tract.[9][10]
Phase I: Hydrolysis The initial and most significant metabolic step is the hydrolysis of the DIBP diester to its monoester, monoisobutyl phthalate (MiBP).[1][4] This reaction is catalyzed by non-specific esterase and lipase enzymes.[9][10] MiBP is considered the primary active metabolite and is a crucial biomarker for assessing DIBP exposure.[8][11]
Phase II: Oxidation and Conjugation Following its formation, MiBP undergoes further oxidative metabolism, likely catalyzed by cytochrome P450 enzymes in the liver.[1] This results in the formation of secondary metabolites such as 2-hydroxy-monoisobutyl phthalate (2OH-MiBP) and 3-hydroxy-monoisobutyl phthalate (3OH-MiBP).[1] These oxidized metabolites, along with MiBP, can then be conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted.[1]
Excretion: Elimination from the Body
The primary route of excretion for DIBP metabolites is through the urine.[1][4] Fecal excretion represents a minor pathway.[2] The elimination of DIBP and its metabolites is rapid. In humans, following a single oral dose, the majority of the metabolites are excreted within the first 24 hours. The elimination half-life of MiBP is approximately 3.9 hours, while its oxidized metabolites have slightly longer half-lives of around 4.1 to 4.2 hours. This rapid clearance indicates a low potential for bioaccumulation.[4]
In Vivo Experimental Methodologies
To accurately characterize the toxicokinetic profile of DIBP, well-designed in vivo studies are essential. Rodent models, particularly rats, are commonly used for this purpose.
Protocol for an In Vivo Toxicokinetic Study in Rats
This protocol outlines a standard approach for assessing the toxicokinetics of DIBP in a rat model.
-
Animal Model and Acclimation:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals should be acclimated for at least one week prior to the study under controlled conditions (temperature, humidity, light/dark cycle) with free access to standard chow and water.
-
-
Dosing and Administration:
-
Dose Formulation: DIBP is typically dissolved in a suitable vehicle such as corn oil.
-
Routes of Administration:
-
Oral (PO): Administer a single dose via oral gavage.
-
Intravenous (IV): Administer via a cannulated tail vein to determine absolute bioavailability.
-
-
Dose Levels: A range of doses should be used to assess dose-linearity.[11]
-
-
Sample Collection:
-
Blood: Collect serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular or tail vein into tubes containing an anticoagulant (e.g., heparin). Centrifuge to obtain plasma, which is then stored at -80°C.
-
Urine and Feces: House animals in individual metabolism cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).[7] Store samples at -80°C.
-
Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize the animals and collect various tissues (liver, kidneys, testes, fat, etc.) to assess distribution.[7]
-
Protocol for Sample Analysis via UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying DIBP and its metabolites due to its high sensitivity and specificity.[7]
-
Sample Preparation (Plasma):
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard: Add an internal standard (e.g., deuterated DIBP, DIBP-d4) to all samples, calibration standards, and quality controls. This is crucial for correcting for variability during sample preparation and analysis.[7]
-
Protein Precipitation: Add cold acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed.
-
Extraction: Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions (Example):
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the concentration of DIBP and MiBP in the unknown samples using the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine key toxicokinetic parameters.
-
Quantitative Toxicokinetic Data
The following table summarizes key toxicokinetic parameters for DIBP and its primary metabolite, MiBP, in rats, providing a quantitative snapshot of their in vivo behavior.
| Parameter | DIBP | MiBP (from DIBP admin.) | Rationale and Significance |
| Tmax (Time to Peak Concentration) | Rapid (minutes) | ~2-4 hours | Indicates rapid absorption and metabolism of DIBP. The later Tmax for MiBP reflects its formation from the parent compound.[1] |
| Half-life (t1/2) | Short (minutes to <1 hour) | ~3.9 hours | The short half-life of DIBP is due to its rapid and extensive metabolism. The longer half-life of MiBP governs the duration of systemic exposure to the active metabolite.[7] |
| Clearance (CL) | High | - | High clearance confirms efficient metabolism and elimination of DIBP from the body.[7] |
| Volume of Distribution (Vd) | Extensive | - | Indicates that DIBP distributes out of the plasma and into tissues, though its residence time is short.[7] |
| Plasma Concentration | Very low, often below detection | Consistently higher than DIBP | Demonstrates that DIBP is rapidly converted to MiBP, making MiBP the major circulating component and the most relevant biomarker of exposure.[7] |
Conclusion and Implications for Risk Assessment
The in vivo toxicokinetics of Diisobutyl Phthalate are characterized by rapid absorption, extensive metabolism, and swift urinary excretion. The parent compound, DIBP, has a very short biological half-life and is quickly converted to its primary metabolite, monoisobutyl phthalate (MiBP), which is then further metabolized before elimination.[7][8] Consequently, MiBP and its oxidized metabolites are the most reliable urinary biomarkers for assessing human exposure to DIBP.[8] The rapid clearance of these compounds suggests a low potential for accumulation in the body.[4] A thorough understanding of this metabolic and kinetic profile, derived from robust in vivo studies and precise analytical methodologies, is indispensable for accurately assessing the human health risks associated with DIBP exposure.
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PubMed. (2022). Associations Between Prenatal Urinary Biomarkers of Phthalate Exposure and Preterm Birth: A Pooled Study of 16 US Cohorts. JAMA Pediatrics. [Link]
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National Center for Biotechnology Information. (2022). Associations Between Prenatal Urinary Biomarkers of Phthalate Exposure and Preterm Birth: A Pooled Study of 16 US Cohorts. PubMed Central. [Link]
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National Institutes of Health. (2021). Urinary Phthalate Biomarker Concentrations and Postmenopausal Breast Cancer Risk. JNCI: Journal of the National Cancer Institute. [Link]
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ResearchGate. (2005). Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets. [Link]
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National Center for Biotechnology Information. (2021). The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells. PubMed Central. [Link]
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Risk Assessment Portal. (2021). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. [Link]
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Sensus Impact (Silverchair). (n.d.). Associations between urinary biomarkers of phthalates and phthalate alternatives and female sexual function in a North American cohort. [Link]
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Topic: The Strategic Implementation of Diisobutyl Phthalate-d4 as a Surrogate Analyte for High-Fidelity Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantification of Diisobutyl Phthalate (DIBP) and related phthalates in complex matrices presents significant analytical challenges, primarily due to their ubiquitous nature leading to background contamination and the variable effects of sample matrices on analytical recovery.[1][2] This guide provides a comprehensive framework for the use of Diisobutyl Phthalate-d4 (DIBP-d4), a stable isotope-labeled analogue, as a surrogate analyte to overcome these challenges. By employing the principles of isotope dilution mass spectrometry (IDMS), DIBP-d4 enables a self-validating analytical system that corrects for procedural losses and matrix-induced signal variations, ensuring the highest degree of accuracy and trustworthiness in reported results.[3][4] We will explore the theoretical underpinnings, provide detailed experimental protocols, and illustrate the data analysis workflows essential for the successful implementation of this technique.
The Analytical Imperative: Why Surrogate Standards are Essential
In quantitative analytical chemistry, the primary goal is to determine the true concentration of a target analyte in a given sample. However, every step of an analytical workflow—from sample collection and extraction to instrumental analysis—introduces potential for error. Two major sources of uncertainty are:
-
Variable Analyte Recovery: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), it is nearly impossible to achieve 100% recovery of the target analyte.[2] More importantly, this recovery can vary significantly from sample to sample due to minor procedural differences or the complexity of the sample matrix.
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., lipids, humic acids, salts) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement.[5] This effect is sample-dependent and unpredictable, compromising the accuracy of external calibration methods.
A surrogate is a compound that is chemically very similar to the target analyte but is not expected to be found in the original sample.[6][7] It is added to every sample in a known quantity at the very beginning of the analytical process.[7] Because the surrogate and the native analyte behave almost identically, any losses or matrix effects experienced by the native analyte will be mirrored by the surrogate.[7] By measuring the recovery of the surrogate, we can accurately correct for these variations, a cornerstone of robust methods like those outlined by the U.S. Environmental Protection Agency (EPA).[8][9]
For phthalate analysis, this is particularly critical. Phthalates are pervasive environmental contaminants found in everything from laboratory plastics to solvents, making background contamination a significant challenge.[1][10] Using a deuterated standard like DIBP-d4, which is distinguishable from its native counterpart by mass spectrometry, is the definitive way to achieve accurate quantification amidst this background noise.[1][4]
This compound: The Ideal Surrogate
This compound (DIBP-d4) is the deuterated form of DIBP, where four hydrogen atoms on the benzene ring are replaced with deuterium. This substitution makes it an ideal surrogate for DIBP and structurally similar phthalates for several key reasons.
-
Near-Identical Physicochemical Properties: Deuterium substitution results in a negligible change to the molecule's polarity, solubility, boiling point, and chromatographic retention time compared to the native compound. This ensures that DIBP-d4 behaves identically to DIBP during extraction, cleanup, and chromatography.
-
Mass Spectrometric Differentiation: The key difference is its molecular weight. The addition of four neutrons results in a mass shift of +4 Da.[11][12] This allows a mass spectrometer to detect and quantify the native analyte and the deuterated surrogate simultaneously and without interference.
Table 1: Physicochemical Properties of DIBP and DIBP-d4
| Property | Diisobutyl Phthalate (DIBP) | This compound (DIBP-d4) | Data Source(s) |
| CAS Number | 84-69-5 | 358730-88-8 | [11] |
| Molecular Formula | C₁₆H₂₂O₄ | C₁₆D₄H₁₈O₄ | [12][13] |
| Molecular Weight | 278.34 g/mol | 282.37 g/mol | [12][13] |
| Mass Shift | M | M+4 | [11][12] |
| Appearance | Colorless, oily liquid | Colorless, oily liquid | [13] |
| Boiling Point | ~327 °C | ~327 °C (lit.) | [11][14] |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of DIBP-d4 is an application of Isotope Dilution Mass Spectrometry (IDMS), considered a gold-standard quantitative technique.[3][15] The logic is straightforward and provides a self-validating system for each sample.
The core principle relies on measuring the ratio of the native analyte to the stable isotope-labeled surrogate. Since both compounds are affected proportionally by extraction inefficiencies and matrix effects, their ratio remains constant throughout the analytical process.
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol: Quantification of DIBP in Water Samples
This section details a standard protocol for the analysis of DIBP in water using SPE for extraction and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis, incorporating DIBP-d4 as a surrogate. This methodology is adapted from principles found in EPA methods like 8270D.[16]
Materials and Reagents
-
Standards: DIBP and this compound (DIBP-d4) analytical standards.[12]
-
Solvents: HPLC-grade or equivalent purity for Methanol, Dichloromethane, and Hexane.
-
Reagents: Reagent water (phthalate-free), Anhydrous Sodium Sulfate.
-
Hardware: Glassware (baked at 400°C to remove organic contaminants), SPE Manifold, SPE Cartridges (e.g., C18), Nitrogen Evaporator, GC-MS system.
Workflow Overview
Caption: Experimental workflow for DIBP analysis using a DIBP-d4 surrogate.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a stock solution of DIBP-d4 in hexane at 100 µg/mL.
-
Prepare a spiking solution by diluting the stock to 1 µg/mL. This will be the surrogate solution.
-
Prepare calibration standards containing known concentrations of native DIBP (e.g., 1, 5, 10, 25, 50, 100 ng/mL) and a constant concentration of DIBP-d4 (e.g., 50 ng/mL).[1]
-
-
Sample Preparation and Extraction:
-
Collect a 1 L water sample in a pre-cleaned glass bottle.
-
Surrogate Spiking: Add a precise volume of the surrogate solution (e.g., 50 µL of 1 µg/mL DIBP-d4) to the 1 L sample, resulting in a final concentration of 50 ng/L. Mix thoroughly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of Dichloromethane, followed by 5 mL of Methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After loading, draw air through the cartridge for 10 minutes to remove residual water.
-
Elution: Elute the trapped analytes (DIBP and DIBP-d4) from the cartridge by passing 10 mL of Dichloromethane. Collect the eluate.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the final extract to a volume of 1 mL using a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrument Conditions (Typical):
-
Injector: Splitless mode, 280°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program: 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min.
-
MS Conditions: Electron Ionization (EI) mode, source at 250°C.
-
Acquisition: Selected Ion Monitoring (SIM) mode.
-
DIBP: Monitor ions m/z 149 (quantification), 205, 223.
-
DIBP-d4: Monitor ion m/z 153 (quantification).[17]
-
-
-
Data Analysis: The Self-Validating System in Practice
The data generated from the GC-MS is used to both validate the sample preparation and to calculate the final analyte concentration.
Calculating Surrogate Recovery
The surrogate recovery is a direct measure of the analytical method's efficiency for that specific sample. It is a critical quality control parameter.
Formula: Surrogate Recovery (%) = (Measured Amount of DIBP-d4 / Spiked Amount of DIBP-d4) * 100
The "Measured Amount" is determined from the calibration curve. According to EPA method guidelines, surrogate recoveries for semivolatile organic compounds should typically fall within a 70-130% acceptance window.[8][9] A recovery outside this range indicates a problem with the specific sample (e.g., severe matrix effects, extraction failure) and the results may be considered invalid.[5]
Calculating the Final Analyte Concentration
The final concentration of the native DIBP is calculated using the response factor derived from the calibration curve and corrected for the surrogate recovery.
Step 1: Determine Response Factor (RF) from Calibration Curve RF = (Analyte Area / Surrogate Area) / (Analyte Concentration / Surrogate Concentration)
Step 2: Calculate Analyte Concentration in the Sample Concentration_DIBP = (Area_DIBP / Area_DIBP-d4) * (Amount_Spiked_DIBP-d4 / RF)
This calculation inherently corrects for any analyte loss, as the loss is reflected in the reduced Area_DIBP-d4.
Table 2: Example Data and Calculation
| Sample ID | Spiked DIBP-d4 (ng) | Measured DIBP-d4 (ng) | Surrogate Recovery (%) | DIBP Peak Area | DIBP-d4 Peak Area | Corrected DIBP Conc. (ng/L) |
| Sample 1 | 50 | 45.5 | 91% | 35,000 | 91,000 | 38.5 |
| Sample 2 | 50 | 38.0 | 76% | 62,000 | 76,000 | 81.6 |
| Sample 3 | 50 | 25.0 | 50% (FAIL) | 15,000 | 50,000 | INVALID |
Calculations assume RF = 1 for simplicity. Sample 3 fails the QC criteria and requires re-analysis or flagging.
Conclusion
The use of this compound as a surrogate analyte in an isotope dilution mass spectrometry workflow represents the pinnacle of analytical rigor for phthalate quantification. This approach moves beyond simple estimation to provide a robust, self-validating system for each sample analyzed. By directly accounting for procedural losses and matrix-induced variability, DIBP-d4 ensures that the final reported concentrations are of the highest accuracy and defensibility. For any laboratory engaged in trace-level quantification of phthalates in environmental, clinical, or industrial matrices, the adoption of this methodology is not merely a best practice, but a prerequisite for generating trustworthy and scientifically sound data.
References
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Kato, K., Silva, M. J., Needham, L. L., & Calafat, A. M. (2005). Determination of Total Phthalates in Urine by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 814(2), 355-360. Available at: [Link]
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Farzanehfar, V., Faizi, M., Naderi, N., & Kobarfard, F. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 16(1), 140-145. Available at: [Link]
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Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE. Retrieved from Ataman Kimya A.Ş. Available at: [Link]
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Min, S. W., Baek, S. Y., et al. (2023). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. Journal of Chromatography A, 1709, 464454. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846. Available at: [Link]
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Arizona Department of Environmental Quality. (1998). Addressing Spike and Surrogate Recovery as They Relate to Matrix Effects in Water, Air, Sludge and Soilmatrices Policy. Available at: [Link]
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Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE. Retrieved from Ataman Chemicals. Available at: [Link]
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Farzanehfar, V., Faizi, M., Naderi, N., & Kobarfard, F. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PubMed. Available at: [Link]
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Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]
-
Min, S. W., et al. (2023). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. Semantic Scholar. Available at: [Link]
-
Farzanehfar, V., et al. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. ResearchGate. Available at: [Link]
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O'Connor, S., et al. (2024). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Environmental Science: Advances. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Diethyl Phthalate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Diisobutyl phthalate. PubChem Compound Database. Available at: [Link]
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Bureau Veritas. (2024). Laboratory Quality Control - Surrogate Recovery. Available at: [Link]
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Biotage. (2023). What is the difference between an Internal Standard and Surrogate? Available at: [Link]
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ResearchGate. (2014). What's the difference in using an Internal standard and Surrogate standard for GCMS analysis? Available at: [Link]
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Ok, E., et al. (2024). Evaluation of the Effect of Decreased Surrogate Concentrations on the Calculation Value of Recovery Rates Using Multiple Regression Analysis and Calibration Curves on LC/MS Analysis. PubMed Central. Available at: [Link]
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Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate. Available at: [Link]
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LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Available at: [Link]
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Methodological & Application
Application Note: Diisobutyl Phthalate-d4 as an Internal Standard for High-Fidelity GC-MS Analysis
Introduction: The Imperative for Precision in Phthalate Quantification
Phthalate esters are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC).[1] Their widespread use in consumer products, from food packaging and medical devices to toys and automotive interiors, has led to their ubiquitous presence in the environment.[2][3] Growing concerns over their potential as endocrine disruptors and their association with adverse health effects have necessitated the development of highly accurate and reliable analytical methods for their quantification in diverse and complex matrices.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly employed technique for phthalate analysis due to its high sensitivity and selectivity.[4][6] However, the analytical process is fraught with challenges. The ubiquitous nature of phthalates creates a high risk of sample contamination from laboratory equipment, solvents, and reagents, which can lead to erroneously high results.[5][7] Furthermore, complex sample matrices can cause variations in extraction efficiency and ion suppression or enhancement in the MS source, compromising the accuracy and reproducibility of the results.
To overcome these obstacles, the use of an internal standard (IS) is not merely recommended but essential for robust method development. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, represent the gold standard for quantitative mass spectrometry.[8] This application note provides a comprehensive guide to the theory and practice of using Diisobutyl Phthalate-d4 (DIBP-d4) as an internal standard for the precise and accurate quantification of Diisobutyl Phthalate (DIBP) and other phthalate esters by GC-MS.
The Rationale for this compound as an Internal Standard
The principle of using a deuterated internal standard is rooted in the concept of isotope dilution mass spectrometry. DIBP-d4 (C₁₆D₄H₁₈O₄) is structurally identical to its native counterpart, DIBP (C₁₆H₂₂O₄), except that four hydrogen atoms on the benzene ring have been replaced with deuterium atoms.[9][10] This subtle modification results in a 4-dalton mass shift (M+4), making it easily distinguishable from the native analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.
Why this matters:
-
Co-elution: DIBP-d4 exhibits nearly the same chromatographic retention time as DIBP, meaning both compounds traverse the GC column and enter the MS source simultaneously. This ensures that they are subjected to the exact same matrix effects and ionization conditions at the same moment in time.[8]
-
Correction for Sample Loss: By spiking a known quantity of DIBP-d4 into the sample at the very beginning of the preparation process, any loss of the native analyte during extraction, concentration, or derivatization steps is mirrored by a proportional loss of the internal standard.
-
Compensation for Injection & Ionization Variability: The ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if there are minor fluctuations in injection volume or variations in ionization efficiency within the MS source.[11][12]
By measuring this ratio, the method becomes self-validating at each step, ensuring a level of accuracy that is unattainable with external calibration alone.
Table 1: Physicochemical Properties of DIBP and DIBP-d4
| Property | Diisobutyl Phthalate (DIBP) | This compound (DIBP-d4) | Source(s) |
| CAS Number | 84-69-5 | 358730-88-8 | [9][13] |
| Molecular Formula | C₁₆H₂₂O₄ | C₁₆D₄H₁₈O₄ | [14] |
| Molecular Weight | 278.35 g/mol | 282.37 g/mol | [9] |
| Appearance | Colorless, oily liquid | Colorless Oil | [10][14] |
| Boiling Point | ~327 °C | ~327 °C | [9] |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in organic solvents | [14] |
Experimental Protocol: A Self-Validating Workflow
This section outlines a detailed protocol for the quantification of DIBP in a liquid matrix (e.g., beverages, water samples) using DIBP-d4 as an internal standard. The principles can be adapted for solid matrices with appropriate extraction modifications.
Causality of the Workflow
The following workflow is designed to integrate the internal standard at the earliest stage, ensuring that it experiences all potential sources of analytical error alongside the target analyte. This proactive error correction is the cornerstone of a trustworthy and robust method.
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Reagents and Materials
-
Solvents: HPLC or GC-MS grade Hexane, Acetone, and Methylene Chloride. Ensure solvents are certified phthalate-free or tested for blanks prior to use.
-
Diisobutyl Phthalate (DIBP): Analytical standard (≥99.5% purity).
-
This compound (DIBP-d4): Analytical standard (≥98 atom % D).[9]
-
Reagent Water: Deionized water, further purified to remove organic contaminants.
-
Glassware: All glassware (volumetric flasks, vials, syringes) must be scrupulously cleaned, rinsed with acetone and hexane, and dried in an oven to prevent phthalate contamination. Avoid all plastic materials during sample and standard preparation.[2]
Preparation of Standards
-
DIBP Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DIBP and dissolve in 100 mL of hexane in a volumetric flask.
-
DIBP-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of DIBP-d4 and dissolve in 100 mL of hexane.
-
IS Spiking Solution (10 µg/mL): Dilute 10 mL of the IS stock solution to 100 mL with hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the DIBP stock solution. To each calibration level, add a constant amount of the IS Spiking Solution. For example, to prepare a 1 µg/mL calibration standard:
-
Pipette 100 µL of the 1000 µg/mL DIBP stock solution into a 100 mL volumetric flask.
-
Pipette 10 mL of the 10 µg/mL IS Spiking Solution. This results in a final IS concentration of 100 ng/mL (0.1 µg/mL).
-
Bring to volume with hexane.
-
Repeat for a range of concentrations (e.g., 0.05, 0.1, 0.5, 2.0, 5.0, 10.0 µg/mL) to create a calibration curve.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Measure 100 mL of the liquid sample into a glass separatory funnel.
-
Spike the sample with 100 µL of the 10 µg/mL IS Spiking Solution (final concentration of 10 ng/mL in the sample).
-
Add 30 mL of methylene chloride to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower organic layer into a collection flask.
-
Repeat the extraction twice more with fresh 30 mL aliquots of methylene chloride, combining the organic extracts.
-
Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar 5% phenyl-methylpolysiloxane phase provides good resolution for phthalates.[2][4] |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 280 °C | Ensures efficient volatilization of phthalates. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with optimal efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates phthalates by their boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest.[15] |
SIM Ion Selection: The selection of quantifier and qualifier ions is critical. The most abundant ion is typically the quantifier, while a second, less abundant ion serves as a qualifier to confirm identity.
| Compound | Ion Type | m/z | Rationale |
| DIBP | Quantifier | 149 | Common, stable fragment for most phthalates.[2] |
| Qualifier | 223 | A higher mass fragment providing specificity. | |
| DIBP-d4 | Quantifier | 153 | The deuterated equivalent of the m/z 149 fragment.[5] |
| Qualifier | 227 | The deuterated equivalent of the m/z 223 fragment. |
Data Analysis and Quantification
The core of the internal standard method lies in the use of a Response Factor (RF) to establish a calibration curve.
The Principle of Response Factor Correction
The Response Factor normalizes the analyte's response to that of the internal standard. This ratio is the key to accurate quantification, as it remains stable even when absolute signal intensities fluctuate.
Caption: Principle of internal standard correction for signal variability.
Calculation and Calibration
-
Calculate Response Factor (RF): For each calibration standard, calculate the RF using the following formula: RF = (AreaAnalyte / AreaIS) / (ConcAnalyte / ConcIS)
-
Generate Calibration Curve: Plot the area ratio (AreaAnalyte / AreaIS) on the y-axis against the concentration ratio (ConcAnalyte / ConcIS) on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.[16]
-
Quantify Unknown Samples:
-
Analyze the prepared sample extract under the same GC-MS conditions.
-
Integrate the peak areas for the native DIBP and the DIBP-d4 internal standard.
-
Calculate the area ratio (AreaAnalyte / AreaIS).
-
Use the calibration curve to determine the concentration of DIBP in the final extract.
-
Back-calculate the original concentration in the sample, accounting for the initial sample volume and any dilution factors.
-
Table 2: Example Calibration Data
| DIBP Conc. (µg/mL) | DIBP-d4 Conc. (µg/mL) | DIBP Area | DIBP-d4 Area | Area Ratio (DIBP/DIBP-d4) |
| 0.05 | 0.1 | 45,150 | 90,500 | 0.499 |
| 0.10 | 0.1 | 91,200 | 91,000 | 1.002 |
| 0.50 | 0.1 | 460,500 | 92,100 | 5.000 |
| 2.00 | 0.1 | 1,850,000 | 92,500 | 20.00 |
| 5.00 | 0.1 | 4,580,000 | 91,600 | 50.00 |
| 10.00 | 0.1 | 9,090,000 | 90,900 | 100.00 |
| Linearity (R²) | 0.9998 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable framework for the quantitative analysis of DIBP by GC-MS. Its ability to co-elute with the native analyte and mimic its behavior during sample preparation and analysis effectively corrects for a wide range of potential errors, from analyte loss during extraction to fluctuations in instrument performance. This methodology, grounded in the principles of isotope dilution, empowers researchers, scientists, and drug development professionals to generate data of the highest accuracy and integrity, which is critical for environmental monitoring, regulatory compliance, and safety assessment.
References
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Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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Ataman Kimya A.Ş. DIISOBUTYL PHTHALATE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 606: Phthalate Ester. Retrieved from [Link]
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Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry for Wristband and Environmental Passiv. Food Safety and Environmental Stewardship Program, Oregon State University. Retrieved from [Link]
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Ataman Kimya. DIISOBUTYL PHTHALATE. Retrieved from [Link]
-
Loo, L. C., Lahey, C. M., Ling, G. S., Chan, S. H., Woo, B. Y., & Chua, Y. G. (n.d.). Fast GCMS Method for Analysis of Phthalate Esters in Beverages. Shimadzu (Asia Pacific) Pte Ltd. Retrieved from [Link]
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Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Laboratory, Oregon State University. Retrieved from [Link]
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Pharmaffiliates. This compound. Retrieved from [Link]
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Agilent Technologies. (2019). Phthalates Analysis with Method GB 5009.271-2016 Using the Agilent 8890 GC and MSD with Agilent JetClean. Retrieved from [Link]
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Yoshinaga, J., et al. (2016). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. ResearchGate. Retrieved from [Link]
-
Li, D., Stevens, R., & English, C. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
Pouresmaeili, M. A., et al. (2013). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PMC - NIH. Retrieved from [Link]
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National Center for Biotechnology Information. Diisobutyl phthalate. PubChem Compound Database. Retrieved from [Link]
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Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC - NIH. Retrieved from [Link]
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Pharmaffiliates. This compound. Retrieved from [Link]
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Archemco. Diisobutyl Phthalate. Retrieved from [Link]
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KH Chemicals. Diisobutyl Phthalate. Retrieved from [Link]
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Allan, I. J., et al. (2014). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods (RSC Publishing). Retrieved from [Link]
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Al-Hiari, Y., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. Retrieved from [Link]
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Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate. Retrieved from [Link]
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Wikipedia. Diisobutyl phthalate. Retrieved from [Link]
-
Taylor & Francis Online. Diisobutyl phthalate – Knowledge and References. Retrieved from [Link]
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Application Note: High-Precision Quantification of Diisobutyl Phthalate Using Isotope Dilution Mass Spectrometry with a D4-Labeled Internal Standard
Abstract
Diisobutyl Phthalate (DIBP) is a widely used plasticizer subject to increasing regulatory scrutiny due to its potential endocrine-disrupting properties and widespread environmental presence.[1][2][3] Accurate and precise quantification of DIBP in complex matrices such as consumer products, food contact materials, and environmental samples is analytically challenging.[4] The ubiquitous nature of phthalates often leads to background contamination, complicating trace-level analysis.[4][5][6] Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that overcomes these challenges by employing a stable isotope-labeled internal standard to correct for both sample preparation losses and instrumental variability.[7][8][9] This application note provides a detailed protocol for the quantification of DIBP using Diisobutyl Phthalate-d4 (DIBP-d4) as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
The Principle: Overcoming Analytical Uncertainty with Isotope Dilution
The core principle of Isotope Dilution Mass Spectrometry (IDMS) is the addition of a known quantity of an isotopically enriched version of the analyte—in this case, DIBP-d4—to the sample at the earliest stage of the analytical workflow.[7][8] This "spike" is chemically identical to the native DIBP analyte but has a different mass due to the replacement of four hydrogen atoms with deuterium on the benzene ring.[10]
Because the labeled standard and the native analyte exhibit virtually identical chemical and physical properties, they behave identically during every subsequent step: extraction, cleanup, derivatization (if any), and chromatographic separation.[11] Any loss of the native analyte during sample processing is mirrored by a proportional loss of the labeled internal standard. Mass spectrometry is used to measure the ratio of the native analyte to the labeled standard in the final extract.[12] Since the amount of labeled standard added was precisely known, this ratio allows for a highly accurate calculation of the original analyte concentration, effectively nullifying errors from incomplete recovery or matrix effects.[7][]
Diagram 1: The Isotope Dilution Mass Spectrometry Workflow This diagram illustrates the fundamental principle of IDMS, where the addition of a known amount of labeled standard allows for accurate quantification by measuring the final isotope ratio, correcting for any analyte loss during the process.
Materials and Reagents
-
Analytes and Standards:
-
Diisobutyl Phthalate (DIBP), CAS: 84-69-5
-
This compound (DIBP-d4), CAS: 358730-88-8[10]
-
-
Solvents: HPLC or GC-MS grade methanol, acetonitrile, hexane, dichloromethane, acetone (ensure solvents are pre-screened for phthalate contamination).[14]
-
Reagents: Formic acid (for LC-MS mobile phase), Sodium Thiosulfate (for dechlorinating water samples, if applicable).[15]
-
Glassware: Use exclusively glass containers and pipettes to avoid plasticizer contamination.[5][16][17] All glassware should be rigorously cleaned, rinsed with solvent, and baked in a muffle furnace if possible.
Protocols
Preparation of Stock and Working Solutions
-
DIBP Primary Stock (1000 µg/mL): Accurately weigh 10 mg of neat DIBP standard, dissolve in methanol, and bring to a final volume of 10 mL in a Class A volumetric flask.
-
DIBP-d4 Internal Standard (IS) Stock (100 µg/mL): Prepare by dissolving 1 mg of DIBP-d4 in 10 mL of methanol.
-
IS Spiking Solution (1 µg/mL): Dilute the IS stock solution 1:100 with methanol. This solution will be added directly to samples.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the DIBP primary stock. Each calibration standard must be fortified with the IS Spiking Solution to the same final concentration as the samples. For example, add 100 µL of the 1 µg/mL IS Spiking Solution to 900 µL of each calibration dilution.
Table 1: Example Calibration Curve Preparation
| Calibration Level | DIBP Concentration (ng/mL) | Volume of DIBP Working Stock | Volume of IS Spiking Solution (1 µg/mL) | Final Volume (with Methanol) | Final IS Concentration (ng/mL) |
|---|---|---|---|---|---|
| CAL 1 | 1 | 10 µL of 0.1 µg/mL | 100 µL | 1 mL | 100 |
| CAL 2 | 5 | 50 µL of 0.1 µg/mL | 100 µL | 1 mL | 100 |
| CAL 3 | 20 | 20 µL of 1 µg/mL | 100 µL | 1 mL | 100 |
| CAL 4 | 50 | 50 µL of 1 µg/mL | 100 µL | 1 mL | 100 |
| CAL 5 | 100 | 100 µL of 1 µg/mL | 100 µL | 1 mL | 100 |
| CAL 6 | 250 | 250 µL of 1 µg/mL | 100 µL | 1 mL | 100 |
| CAL 7 | 500 | 50 µL of 10 µg/mL | 100 µL | 1 mL | 100 |
Sample Preparation Protocol (Example for Solid Polymer)
The ubiquitous presence of phthalates necessitates careful handling to prevent contamination.[4][6] This protocol is based on established methods for extracting additives from polymers.[18][19]
-
Sample Comminution: Finely divide approximately 1 gram of the polymer sample by grinding, cutting, or drilling to maximize surface area for extraction.[19]
-
Weighing: Accurately weigh about 100 mg of the prepared sample into a clean glass vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the DIBP-d4 IS Spiking Solution (1 µg/mL) directly onto the solid sample. This is the most critical step for the IDMS technique.[8]
-
Dissolution/Extraction: Add 5 mL of an appropriate solvent (e.g., dichloromethane or a hexane/acetone mixture).[14][19] The choice of solvent depends on the polymer matrix.
-
Extraction Enhancement: Tightly cap the vial and sonicate for 30 minutes in a water bath.[20]
-
Cleanup (if necessary): For complex matrices, a cleanup step such as solid-phase extraction (SPE) or filtration may be required.[5][21]
-
Final Preparation: Centrifuge the extract to pellet any undissolved material. Transfer the supernatant to a clean autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS Method
LC-MS/MS is highly suitable for phthalate analysis, offering high sensitivity and selectivity without the need for derivatization.[16][21]
-
LC System: Agilent 1260 RRLC or equivalent
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2: Optimized MRM Transitions for DIBP and DIBP-d4
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| DIBP (Quantifier) | 279.2 | 149.1 | 50 | 10 |
| DIBP (Qualifier) | 279.2 | 205.1 | 50 | 5 |
| DIBP-d4 (IS) | 283.2 | 153.1 | 50 | 10 |
Diagram 2: Chemical Structures of DIBP and DIBP-d4 This diagram shows the identical base structure of the analyte and its deuterated internal standard, with the location of the deuterium labels highlighted on the aromatic ring.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the response ratio (Peak Area of DIBP / Peak Area of DIBP-d4) against the concentration of DIBP for each calibration standard.
-
Linearity: The curve should exhibit excellent linearity, with a coefficient of determination (r²) > 0.99.[16]
-
Quantification: Calculate the response ratio for the unknown sample. Determine the concentration of DIBP in the sample extract using the linear regression equation from the calibration curve.
-
Final Calculation: Adjust the calculated concentration for the initial sample weight and extraction volume to report the final result in µg/g or mg/kg.
Conclusion
The Isotope Dilution Mass Spectrometry method using DIBP-d4 as an internal standard provides the highest level of accuracy and precision for the quantification of Diisobutyl Phthalate. This approach effectively mitigates matrix effects, corrects for analyte loss during sample preparation, and provides a robust, self-validating system essential for regulatory compliance and research applications.[7][9][] By accounting for the analytical variability inherent in complex matrices, this protocol enables researchers and drug development professionals to generate trustworthy and defensible data.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from [Link]
-
Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Retrieved from [Link]
-
Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]
-
PerkinElmer, Inc. (n.d.). Rapid LC/MS/MS Analysis of Phthalates. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water. Retrieved from [Link]
-
Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters in Water by GCECD. Retrieved from [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
Regan, F., Allen, C., & Lawler, J. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Royal Society of Chemistry. Retrieved from [Link]
-
Britannica. (2025). Isotope dilution. Retrieved from [Link]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
GERSTEL. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]
-
Gulf Bio Analytical. (n.d.). Phthalate Analysis Using GC-MSD. Retrieved from [Link]
-
Asadi, A., et al. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from [Link]
-
European Commission Joint Research Centre. (2009). Methods for the determination of phthalates in food. Retrieved from [Link]
-
Triskelion. (n.d.). Phthalates in Food Contact Materials: Problem, Compliance, and Analytical Services. Retrieved from [Link]
-
National Food Institute, Technical University of Denmark. (2016). Analysis of Phthalates in Food Contact Materials: Selected samples from the Norwegian Market. Retrieved from [Link]
-
Biedermann, M., et al. (2012). New analytical method for determination of phthalates in wastewater by on line lc-gc-ms using the totad interface and fraction collector. CONICET Digital. Retrieved from [Link]
-
Petersen, J. H., & Jensen, L. K. (2010). Phthalates and food-contact materials: Enforcing the 2008 European Union plastics legislation. Food Additives and Contaminants. Retrieved from [Link]
-
Cialiè, Rosso, et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. Foods. Retrieved from [Link]
-
Wang, Y., et al. (2023). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. Journal of Hazardous Materials. Retrieved from [Link]
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Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]
-
David, F., et al. (2003). Determination of Phthalates in Environmental, Food and Biomatrices - An Analytical Challenge. ResearchGate. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2019). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP). UW-L Journal of Undergraduate Research XXII. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound CAS No: 358730-88-8. Retrieved from [Link]
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Mititelu, M., et al. (2022). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. Chemosphere. Retrieved from [Link]
-
Biedermann, M., et al. (2012). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. Water. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of Di-isobutyl Phthalate (DIBP) in Water Samples
Abstract
This document provides a comprehensive guide to the sample preparation of aqueous matrices for the quantitative analysis of Di-isobutyl phthalate (DIBP). As a widely used plasticizer, the presence of DIBP in environmental water sources is of increasing concern due to its potential endocrine-disrupting properties.[1] Accurate quantification at trace levels necessitates robust sample preparation to isolate DIBP from complex sample matrices and preconcentrate it for instrumental analysis. This guide details two primary, validated extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). We will explore the mechanistic basis for each technique, provide detailed, step-by-step protocols, and discuss critical quality control measures to ensure data integrity. This application note is intended for researchers, environmental scientists, and analytical chemists requiring reliable methods for DIBP analysis.
Introduction: The Analytical Challenge of DIBP in Water
Di-isobutyl phthalate (DIBP) is a phthalate ester produced by the esterification of phthalic anhydride and isobutanol.[2] It is primarily used as a plasticizer to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[2] Its physical properties, such as low water solubility (~1 mg/L at 20°C) and a high octanol-water partition coefficient (Log Kow of 4.11-4.45), govern its environmental behavior and inform the choice of extraction methodology.[2][3] These properties indicate that DIBP will preferentially partition into organic solvents or adsorb onto non-polar solid phases from an aqueous solution.
The primary analytical challenge in DIBP determination is its ubiquitous presence in laboratory environments, leading to a high risk of sample contamination.[4][5] Plastic labware, solvents, and even airborne particles can introduce background levels of DIBP, potentially compromising the accuracy of trace-level measurements. Therefore, rigorous quality control and meticulous sample handling are paramount.
This guide will focus on preparing a sample extract suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common and highly effective technique for the separation and quantification of phthalates.[6][7]
Foundational Principles: Choosing an Extraction Strategy
The selection between Solid-Phase Extraction and Liquid-Liquid Extraction depends on several factors, including sample volume, required detection limits, sample throughput needs, and solvent consumption considerations.
The Mechanism of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that isolates analytes from a liquid matrix by partitioning them onto a solid sorbent.[8] For a non-polar analyte like DIBP in a polar matrix (water), a reversed-phase sorbent is ideal.[9] The hydrophobic DIBP molecules are adsorbed onto the non-polar stationary phase while the polar water molecules pass through.
-
Expertise & Experience: The choice of sorbent is critical. While standard silica-based C18 (octadecyl) sorbents are effective due to their strong hydrophobic interactions with DIBP, polymeric sorbents like hydrophilic-lipophilic balanced (HLB) copolymers offer higher capacity and stability across a wider pH range.[10][11][12] HLB sorbents provide a dual retention mechanism, enhancing the capture of a broader range of analytes.
The Mechanism of Liquid-Liquid Extraction (LLE)
LLE operates on the principle of differential solubility and partitioning (like dissolves like).[13] An organic solvent that is immiscible with water is vigorously mixed with the water sample. Due to its high Log Kow, DIBP preferentially moves from the aqueous phase into the organic solvent.[14]
-
Expertise & Experience: The selection of the extraction solvent is a key decision. Methylene chloride (dichloromethane) is a common choice due to its high affinity for phthalates and its density, which is greater than water, facilitating easy separation.[4] However, its toxicity is a concern. n-Hexane is a less toxic alternative, but multiple extractions are often necessary to achieve high recovery due to a slightly lower partitioning efficiency for some phthalates.[15][16] Optimizing the solvent-to-sample ratio and the number of extractions is crucial for quantitative recovery.[14]
Comparative Overview of Methodologies
The following table summarizes the key performance characteristics of SPE and LLE for DIBP analysis, providing a basis for method selection.
| Performance Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Rationale & Causality |
| Analyte Recovery | Typically >90% | Can be variable (70-100%), dependent on optimization | SPE offers more controlled and exhaustive interaction between the analyte and the sorbent, often leading to higher and more consistent recoveries.[17][18] LLE recovery is highly dependent on the partition coefficient and the number of extraction steps.[14] |
| Precision (%RSD) | Generally <10% | Can be >15% if not automated | The automated and standardized nature of SPE protocols reduces operator-dependent variability. LLE is more prone to emulsions and inconsistent mixing, which can decrease precision.[19] |
| Solvent Consumption | Low (typically < 20 mL per sample) | High (can be >100 mL per sample) | SPE is considered a "greener" technique due to the significant reduction in organic solvent waste.[11] |
| Sample Throughput | High (amenable to automation) | Low to Medium (labor-intensive) | SPE manifolds and robotic systems can process many samples simultaneously. LLE is typically performed sequentially.[17] |
| Risk of Contamination | Lower | Higher | LLE often requires more glassware and sample transfer steps, increasing the potential for background contamination from laboratory sources.[11] |
| Cost per Sample | Higher (due to consumable cartridges) | Lower (primarily solvent cost) | The initial cost of SPE cartridges is higher than that of LLE solvents, but this may be offset by savings in solvent purchase and disposal costs.[19] |
Experimental Protocols
CRITICAL NOTE ON CONTAMINATION CONTROL: The ubiquitous nature of phthalates requires stringent measures to avoid laboratory-induced contamination.[5]
-
Use only high-purity, phthalate-free solvents.
-
Thoroughly clean all glassware by washing with detergent, rinsing with solvent (acetone, then hexane), and baking at a high temperature (e.g., 400°C) if possible.[4]
-
Avoid all plastic materials (tubing, containers, pipette tips) wherever possible. Use glass, stainless steel, or PTFE components.
-
Process a "laboratory reagent blank" (using ultrapure water) with every batch of samples to assess background contamination levels.[20]
Protocol 1: Solid-Phase Extraction (SPE) using a C18 Cartridge
This protocol is based on principles outlined in EPA methodologies and is suitable for extracting DIBP from drinking and surface water.[10][20]
-
SPE Cartridges: 500 mg, 6 mL C18 cartridges
-
SPE Vacuum Manifold
-
Sample Collection Bottles: 1 L amber glass, with PTFE-lined caps[4]
-
Solvents: Methanol, Dichloromethane, Ethyl Acetate (all HPLC or GC-grade)
-
Reagent Water: Ultrapure water, demonstrated to be phthalate-free
-
Nitrogen Evaporation System
-
Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of ethyl acetate, followed by 5 mL of dichloromethane.
-
Condition the sorbent by passing 10 mL of methanol through the cartridge. Do not allow the sorbent to go dry.
-
Equilibrate the sorbent by passing 10 mL of reagent water through the cartridge, leaving a small layer of water on top of the sorbent bed to prevent it from drying out.
-
-
Sample Loading:
-
Measure 1 L of the water sample. If the sample contains particulates, it may be necessary to filter it through a baked glass fiber filter.
-
Load the entire 1 L sample onto the cartridge at a flow rate of approximately 5-10 mL/min. A slow, consistent flow rate is crucial for efficient analyte retention.
-
-
Washing (Interference Elution):
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove polar interferences.
-
Dry the cartridge by applying a full vacuum for 10-15 minutes to remove residual water.
-
-
Analyte Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the DIBP and other retained phthalates by passing 10 mL of ethyl acetate or dichloromethane through the cartridge at a slow flow rate (1-2 mL/min).
-
-
Concentration:
-
Transfer the eluate to a concentrator tube.
-
Gently evaporate the solvent under a stream of nitrogen to a final volume of 1.0 mL. Avoid evaporating to dryness.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from EPA Method 606 and is effective for extracting DIBP from various aqueous samples.[4][5]
-
Separatory Funnel: 2 L glass, with PTFE stopcock
-
Sample Collection Bottles: 1 L amber glass, with PTFE-lined caps[4]
-
Solvents: Dichloromethane (methylene chloride), Hexane (all HPLC or GC-grade)
-
Sodium Sulfate: Anhydrous, baked at 400°C for 4 hours
-
Kuderna-Danish (K-D) Concentrator Apparatus
-
Nitrogen Evaporation System
-
Sample Preparation:
-
Measure 1 L of the water sample in a graduated cylinder and transfer it to the 2 L separatory funnel.
-
Check the pH of the sample. For phthalates, the sample pH should be between 5 and 7.[21] Adjust with sulfuric acid or sodium hydroxide if necessary, although this is rarely needed for most environmental waters.
-
-
First Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.[22]
-
Place the funnel in a ring stand and allow the layers to separate. The dichloromethane layer will be on the bottom.[13]
-
-
Combine Extracts:
-
Drain the lower, organic layer into a flask or beaker.
-
Repeat the extraction two more times using fresh 60 mL aliquots of dichloromethane, combining all three extracts.[23]
-
-
Drying the Extract:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water. Collect the dried extract in a K-D concentrator.
-
-
Solvent Exchange and Concentration:
-
Add a few boiling chips and attach a three-ball Snyder column to the K-D apparatus.
-
Concentrate the extract to approximately 5 mL in a water bath (approx. 80-90°C).
-
Add about 50 mL of hexane to the K-D apparatus and re-concentrate to ~5 mL. This step exchanges the solvent from dichloromethane to hexane, which may be more suitable for certain GC injection techniques.[4]
-
Further concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Quality Assurance and Self-Validation
To ensure the trustworthiness of the generated data, each analytical batch must include a set of quality control (QC) samples.
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. This is used to assess contamination from solvents, glassware, and the laboratory environment.[20]
-
Laboratory Fortified Blank (LFB) / Spike: An aliquot of reagent water to which a known quantity of DIBP is added. This is used to evaluate the accuracy and recovery of the method.[20] Recovery should typically be within 70-130%.
-
Laboratory Fortified Sample Matrix (LFM) / Matrix Spike: An environmental sample fortified with a known quantity of DIBP. This is used to assess any matrix effects (suppression or enhancement) on the extraction efficiency.[20]
-
Duplicates: A second aliquot of an environmental sample processed and analyzed independently. The relative percent difference (RPD) between duplicates is used to assess method precision.[24]
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are robust and reliable methods for the preparation of water samples for DIBP analysis when executed with care. SPE offers significant advantages in terms of reduced solvent consumption, higher throughput, and potentially better precision, making it ideal for routine monitoring laboratories. LLE, while more labor-intensive and solvent-heavy, remains a valid and effective technique, particularly when cost of consumables is a primary concern. The choice of method should be guided by the specific requirements of the analytical project. Regardless of the method chosen, meticulous attention to contamination control and the consistent use of quality control samples are absolutely essential for producing accurate and defensible data.
References
-
U.S. Environmental Protection Agency. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water by Gas Chromatography with Photoionization Detection. EPA/600/R-95-131. [Link]
-
BASTONE. (2023). What is Diisobutyl Phthalate (DIBP) Plasticizer. BASTONE Chemical. [Link]
-
U.S. Environmental Protection Agency. Method 606: Phthalate Esters. Code of Federal Regulations, 40 CFR Part 136, Appendix A. [Link]
-
National Environmental Methods Index. EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. [Link]
-
Tamin Kala Tak Group. DiIsoButyl Phthalate (DIBP). TK Group. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6782, Diisobutyl phthalate. [Link]
-
U.S. Environmental Protection Agency. Method 606: Phthalate Ester. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846. [Link]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Application Note. [Link]
-
Wikipedia. Diisobutyl phthalate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. [Link]
-
Wang, J., et al. (2021). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Water, 13(23), 3338. [Link]
-
ResearchGate. Quality control parameters of phthalates determination in bottled water and milk samples. [Link]
-
LCGC International. (2002). Understanding and Improving Solid-Phase Extraction. [Link]
-
El-Zaher, A. A., et al. (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. Journal of Chromatography B, 985, 1-9. [Link]
-
Waters Corporation. (2019). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Application Note. [Link]
-
Nguyen, T. A., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Foods, 7(11), 189. [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. [Link]
-
Petersen, J. H., et al. (2005). Methods for the determination of phthalates in food. European Commission Joint Research Centre. [Link]
-
Queensland Government. (2018). Quality control for water and sediment sampling. Monitoring and Sampling Manual. [Link]
-
Shimadzu. (2015). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Application News No. GCMS-1504. [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America, 26(4), 344-350. [Link]
-
ResearchGate. (2019). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
Cincione, R., et al. (2023). Determination of Phthalates in Purified Drinking Water in Italy. Toxics, 11(11), 903. [Link]
-
Sciarrone, D., et al. (2021). Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks at Vending Machines. Separations, 8(9), 146. [Link]
-
Juhascik, M. P., & Jenkins, A. J. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of analytical toxicology, 33(7), 365-371. [Link]
-
University of Richmond. Liquid-Liquid Extraction. Organic Chemistry I Lab. [Link]
-
ResearchGate. GC-MS chromatogram of A) DIBP in a squid sample, B) DBP in a squid.... [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]
-
ResearchGate. (2014). Analysis of phthalate esters contamination in drinking water samples. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Köseoğlu Yılmaz, P. (2019). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 271-280. [Link]
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- 4. NEMI Method Summary - 606 [nemi.gov]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 15. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. waters.com [waters.com]
- 19. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NEMI Method Summary - 506 [nemi.gov]
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- 22. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. e3s-conferences.org [e3s-conferences.org]
Application Note: High-Accuracy Quantification of Diisobutyl Phthalate (DIBP) in Soil and Sediment using Isotope Dilution Mass Spectrometry with DIBP-d4
Authored by: A Senior Application Scientist
Abstract
This application note presents a comprehensive and robust analytical methodology for the extraction, cleanup, and quantification of Diisobutyl Phthalate (DIBP) in complex soil and sediment matrices. The protocol leverages the power of Isotope Dilution Mass Spectrometry (IDMS) by employing Diisobutyl Phthalate-d4 (DIBP-d4, CAS: 358730-88-8) as an internal standard to ensure the highest level of accuracy and precision.[1][2] The described workflow, grounded in the principles of authoritative methods such as EPA SW-846 Method 8270D, combines efficient ultrasonic-assisted extraction (UAE) with a streamlined solid-phase extraction (SPE) cleanup.[3][4][5] Final analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This guide is designed for environmental researchers, analytical scientists, and regulatory professionals requiring a reliable and validated method for DIBP analysis.
Introduction: The Analytical Challenge of DIBP in Environmental Matrices
Diisobutyl Phthalate (DIBP) is a widely used plasticizer in a variety of consumer and industrial products.[6] Its physical, rather than chemical, incorporation into polymer matrices allows it to leach into the environment, leading to its frequent detection in soil, sediment, and water.[7] As a suspected endocrine disruptor, the accurate monitoring of DIBP in environmental compartments is of significant regulatory and public health concern.
The analysis of DIBP in soil and sediment presents several analytical hurdles. The complex and variable nature of these matrices can lead to significant analyte loss during sample preparation and cause matrix-induced signal suppression or enhancement during instrumental analysis. To overcome these challenges, a robust internal standard is not just recommended, but essential for achieving reliable quantification.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
This protocol employs Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique that provides exceptional accuracy by correcting for both extraction inefficiency and matrix effects.[8] The core of this method is the use of a stable, isotopically labeled version of the analyte—in this case, DIBP-d4—as an internal standard.
Causality: DIBP-d4 is chemically identical to the native DIBP, meaning it exhibits the same behavior during extraction, cleanup, and chromatographic separation.[2] However, due to the presence of four deuterium atoms, it has a different mass-to-charge ratio (m/z) that is easily distinguished by a mass spectrometer. By adding a known amount of DIBP-d4 to the sample at the very beginning of the workflow, it experiences the exact same proportional losses as the native DIBP. The final quantification is based on the measured ratio of the native analyte to its labeled counterpart, which remains constant regardless of sample loss, thus ensuring a highly accurate result.[1][9]
Diagram: The Principle of Isotope Dilution
Caption: Isotope Dilution Workflow.
Materials and Reagents
-
Solvents: HPLC or pesticide residue grade acetone, hexane, and dichloromethane.
-
Standards:
-
Diisobutyl Phthalate (DIBP), >99% purity
-
This compound (DIBP-d4), >98% purity
-
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours).
-
Solid-Phase Extraction (SPE): 6 mL Florisil cartridges (or equivalent).
-
Apparatus:
-
Ultrasonic bath
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Evaporation system (e.g., nitrogen evaporator)
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Experimental Protocols
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of neat DIBP and DIBP-d4 into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetone.
-
Spiking Solution (10 µg/mL DIBP-d4): Prepare a working solution of DIBP-d4 by diluting the primary stock solution in acetone. This solution will be used to spike samples.
-
Calibration Standards: Prepare a series of calibration standards containing DIBP at concentrations ranging from approximately 10 ng/mL to 1000 ng/mL in hexane. Fortify each calibration standard with the DIBP-d4 internal standard at a constant concentration (e.g., 100 ng/mL).
Sample Preparation and Extraction
This protocol is designed for a nominal 10-gram soil/sediment sample. Adjustments may be necessary based on sample type and expected contamination levels.
-
Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize thoroughly.
-
Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL DIBP-d4 spiking solution directly onto the soil sample. This corresponds to a fortification level of 100 ng/g.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[5][10] The ultrasonic waves create cavitation bubbles that disrupt the soil matrix, enhancing the extraction of DIBP into the solvent.
-
Centrifugation: Centrifuge the sample at approximately 2500 rpm for 10 minutes to separate the solvent extract from the solid matrix.
-
Extract Collection: Carefully decant the supernatant (the solvent extract) into a clean collection tube.
-
Repeat Extraction: Repeat steps 4-7 with a fresh 20 mL aliquot of acetone/hexane. Combine the supernatants.
-
Drying and Concentration: Add approximately 5 g of anhydrous sodium sulfate to the combined extract to remove residual water. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Diagram: Overall Experimental Workflow
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pretreatment of soil samples for analysis of phthalate esters thereine [pedologica.issas.ac.cn]
Application Note: Quantitative Analysis of Diisobutyl Phthalate (DIBP) Metabolites in Human Urine using Isotope Dilution LC-MS/MS with DIBP-d4
<
Introduction
Diisobutyl phthalate (DIBP) is a widely used plasticizer in a variety of consumer products, leading to ubiquitous human exposure. Concerns over its potential as an endocrine disruptor and reproductive toxicant necessitate accurate methods for assessing human exposure levels. Direct measurement of the parent DIBP in biological matrices is often hampered by contamination from external sources. Therefore, biomonitoring efforts focus on the quantification of its urinary metabolites, which are reliable biomarkers of internal exposure. Upon absorption, DIBP is rapidly metabolized in the body, primarily to monoisobutyl phthalate (MiBP) and its further oxidized metabolites, such as 2-hydroxy-monoisobutyl phthalate (2OH-MiBP). These metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.
This application note details a robust and highly sensitive method for the simultaneous quantification of total MiBP and 2OH-MiBP in human urine. The methodology is built upon the gold-standard technique of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cornerstone of this protocol is the use of a deuterated internal standard, Diisobutyl-d4-phthalate (DIBP-d4), to ensure the highest level of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The unparalleled accuracy of this method is grounded in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known quantity of an isotopically labeled version of the analyte, in this case, DIBP-d4, is added to the urine sample at the beginning of the workflow. This "spike" is chemically identical to the native DIBP that will be released from its metabolites but has a different mass due to the deuterium atoms. The labeled standard and the native analyte behave identically throughout the entire analytical process, including enzymatic hydrolysis, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to its labeled counterpart, the initial concentration of the DIBP metabolites in the urine sample can be calculated with exceptional accuracy, effectively nullifying any variations in sample recovery.
Metabolic Pathway of Diisobutyl Phthalate (DIBP)
Understanding the metabolic fate of DIBP is crucial for selecting the appropriate biomarkers for exposure assessment. After entering the body, DIBP undergoes rapid hydrolysis by esterases to form its primary metabolite, monoisobutyl phthalate (MiBP). A significant portion of MiBP is then further oxidized by cytochrome P450 enzymes, primarily into hydroxylated forms like 2OH-MiBP. These monoester and oxidized metabolites are then made more water-soluble through conjugation with glucuronic acid before being excreted in the urine. Measuring the total concentration (free plus conjugated) of these metabolites provides a comprehensive picture of recent DIBP exposure.
Caption: Metabolic pathway of DIBP.
Analytical Workflow Overview
The entire analytical procedure is designed to ensure accuracy, reproducibility, and high throughput, following guidelines similar to those established by the Centers for Disease Control and Prevention (CDC). The workflow encompasses enzymatic deconjugation, automated solid-phase extraction (SPE) for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.
Caption: High-level analytical workflow.
Detailed Protocols and Methodologies
I. Reagents and Materials
-
Analytes: Monoisobutyl phthalate (MiBP) and 2-hydroxy-monoisobutyl phthalate (2OH-MiBP) analytical standards.
-
Internal Standard: Diisobutyl-d4-phthalate (DIBP-d4).
-
Enzyme: β-glucuronidase (from Helix pomatia or recombinant).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Ammonium acetate, formic acid (LC-MS grade).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).
II. Standard and Quality Control Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MiBP, 2OH-MiBP, and DIBP-d4 in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing MiBP and 2OH-MiBP at appropriate concentrations by diluting the stock solutions.
-
Internal Standard Working Solution: Prepare a working solution of DIBP-d4. The concentration should be optimized to yield a robust signal in the final extract.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank urine (pre-screened for low levels of phthalate metabolites) with the working standard mixture and a constant amount of the DIBP-d4 internal standard working solution.
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in pooled blank urine to be analyzed with each batch to ensure method accuracy and precision.
III. Sample Preparation Protocol
-
Aliquot: Transfer 100 µL of urine sample, calibrator, or QC sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add a precise volume of the DIBP-d4 internal standard working solution to each tube. Vortex briefly.
-
Enzymatic Hydrolysis:
-
Add 200 µL of ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution. The optimal amount and type of enzyme should be validated to ensure complete deconjugation.
-
Incubate the samples at 37°C for at least 90 minutes.
-
-
Solid-Phase Extraction (SPE): This step can be automated for high-throughput analysis.
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the hydrolyzed sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute: Elute the analytes and internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
IV. LC-MS/MS Instrumental Analysis
The separation and detection are performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides rapid and efficient separation of analytes. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, <3 µm) | Offers excellent retention and separation for phthalate metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns, balancing speed and resolution. |
| Injection Volume | 5 µL | Optimized to prevent column overloading while ensuring sensitivity. |
| Gradient Elution | See table below | A gradient is necessary to elute analytes with different polarities effectively. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for the selectivity and sensitivity required for MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for these analytes. Negative mode often provides better sensitivity for phthalate monoesters. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
LC Gradient Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 10 |
| 12.0 | 10 |
MRM Transitions Note: These are example transitions and must be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| MiBP | 221.1 | 134.0 | 15 |
| 2OH-MiBP | 237.1 | 134.0 | 18 |
| DIBP-d4 (from MiBP-d4) | 225.1 | 138.0 | 15 |
Data Analysis and Quality Assurance
-
Calibration: A linear regression calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Quantification: The concentration of each metabolite in the unknown samples is calculated from the regression equation.
-
Method Validation: The method must be validated according to established guidelines to assess its performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.
-
Quality Control: The results for the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the analytical run to be considered valid.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the accurate and reliable quantification of DIBP metabolites in human urine. The use of isotope dilution with a deuterated internal standard (DIBP-d4) coupled with automated SPE and LC-MS/MS analysis ensures high precision and minimizes the impact of matrix effects. This robust methodology is fit-for-purpose for large-scale human biomonitoring studies, providing valuable data for researchers, scientists, and public health professionals assessing human exposure to DIBP and its potential health implications.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]
- Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., Needham, L. L., & Calafat, A. M. (2004).
Application Note: Quantification of Diisobutyl Phthalate in Plastics and Polymers
Introduction
Diisobutyl phthalate (DIBP) is a widely used plasticizer, an additive that imparts flexibility, durability, and transparency to various polymers.[1][2] It is commonly found in a multitude of consumer products, including toys, food packaging, building materials, and medical devices.[3][4] However, growing concerns over the potential adverse health effects of DIBP, such as its classification as an endocrine disruptor and its toxicity to reproduction, have led to stringent regulatory measures worldwide.[2][5] Regulatory bodies like the European Chemicals Agency (ECHA) and the US Consumer Product Safety Commission (CPSC) have established maximum permissible limits for DIBP in various articles.[6][7][8][9] Consequently, the accurate and reliable quantification of DIBP in plastics and polymers is of paramount importance for manufacturers, regulatory agencies, and researchers to ensure product safety and compliance.
This application note provides a comprehensive guide for the determination of DIBP in plastic and polymer matrices. It details robust sample preparation protocols, compares prevalent analytical methodologies—namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and offers insights into method validation and data interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Regulatory Context
The European Union, under its REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, has restricted the use of DIBP, along with other phthalates like DEHP, DBP, and BBP, to a concentration of 0.1% by weight in the plasticized material of most articles.[6][7][8] Similarly, the US Consumer Product Safety Improvement Act (CPSIA) has set a 0.1% (w/w) limit for several phthalates in children's toys and childcare articles.[9][10] These regulations underscore the need for sensitive and accurate analytical methods capable of quantifying DIBP at these low levels.
Analytical Workflow Overview
The quantification of DIBP in a polymer matrix involves a multi-step process. The fundamental principle is to efficiently extract the non-covalently bound DIBP from the polymer, followed by its separation, identification, and quantification using a suitable analytical instrument.
Caption: Overall workflow for DIBP quantification in plastics.
Part 1: Sample Preparation - The Critical First Step
Since phthalates are not chemically bound to the polymer, they can be extracted using an appropriate solvent.[11] The efficiency of this extraction is crucial for accurate quantification.
Sample Homogenization
To ensure a representative sample and maximize the surface area for extraction, the plastic or polymer product must be finely divided. This can be achieved by:
-
Cutting or Shredding: For softer plastics.
-
Grinding or Milling: For harder polymers. Cryogenic grinding can be employed for heat-sensitive materials to prevent degradation of the analyte or polymer.
Causality: A smaller particle size increases the surface area-to-volume ratio, facilitating a more efficient and rapid extraction of DIBP into the solvent.
Extraction Techniques
Several techniques can be employed for the extraction of DIBP. The choice of method depends on the polymer type, laboratory equipment availability, and desired sample throughput.
| Extraction Technique | Principle | Advantages | Disadvantages | Typical Solvents |
| Solvent Extraction (Ultrasonication) | The homogenized sample is immersed in a solvent and subjected to ultrasonic waves to enhance extraction. | Rapid, simple, and uses less solvent compared to other methods.[1] | Extraction efficiency can be matrix-dependent. | Tetrahydrofuran (THF), Dichloromethane, Hexane/Acetone mixture.[1][11][12] |
| Soxhlet Extraction | Continuous extraction of the sample with a cycling solvent. | Considered a robust and exhaustive extraction method.[1] | Time-consuming and requires large volumes of solvent.[1] | Dichloromethane, Diethyl ether.[1] |
| Dissolution-Precipitation | The polymer is completely dissolved in a suitable solvent, followed by precipitation of the polymer by adding an anti-solvent, leaving DIBP in the solution. | Effective for complex matrices.[12] | Can be prone to co-precipitation of the analyte, leading to lower recoveries.[1] | THF for dissolution, Hexane or Methanol for precipitation.[12][13] |
Expert Insight: For routine quality control, ultrasonic extraction is often preferred due to its speed and efficiency.[1] However, for method development or analysis of challenging matrices, Soxhlet extraction may be used as a benchmark.
Protocol 1: Ultrasonic Solvent Extraction
This protocol is a widely applicable and efficient method for extracting DIBP from various plastics.
Materials:
-
Homogenized polymer sample (approx. 0.5-1.0 g)
-
Tetrahydrofuran (THF), analytical grade
-
Hexane, analytical grade
-
Glass vials with PTFE-lined caps
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Accurately weigh about 0.5 g of the homogenized plastic sample into a glass vial.
-
Add 10 mL of THF to the vial.
-
Cap the vial tightly and place it in an ultrasonic bath for 30-60 minutes at room temperature.[14]
-
After sonication, add 10 mL of hexane to precipitate the polymer.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Carefully collect the supernatant (extract) and filter it through a 0.45 µm PTFE syringe filter into a clean vial for analysis.
-
The extract can be further diluted with a suitable solvent (e.g., cyclohexane or the mobile phase for HPLC) if the expected DIBP concentration is high.
Trustworthiness: To validate this extraction protocol, a matrix spike recovery experiment should be performed. A known amount of DIBP standard is added to a blank polymer sample before extraction, and the recovery percentage is calculated. Recoveries between 80-120% are generally considered acceptable.
Part 2: Analytical Methodologies
The choice between GC-MS and HPLC depends on the available instrumentation, required sensitivity, and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the identification and quantification of phthalates.[10] It offers excellent separation efficiency and highly specific detection.
Principle: The extracted sample is injected into the GC, where DIBP is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated DIBP then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for unambiguous identification, and the signal intensity is used for quantification.
Workflow Diagram for GC-MS Analysis
Caption: Key stages in the GC-MS analysis of DIBP.
Protocol 2: GC-MS Analysis of DIBP
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Autosampler
-
Capillary Column: e.g., Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[15]
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of DIBP. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good separation efficiency. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | Provides good separation of DIBP from other phthalates and matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for DIBP. |
| SIM Ions for DIBP | m/z 149 (quantifier), 205, 223 | m/z 149 is the characteristic base peak for many phthalates. The other ions provide confirmation. |
Calibration: An external calibration curve is constructed by analyzing a series of DIBP standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). The peak area of the quantifier ion (m/z 149) is plotted against the concentration. The concentration of DIBP in the sample extract is then determined from this curve.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Diode Array Detection (DAD) is an alternative technique for DIBP analysis.[16] It is particularly useful for samples that are not amenable to GC due to thermal instability or low volatility, although DIBP is well-suited for GC.
Principle: The sample extract is injected into the HPLC system. The separation is based on the partitioning of DIBP between the mobile phase and the stationary phase of the HPLC column. DIBP is detected as it elutes from the column by its absorbance of UV light.
Protocol 3: HPLC-UV/DAD Analysis of DIBP
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV or Diode Array Detector
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Provides good resolution for DIBP. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
| Detection | UV at 225 nm | DIBP exhibits strong absorbance at this wavelength. |
Calibration: Similar to GC-MS, an external calibration curve is prepared using DIBP standards. The peak area at 225 nm is plotted against concentration.
Part 3: Data Analysis and Quality Control
Quantification
The concentration of DIBP in the original solid sample is calculated using the following formula:
DIBP (mg/kg) = (C x V x D) / W
Where:
-
C = Concentration of DIBP in the final extract (µg/mL or mg/L) determined from the calibration curve.
-
V = Final volume of the extract (mL or L).
-
D = Dilution factor (if any).
-
W = Weight of the sample (g or kg).
Method Validation and Quality Control
To ensure the reliability of the results, the analytical method should be validated. Key validation parameters include:
-
Linearity: Assessed from the calibration curve (R² > 0.995 is desirable).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of DIBP that can be reliably detected and quantified, respectively.[17]
-
Precision: The closeness of repeated measurements, expressed as relative standard deviation (RSD).
-
Accuracy: The closeness of the measured value to the true value, often assessed through spike recovery experiments or the analysis of certified reference materials (CRMs).[1]
Quality Control Measures:
-
Method Blank: An analysis performed without a sample to check for contamination from solvents, glassware, or the instrument.[18] Phthalates are ubiquitous environmental contaminants, so this is a critical step.[19][20]
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of DIBP, used to monitor the performance of the entire analytical process.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of DIBP and analyzed to assess matrix effects.
Conclusion
The quantification of diisobutyl phthalate in plastics and polymers is a critical analytical task for ensuring consumer safety and regulatory compliance. This application note has detailed robust and validated protocols for the extraction and analysis of DIBP using GC-MS and HPLC. By understanding the principles behind each step, from sample preparation to data analysis, researchers and scientists can confidently and accurately determine the DIBP content in a wide range of polymeric materials. The choice of methodology will depend on specific laboratory capabilities and regulatory requirements, but the principles of thorough sample preparation, careful analysis, and rigorous quality control remain universal for achieving trustworthy results.
References
- Study finds toxic phthalate migrating from reusable plastic drinking bottles. (2024, October 7). Food Packaging Forum.
- Phthalate Analysis.
- Method 606: Phthalate Ester. US Environmental Protection Agency.
- Potential Migration of Phthalates from Different Polymers into Food. Journal of Hygienic Engineering and Design.
- EU Enacts Additional Phthalate Restrictions. The Environmental Law Firm.
- Migration of diisobutyl phthalate, dibutyl phthalate
- Quantitation of Four Regulated Phthalates in Plastic Consumer Products by Gas Chromatography– Time-of-Flight Mass Spectrometry.
- Automated Extraction and GC/MS Determination of Phthal
- EU Commission restricts four phthalates. (2018, December 19). Food Packaging Forum.
- EU Publishes a New Regulation Amending Phthalates Restrictions in REACH Regul
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- GC–MS Determination of Phthalate Concentration in Plastic Toys. (2008, March 2). PerkinElmer.
- Assessment of migration regularity of phthalates from food packaging materials. (2020). Food Science & Nutrition.
- An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. (2018, December 1).
- Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research.
- Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies.
- Method Development for Analysis of Phthalates by HPLC. (2003, November 5). OPUS Open Portal to University Scholarship.
- Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. (2015, March 15).
- Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level.
- Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. Varian, Inc.
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Application of Diisobutyl Phthalate-d4 (DIBP-d4) in Food and Beverage Analysis
Introduction
Diisobutyl phthalate (DIBP) is a widely used plasticizer that can migrate from food packaging materials into foodstuffs, leading to human exposure.[1][2][3] Due to its potential endocrine-disrupting properties and other adverse health effects, regulatory bodies worldwide have established maximum allowable limits for DIBP in food and beverages.[4][5][6] Accurate and reliable quantification of DIBP at trace levels is therefore crucial for ensuring food safety and compliance.
This application note provides a comprehensive guide to the use of Diisobutyl Phthalate-d4 (DIBP-d4) as an internal standard for the quantitative analysis of DIBP in various food and beverage matrices. The use of a stable isotope-labeled internal standard like DIBP-d4 is a cornerstone of robust analytical methodology, as it effectively compensates for variations in sample preparation, injection volume, and instrumental response.[7][8][9][10] This guide will detail validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers the flexibility to choose the most suitable technique for their laboratory and specific application needs.
The Critical Role of DIBP-d4 as an Internal Standard
The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties. DIBP-d4, a deuterated form of DIBP, is an excellent internal standard because its chemical behavior during extraction, cleanup, and chromatographic separation is nearly identical to that of the native DIBP. However, due to its increased mass, it is readily distinguishable by a mass spectrometer. This allows for the correction of potential analyte loss during sample preparation and compensates for matrix effects that can suppress or enhance the analyte signal, thereby improving the accuracy and precision of the quantification.[7][11]
Analytical Workflow Overview
The general workflow for the analysis of DIBP in food and beverages using DIBP-d4 as an internal standard involves sample preparation (extraction and cleanup), followed by instrumental analysis and data processing. The choice of sample preparation technique is highly dependent on the matrix complexity, particularly the fat content.
Caption: General workflow for the analysis of DIBP using DIBP-d4 internal standard.
Protocols for Sample Preparation
The selection of an appropriate sample preparation method is critical for achieving accurate and reproducible results. Below are detailed protocols for various food and beverage matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Beverages (e.g., Juices, Soft Drinks, Wine)
This protocol is suitable for clear liquid matrices with low solid and fat content.
Rationale: LLE is a straightforward technique for extracting semi-polar compounds like DIBP from aqueous samples into an immiscible organic solvent.[12] Isohexane or n-hexane are commonly used due to their low polarity and volatility, which facilitates concentration.[11][13]
Step-by-Step Protocol:
-
Homogenize the liquid sample by shaking.
-
Measure 10 mL of the sample into a 50 mL glass centrifuge tube with a screw cap.
-
Spike the sample with a known amount of DIBP-d4 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) and vortex for 30 seconds.
-
Cap the tube and shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (isohexane) to a clean glass tube.
-
Repeat the extraction (steps 4-7) with another 10 mL of isohexane and combine the organic extracts.
-
Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane for GC-MS, or acetonitrile for LC-MS/MS) for analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Semi-Solid Foods (e.g., Fruits, Vegetables, Grains)
The QuEChERS method is a versatile and efficient extraction and cleanup technique for a wide range of analytes in complex food matrices.[15][16]
Rationale: This method utilizes an initial extraction with acetonitrile followed by a salting-out step to partition the analytes into the organic phase. A subsequent dispersive solid-phase extraction (dSPE) step removes interfering matrix components like fats, pigments, and sugars.[16]
Step-by-Step Protocol:
-
Homogenize the solid food sample.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry, e.g., cereal).
-
Spike with a known amount of DIBP-d4 solution and vortex for 30 seconds.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[16]
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Fatty Foods (e.g., Edible Oils, Milk, Fatty Fish)
For high-fat matrices, a more rigorous cleanup is necessary to remove lipids that can interfere with the analysis.
Rationale: SPE provides a more selective cleanup than dSPE for complex matrices.[17][18] A combination of sorbents can be used to effectively remove fats and other interferences.
Step-by-Step Protocol:
-
For oils, dissolve 1 g of the sample in 10 mL of hexane. For milk, a preliminary protein precipitation and fat removal step is required.[19]
-
Spike the diluted sample with a known amount of DIBP-d4 solution.
-
Condition a Florisil SPE cartridge (e.g., 1 g) with 5 mL of hexane.[18]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a solvent that removes fats but retains the phthalates (e.g., a mixture of hexane and dichloromethane).
-
Elute the DIBP and DIBP-d4 with a more polar solvent, such as ethyl acetate.[18]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent for analysis.
Instrumental Analysis
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of DIBP. The choice depends on the laboratory's instrumentation, the required sensitivity, and the nature of the co-extracted matrix components.
GC-MS Analysis
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates.[1][12]
Typical GC-MS Parameters:
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[12] |
| Carrier Gas | Helium or Hydrogen[4] |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (DIBP) | m/z 149 |
| Confirmation Ions (DIBP) | m/z 223, 205 |
| Quantification Ion (DIBP-d4) | m/z 153 |
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and selectivity, often with simpler sample preparation, and is particularly suitable for complex matrices.[20]
Typical LC-MS/MS Parameters:
| Parameter | Setting |
|---|---|
| LC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of DIBP from isomers |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (DIBP) | e.g., m/z 279 > 149 |
| MRM Transition (DIBP-d4) | e.g., m/z 283 > 153 |
Data Analysis and Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is constructed by plotting the ratio of the peak area of the DIBP standard to the peak area of the DIBP-d4 internal standard against the concentration of the DIBP standard. The concentration of DIBP in the sample is then determined from this calibration curve using the measured peak area ratio of DIBP to DIBP-d4 in the sample extract.
Caption: Isotope dilution quantification workflow.
Method Validation and Performance
A validated analytical method ensures reliable and defensible data. Key validation parameters are summarized below.
| Parameter | Typical Performance Characteristics | Rationale |
| Linearity (R²) | > 0.99[16][17] | Demonstrates a direct proportional relationship between instrument response and analyte concentration over a defined range. |
| Recovery | 70-120%[16][17] | Indicates the efficiency of the extraction process. DIBP-d4 corrects for recovery losses. |
| Precision (RSD) | < 15%[16][17] | Measures the closeness of repeated measurements, indicating the reproducibility of the method. |
| Limit of Detection (LOD) | GC-MS: ~10-50 µg/kgLC-MS/MS: ~1-10 µg/kg[1][20] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | GC-MS: ~30-150 µg/kgLC-MS/MS: ~3-30 µg/kg[1][20] | The lowest concentration of analyte that can be accurately and precisely quantified. |
Conclusion
The use of DIBP-d4 as an internal standard is indispensable for the accurate and precise quantification of DIBP in diverse and complex food and beverage matrices. The protocols detailed in this application note, for both GC-MS and LC-MS/MS, provide a robust framework for routine monitoring, quality control, and regulatory compliance. By correcting for matrix effects and procedural variations, DIBP-d4 ensures the generation of high-quality, reliable data, which is essential for protecting consumer health and supporting the global food supply chain.
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Kuklya, A., et al. (2024). A multi-technique approach for the quantification of 60 plasticizers and selected additives using GC-and LC-MS/MS and its application for beverages in the BfR MEAL study. Food Chemistry, 446, 138874. Retrieved from [Link]
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Royal Society of Chemistry. (2025, January 21). Determination of 36 non-phthalate plasticizers with the QuEChERS method in milk powder by gas chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry. Retrieved from [Link]
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Xu, J., et al. (2018). Validation of a QuEChERS-Based Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analysis of Phthalate Esters in Grain Sorghum. Journal of Food Science, 83(4), 954-961. Retrieved from [Link]
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Waters. A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]
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Alavi, S. A., et al. (2015). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 14(Suppl), 107-113. Retrieved from [Link]
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E. H. van der-Velpen, et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 405(15), 5005-5011. Retrieved from [Link]
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Guan, X. L., et al. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Analytical and Bioanalytical Chemistry, 402(9), 2825-2831. Retrieved from [Link]
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ResearchGate. (2025, August 10). Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High Performance Liquid Chromatography. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. Phthalates Business Guidance. Retrieved from [Link]
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AIMPLAS. (2023, November 20). Regulation of phthalates in plastics. Retrieved from [Link]
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- 11. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. agilent.com [agilent.com]
Introduction: The Imperative for Precision in Phthalate Toxicology
An In-Depth Guide to the Application of Diisobutyl Phthalate-d4 in Toxicological Research
Diisobutyl Phthalate (DIBP) is a widely used plasticizer in an array of consumer and industrial products, including cosmetics, printing inks, adhesives, and materials made from polyvinyl chloride (PVC).[1][2][3] Its structural properties make it an effective and low-cost substitute for Dibutyl Phthalate (DBP).[1][2][3] However, the very properties that make DIBP useful also allow it to leach from products, leading to widespread human exposure.[1][2] A growing body of evidence has classified DIBP as a toxicant of concern, particularly for its effects on reproductive and developmental health.[4][5][6] Animal studies have demonstrated that DIBP exposure can lead to reduced testosterone levels, adverse effects on sperm and testicular histology, and other developmental abnormalities, making it a significant children's health concern.[5][6]
Given the potential for adverse health effects and the ubiquity of DIBP, accurately quantifying its presence and that of its metabolites in biological and environmental samples is paramount for risk assessment.[5] This task is complicated by the complexity of biological matrices (e.g., urine, plasma, tissue) and the potential for sample loss or variability during the extensive preparation and analysis workflow.[7][8]
This is where the indispensable role of this compound (DIBP-d4) becomes clear. As a deuterated, stable isotope-labeled internal standard, DIBP-d4 is the cornerstone of robust, high-precision quantitative analysis using mass spectrometry.[9][10] By being chemically identical to the target analyte (DIBP) but mass-shifted, it serves as the "perfect" internal standard, co-eluting chromatographically and experiencing the same matrix effects and ionization suppression or enhancement.[7][9][11] Its use allows researchers to correct for procedural variability, ensuring that the final calculated concentration is a true and accurate reflection of the analyte's presence in the original sample.[7][10] This guide provides a comprehensive overview and detailed protocols for leveraging DIBP-d4 in toxicological research.
Physicochemical Properties: A Comparative Overview
Understanding the properties of both the analyte and its deuterated standard is fundamental to method development.
| Property | Diisobutyl Phthalate (DIBP) | This compound (DIBP-d4) |
| Appearance | Colorless, oily viscous liquid[12][13] | Neat (liquid) |
| CAS Number | 84-69-5[4] | 358730-88-8 |
| Molecular Formula | C₁₆H₂₂O₄[3][12] | C₁₆D₄H₁₈O₄ |
| Molecular Weight | 278.34 g/mol [12] | 282.37 g/mol |
| Density | ~1.04 g/mL at 25 °C[13] | 1.039 g/mL at 25 °C |
| Boiling Point | 320-340 °C[13] | 327 °C (lit.) |
| Log Pow | 4.11[13] | Not specified, expected to be nearly identical to DIBP |
| Isotopic Purity | N/A | ≥98 atom % D |
Toxicokinetics and Metabolism of DIBP
Upon absorption through oral or dermal routes, DIBP is rapidly and extensively metabolized.[4][14] The primary metabolic step involves hydrolysis by esterases, converting the parent diester into its primary metabolite, Monoisobutyl Phthalate (MiBP).[4][14] MiBP is the major form excreted in urine and is the most commonly measured biomarker of DIBP exposure in human biomonitoring studies.[1][4] MiBP can be further oxidized to form secondary metabolites like 2OH-mono-isobutyl phthalate (2OH-MiBP) and 3OH-mono-isobutyl phthalate (3OH-MiBP).[4] Understanding this pathway is critical, as toxicological assays often target both the parent compound and its primary metabolite.
General Analytical Workflow
The quantification of DIBP and its metabolites from complex matrices follows a multi-step process where the introduction of DIBP-d4 at the very beginning is crucial for accuracy.
Protocol 1: LC-MS/MS Method for DIBP and MiBP in Plasma/Urine
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity, specificity, and suitability for analyzing thermally labile or non-volatile metabolites like MiBP without derivatization.[15][16]
1. Principle This protocol describes the simultaneous quantification of DIBP and its primary metabolite, MiBP, using Ultra-High-Performance Liquid Chromatography (UPLC) coupled to an Electrospray Ionization (ESI) Tandem Mass Spectrometer. DIBP-d4 is used as the internal standard to correct for matrix effects and procedural losses of DIBP.
2. Materials and Reagents
-
Standards: DIBP, MiBP, and DIBP-d4 analytical standards.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Ammonium Acetate, Formic Acid, β-glucuronidase enzyme.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., Dichloromethane).[17][18]
3. Sample Preparation
-
Contamination Control: Phthalates are common lab contaminants.[19] Use only glass or polypropylene labware. Rinse all glassware with methanol or acetone prior to use.[20][21] Avoid plastic pipette tips where possible or use phthalate-free certified tips.[18]
-
Plasma/Urine Collection: Collect samples in glass or polypropylene containers.
-
Fortification: To a 1 mL aliquot of sample, add a precise volume of DIBP-d4 stock solution to achieve a final concentration of ~50 ng/mL.
-
Enzymatic Hydrolysis (for Urine): To deconjugate MiBP-glucuronide, add 50 µL of β-glucuronidase solution and buffer. Incubate at 37°C for 2-4 hours.[19]
-
Extraction (LLE Method):
-
Add 5 mL of dichloromethane to the sample.[17]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3500 rpm for 10 minutes to separate the layers.[18]
-
Carefully transfer the bottom organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).
-
4. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm)[18][21] | Standard for retaining and separating moderately nonpolar compounds like phthalates. |
| Mobile Phase A | Water with 10 mM Ammonium Acetate[18] or 0.05% Acetic Acid[22] | Buffers help with ionization efficiency in the ESI source. |
| Mobile Phase B | Methanol or Acetonitrile[22] | Organic solvent for eluting the analytes. |
| Gradient | Start at 50% B, ramp to 98% B, hold, then re-equilibrate.[18] | A gradient is necessary to elute compounds with different polarities within a reasonable time. |
| Flow Rate | 0.4 - 0.5 mL/min[18][22] | Typical flow rate for analytical LC-MS columns. |
| Injection Volume | 1 - 5 µL[21][22] | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments, providing high selectivity and sensitivity. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to moderately polar compounds and positive mode yields strong protonated molecules [M+H]⁺ for phthalates.[18] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions. |
5. MRM Transitions The selection of specific mass transitions is key to the selectivity of the method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| DIBP | 279.1 [M+H]⁺ | 149.0 | The m/z 149 fragment corresponds to the protonated phthalic anhydride and is a characteristic ion for many phthalates.[23][24] |
| MiBP | 221.0 [M+H]⁺ | 77.0 | Represents a characteristic fragment of the monoester.[23] |
| DIBP-d4 (IS) | 283.2 [M+H]⁺ | 153.0 | The +4 mass shift from DIBP is observed in both the precursor and the characteristic phthalic anhydride fragment.[23] |
6. Quantification A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the known concentration of calibration standards. The concentration of DIBP or MiBP in the unknown sample is then calculated from this curve using the measured peak area ratio.
Protocol 2: GC-MS Method for DIBP in Environmental or Biological Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for phthalate analysis, especially for the parent compounds.[16][25] It offers excellent chromatographic separation.
1. Principle This protocol details the quantification of DIBP using GC coupled to a Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode. DIBP-d4 is used as the internal standard.
2. Materials and Reagents
-
Standards: DIBP and DIBP-d4 analytical standards.
-
Solvents: GC-grade Hexane, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF).[26]
-
Sample Matrix: Can be adapted for extracts from consumer products, plasma, or environmental samples (e.g., water, soil).
3. Sample Preparation (General Liquid-Liquid Extraction)
-
Fortification: Add a precise volume of DIBP-d4 stock solution to the sample or sample extract.
-
Extraction:
-
For aqueous samples, perform LLE with a non-polar solvent like hexane or dichloromethane.
-
For solid samples or plastics, dissolution in THF followed by precipitation of polymers with hexane is a common approach.[26]
-
Collect the organic extract containing the analytes.
-
Concentrate the sample under nitrogen if necessary.
-
Transfer to a GC vial for analysis.
-
4. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with an Autosampler | |
| Injector | Split/Splitless Inlet; Splitless mode for trace analysis.[20][26] | Splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity. |
| Injector Temp. | 280-320 °C[17][26] | A high temperature is required to ensure complete and rapid vaporization of semi-volatile compounds like DIBP and prevent adsorption. |
| Column | 5% Phenyl-methyl silicone (e.g., HP-5MS, DB-5MS), 30m x 0.25mm, 0.25µm film thickness.[20][25] | This is a standard, non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at ~1 mL/min.[20] | Inert carrier gas. |
| Oven Program | Initial 40-50°C, hold 1-2 min, ramp at 10-20°C/min to 310°C, hold 5 min.[20][25][26] | A temperature ramp is essential to separate compounds based on their boiling points, from more volatile to less volatile. |
| MS System | Single or Triple Quadrupole Mass Spectrometer | |
| Ion Source | Electron Impact (EI) at 70 eV | Standard ionization technique for GC-MS, creates reproducible fragmentation patterns.[20] |
| Source Temp. | 230 °C[20] | |
| Transfer Line Temp. | 290 °C[20] | Must be hot enough to prevent analyte condensation between the GC and MS. |
| Analysis Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only a few characteristic ions for each compound, reducing chemical noise.[20][25] |
5. Selected Ion Monitoring (SIM) Ions
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| DIBP | 149 | 223, 104[25] |
| DIBP-d4 (IS) | 153 | 227 (expected) |
Rationale for Ion Selection: The base peak for DIBP in EI-MS is m/z 149, making it the ideal quantifier ion for sensitivity.[24][25] Qualifier ions are monitored to confirm the identity of the compound by ensuring their ratios to the quantifier ion are consistent. For DIBP-d4, the deuterated aromatic ring results in a characteristic fragment at m/z 153.[20]
Conclusion: Ensuring Data Integrity in Toxicological Assessment
The use of this compound is not merely a technical detail but a fundamental requirement for producing reliable and defensible data in toxicological research. By effectively compensating for the myriad sources of error inherent in complex analytical workflows, DIBP-d4 enables researchers to quantify DIBP and its metabolites with high accuracy and precision. This analytical rigor is essential for establishing clear dose-response relationships, understanding metabolic pathways, and ultimately, informing regulatory decisions to protect human health from the adverse effects of phthalate exposure.[27][28][29]
References
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Consumer Product Safety Commission. (2011, July 14). Toxicity review of diisobutyl phthalate (DIBP). CPSC.gov. [Link]
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Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from Wikipedia. [Link]
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A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Research and Scientific Innovation. [Link]
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Chemycal. (2019, January 24). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. Chemycal.com. [Link]
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St-Amand, A., et al. (2018). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. Environment International, 121(Pt 2), 1313-1326. [Link]
-
ResearchGate. (2015, August 26). (PDF) Toxicity review of diisobutyl phthalate (DiBP). ResearchGate. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.com. [Link]
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SciSpace. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. SciSpace. [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.com. [Link]
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National Center for Biotechnology Information. (n.d.). Diisobutyl phthalate. PubChem. [Link]
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Environmental Protection Agency. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. EPA.gov. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
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Capell-Capell, B., et al. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules, 28(23), 7805. [Link]
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Farajzadeh, M. A., et al. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1346. [Link]
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Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent.com. [Link]
-
Lee, S., et al. (2018). UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 150, 230-239. [Link]
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Environmental Protection Agency. (n.d.). Dibutyl Phthalate. EPA.gov. [Link]
-
Office of Environmental Health Hazard Assessment. (2007, June 29). Proposition 65 Maximum Allowable Dose Level (MADL) for Reproductive Toxicity for Di(n-butyl)phthalate (DBP). OEHHA.ca.gov. [Link]
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SCIEX. (n.d.). Phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. SCIEX.com. [Link]
-
Ataman Kimya A.Ş. (n.d.). DIISOBUTYL PHTHALATE. Ataman Kimya. [Link]
-
SCIEX. (n.d.). A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS. SCIEX.com. [Link]
-
Food Packaging Forum. (2020, July 10). EU phthalates restriction comes into force. FoodPackagingForum.org. [Link]
-
ScienceDirect. (n.d.). Analytical methodologies for the determination of phthalates in environmental matrices. Retrieved from ScienceDirect. [Link]
-
Safety+Health Magazine. (2026, January 13). EPA to regulate on-the-job inhalation exposure to chemicals used in plastics. SafetyandHealthMagazine.com. [Link]
-
ResearchGate. (n.d.). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. ResearchGate. [Link]
-
Inchem.org. (n.d.). ICSC 0829 - DIISOBUTYL PHTHALATE. [Link]
-
GERSTEL. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. GERSTEL.com. [Link]
-
U.S. Food and Drug Administration. (2012). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. FDA.gov. [Link]
-
PerkinElmer. (n.d.). Rapid LC/MS/MS Analysis of Phthalates. S4Science. [Link]
-
MassBank. (n.d.). Dibutyl phthalate. MassBank.eu. [Link]
-
OUCI. (n.d.). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. OUCi.ru. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (n.d.). Diisobutyl Phthalate. AICIS.gov.au. [Link]
-
ResearchGate. (n.d.). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Diisobutyl Phthalate (DIBP) Analysis using DIBP-d4
Welcome to the Technical Support Center for Diisobutyl Phthalate (DIBP) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects when using deuterium-labeled Diisobutyl Phthalate (DIBP-d4) as an internal standard. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Introduction to Matrix Effects in DIBP Analysis
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous materials. A matrix effect is the alteration of the analyte's ionization efficiency due to the presence of these co-eluting, undetected components in the sample matrix.[2] This can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the DIBP quantification.[3][4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as DIBP-d4, is the most robust strategy to compensate for these effects.[2][3] Because DIBP-d4 is chemically and physically almost identical to DIBP, it co-elutes and experiences nearly the same degree of matrix-induced ion suppression or enhancement.[2][5] By calculating the ratio of the DIBP signal to the DIBP-d4 signal, these effects are effectively normalized, leading to more accurate and precise quantification.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in DIBP analysis?
A1: Matrix effects in DIBP analysis, particularly in complex biological or environmental samples, stem from several sources that interfere with the ionization process in the mass spectrometer's source. The primary causes include:
-
Ion Suppression: This is the most common matrix effect. It occurs when co-eluting compounds from the matrix compete with DIBP and DIBP-d4 for ionization.[1][4] For example, less volatile compounds can change the droplet formation and evaporation efficiency in an electrospray ionization (ESI) source, reducing the number of charged analyte ions reaching the detector.[3]
-
Ion Enhancement: Less frequently, co-eluting matrix components can increase the ionization efficiency of the analyte. While the exact mechanisms are not fully understood, this can also lead to inaccurate quantification.[3][4]
-
High Concentrations of Matrix Components: Samples with high concentrations of salts, proteins, or lipids are particularly prone to causing significant matrix effects.[1] These components can alter the physical properties of the ESI droplets or contaminate the ion source.
-
Similarity of Matrix Components to Analyte: If components in the matrix have similar chemical properties to DIBP (e.g., polarity), they are more likely to co-elute during chromatographic separation and interfere with ionization.[3]
Q2: How can I quantitatively assess the extent of matrix effects in my DIBP assay?
A2: Quantifying matrix effects is a critical step in method validation to ensure data reliability.[6] The most widely accepted method is the post-extraction spike comparison .[3][7] This technique provides a quantitative measure of ion suppression or enhancement.
Here is a step-by-step protocol:
Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Solvent): Prepare a standard solution of DIBP and DIBP-d4 in a clean solvent (e.g., acetonitrile or mobile phase) at a known concentration (e.g., mid-point of your calibration curve).
-
Set B (Analyte in Matrix): Take a blank matrix sample (a sample of the same type you are analyzing, but known to be free of DIBP) and perform your entire sample preparation procedure (e.g., LLE or SPE). After extraction, spike the resulting extract with the same amount of DIBP and DIBP-d4 as in Set A.
-
-
Analyze and Compare:
-
Inject both sets of samples into your LC-MS or GC-MS system.
-
Measure the peak area of the DIBP analyte in both sets.
-
-
Calculate the Matrix Effect (%ME):
-
Use the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
Interpretation of Results:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
-
-
A significant deviation from 100% indicates that the matrix is impacting your analysis and that mitigation strategies are necessary.[7]
Q3: My DIBP-d4 internal standard is not fully compensating for the matrix effect. What could be the reason?
A3: While DIBP-d4 is an excellent internal standard, there are scenarios where compensation might be incomplete. The primary reason is often differential matrix effects between the analyte and the internal standard, which can occur if they do not co-elute perfectly.
-
Chromatographic Separation: Even with identical chemical properties, the deuterium labeling in DIBP-d4 can sometimes lead to a slight shift in retention time compared to the native DIBP, especially in high-resolution chromatography. If a highly suppressive matrix component elutes exactly between the DIBP and DIBP-d4 peaks, it will affect them differently.
-
Non-Co-eluting Interferences: The matrix is a complex mixture. It's possible for an interfering compound to co-elute perfectly with DIBP but not with DIBP-d4 (or vice-versa), leading to a disproportionate effect on one of the signals.
To investigate this, you can perform a post-column infusion experiment .[3][8] This involves infusing a constant flow of DIBP and DIBP-d4 solution into the column eluent after the analytical column and injecting a blank matrix extract. Dips or spikes in the baseline signal will reveal the retention times where ion suppression or enhancement occurs.[3][8] If these zones align with the retention times of DIBP or DIBP-d4, it confirms that co-eluting matrix components are the issue.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during DIBP analysis due to matrix effects.
Issue 1: Poor Recovery and High Variability in Results
-
Symptom: Inconsistent and low recovery of DIBP, even with the use of DIBP-d4. The relative standard deviation (%RSD) between replicate samples is unacceptably high.
-
Potential Cause: Inefficient sample preparation that fails to adequately remove interfering matrix components.[3][9] This leads to significant and variable ion suppression.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor recovery.
Step-by-Step Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][8]
-
Solid-Phase Extraction (SPE): Evaluate different SPE sorbents (e.g., C18, Phenyl-Hexyl) to find one that retains DIBP while allowing matrix components to be washed away.[10][11] Experiment with different wash and elution solvents to maximize cleanup efficiency.
-
Liquid-Liquid Extraction (LLE): Optimize the choice of extraction solvent and pH to selectively extract DIBP from the sample matrix.[11] Ensure sufficient mixing and phase separation.
-
Matrix Solid-Phase Dispersion (MSPD): For solid or semi-solid samples like tissue, MSPD can be an effective technique for extraction and cleanup in a single step.[12]
-
-
Sample Dilution: A straightforward approach to reducing matrix effects is to dilute the sample extract.[3][7] This lowers the concentration of all components, including the interferences. However, this may compromise the method's sensitivity, so ensure your diluted sample concentration remains above the limit of quantification (LOQ).[3]
-
Refine Chromatographic Separation: Adjusting the chromatographic conditions can help separate DIBP and DIBP-d4 from co-eluting matrix components.[1][7]
-
Modify the gradient profile to increase resolution around the retention time of DIBP.
-
Experiment with different analytical columns (e.g., different stationary phases or particle sizes) to alter selectivity.[10]
-
Issue 2: Calibration Curve Fails Linearity or Accuracy Checks
-
Symptom: The calibration curve for DIBP is not linear (R² < 0.99), or the back-calculated concentrations of the calibrators are inaccurate, even when using DIBP-d4.
-
Potential Cause: The use of a solvent-based calibration curve when a significant matrix effect is present. The matrix affects the analyte response differently than the clean solvent of the calibrators.[1]
-
Troubleshooting Workflow:
Caption: Decision process for calibration issues.
Step-by-Step Solutions:
-
Implement Matrix-Matched Calibration: The most reliable way to compensate for consistent matrix effects is to prepare your calibration standards in a blank matrix that is identical to your samples.[1][13]
-
Protocol: Obtain a batch of blank matrix (e.g., control plasma, soil, or water). Process this blank matrix using your established sample preparation method. Use the resulting extract to prepare your serial dilutions of DIBP and DIBP-d4 for the calibration curve. This ensures that the standards and the samples experience the same matrix effects.[1]
-
-
Use the Standard Addition Method: If a suitable blank matrix is unavailable or if the matrix composition varies significantly between samples, the standard addition method is a powerful alternative.[7][13]
-
Protocol: Divide each unknown sample into several aliquots. Spike each aliquot with a different, known amount of DIBP standard (leaving one unspiked). Add the same amount of DIBP-d4 to all aliquots. Analyze all aliquots and plot the instrument response against the concentration of the added standard. The absolute concentration of DIBP in the original sample can be determined by extrapolating the linear regression line to the x-intercept. While highly accurate, this method is time-consuming as it requires multiple analyses for each sample.[7][13]
-
Issue 3: Background Contamination of DIBP
-
Symptom: Significant DIBP signal is detected in blank samples (reagent blanks, procedural blanks).
-
Potential Cause: Phthalates, including DIBP, are ubiquitous environmental contaminants and are often found in laboratory plastics, solvents, and reagents.[14][15][16] This background contamination can interfere with the accurate quantification of low-level samples.
-
Troubleshooting Workflow:
Caption: Systematic approach to resolving DIBP contamination.
Step-by-Step Solutions:
-
Source Identification: Systematically test all potential sources of contamination.
-
Analyze your solvents (even high-purity grades) directly.[14][16]
-
Rinse all labware (vials, caps, pipette tips, SPE cartridges) with a clean solvent and analyze the rinse.
-
To minimize background from mobile phases, an in-line "contamination trap" (a short reversed-phase HPLC column) can be installed between the pump and the injector to retain phthalates from the solvents.[15]
-
-
Mitigation Strategies:
-
Use Glassware: Whenever possible, use glass volumetric flasks, pipettes, and vials instead of plastic.[11] If plastic must be used, ensure it is polypropylene, which is generally less prone to phthalate leaching than other plastics.
-
Solvent Selection: Purchase the highest purity solvents available, specifically tested for phthalates if possible.
-
Thorough Cleaning: Scrupulously clean all glassware with a high-purity solvent before use.[11]
-
Procedural Blanks: Always include a procedural blank (a sample with no matrix that undergoes the entire preparation process) with every batch of samples to monitor and subtract background contamination levels.[17]
-
By systematically addressing these common issues, you can develop a robust and reliable method for the analysis of Diisobutyl Phthalate, ensuring the integrity and accuracy of your research data.
References
- Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Chromatography Online. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- ResearchGate. (n.d.). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints.
- National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
- ResearchGate. (n.d.). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS.
- PubMed Central. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples.
- BenchChem. (2025). Minimizing analyte loss during sample preparation for Bis(1-methylheptyl) phthalate.
- PubMed. (2024). Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples.
- Brieflands. (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach.
- MDPI. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- ResearchGate. (n.d.). Toxicokinetic assessment of inhalatory absorption of Diisobutyl phthalate (DiBP) using a novel thermal desorption-GC-MS method to determine phthalate diesters in blood plasma.
- LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- ResearchGate. (n.d.). Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry.
- National Institutes of Health. (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach.
- PubMed. (2020). Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS.
- ResearchGate. (n.d.). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- Semantics Scholar. (n.d.). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis.
- BenchChem. (2025). Technical Support Center: Overcoming Matrix Effects with Monobutyl Phthalate-d4.
- Phenomenex. (n.d.). Troubleshooting Guide.
- PubMed. (2020). UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study.
- ResearchGate. (2019). Development of a 13C Stable Isotope Assay for Dipeptidyl Peptidase-4 Enzyme Activity A New Breath Test for Dipeptidyl Peptidase Activity.
- SEEJPH. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices.
- BenchChem. (2025). Selecting appropriate internal standards for Bisphenol B LC-MS analysis.
- BenchChem. (2025). A Technical Guide to Stable Isotope Dilution Assays for Drug Development.
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Technical Support Center: Overcoming Diisobutyl Phthalate (DIBP) Background Contamination
Welcome to the technical support center for Diisobutyl Phthalate (DIBP) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background contamination in their DIBP analyses. As a ubiquitous plasticizer, DIBP can be a frustratingly common contaminant, leading to inaccurate quantification and compromised data integrity.[1][2] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to help you identify and eliminate sources of DIBP contamination in your laboratory.
Frequently Asked Questions (FAQs)
Q1: We are seeing a consistent DIBP peak in our blank injections. What are the most common sources of this contamination?
A1: Persistent DIBP peaks in blank injections are a tell-tale sign of systemic contamination. The most common culprits are materials that come into contact with your samples, solvents, and analytical system. These include:
-
Laboratory Plastics: Many common laboratory consumables, such as pipette tips, centrifuge tubes, and plastic syringes, can contain DIBP as a plasticizer and are a significant source of leaching.[3]
-
Solvents: Even high-purity solvents can contain trace amounts of phthalates. It is crucial to use solvents specifically tested and certified for phthalate analysis.[1]
-
Glassware: While glass is generally preferred, improper cleaning or storage can lead to DIBP contamination. Adsorption of airborne phthalates onto glassware surfaces is a known issue.[2]
-
Liner and Septa: In gas chromatography (GC) systems, septa and inlet liners can be a source of phthalate contamination.[4]
-
Laboratory Air: DIBP is volatile and can be present in laboratory air, originating from building materials, flooring, and other plastic items in the lab. This airborne DIBP can then contaminate samples, solvents, and equipment.[2]
Q2: Can our container closure systems for drug products be a source of DIBP contamination?
A2: Absolutely. Container closure systems, especially those containing plastic components, are a well-documented source of leachable impurities, including DIBP.[5][6] It is essential to perform extractable and leachable studies on your container closure systems to assess the potential for DIBP to migrate into your drug product over its shelf life.[7] The U.S. Food and Drug Administration (FDA) provides guidance on limiting the use of certain phthalates in drug products, highlighting the regulatory importance of controlling these contaminants.[8][9][10][11]
Q3: We are using a Gas Chromatography-Mass Spectrometry (GC-MS) method. Are there any specific instrument parts we should be concerned about for DIBP contamination?
A3: For GC-MS systems, several components can contribute to DIBP background. Key areas to investigate include:
-
Injection Port Septa: Septa are a common source of bleed and can release phthalates, especially at high injection port temperatures. Using pre-conditioned or low-bleed septa is recommended.[4]
-
Syringes: The syringe used for injection can be a source of contamination. The needle's outer surface can absorb airborne phthalates, which are then introduced into the injector.[12]
-
Gas Lines and Filters: While less common, plastic components in gas lines or impure gas sources could potentially introduce DIBP.[13]
Q4: How can we effectively clean our glassware to remove DIBP contamination?
A4: A rigorous cleaning protocol is essential for minimizing DIBP background from glassware. A multi-step approach is recommended:
-
Initial Rinse: Rinse glassware with a suitable organic solvent like acetone to remove gross contamination.
-
Detergent Wash: Use a mild, laboratory-grade detergent.
-
Solvent Rinsing: Thoroughly rinse with high-purity water (e.g., HPLC-grade), followed by rinses with phthalate-free solvents such as acetone and dichloromethane.[1]
-
Baking: Bake the glassware in an oven at a high temperature (e.g., 130°C) overnight to drive off any remaining volatile contaminants.[14]
In-Depth Troubleshooting Guide
Persistent DIBP contamination requires a systematic approach to identify and eliminate the source. This guide will walk you through a logical workflow to diagnose and resolve background issues.
Step 1: Isolate the Source of Contamination
The first step is to determine where the DIBP is being introduced into your analytical workflow. This can be achieved by systematically analyzing blanks at different stages of your process.
Experimental Protocol: Systematic Blank Analysis
-
Solvent Blank: Directly inject the mobile phase or solvent used for sample dissolution into your analytical instrument (e.g., GC-MS or LC-MS). This will assess the background contribution from your solvent and the instrument itself.
-
Glassware Blank: Take a clean piece of glassware (e.g., a vial or flask) that has gone through your standard cleaning procedure. Add your clean solvent to it, cap it, and let it sit for a period representative of your sample preparation time. Then, analyze this solvent. This will isolate contamination originating from your glassware.
-
Sample Preparation Blank: Perform your entire sample preparation procedure without the actual sample. This "mock" sample should include all reagents, consumables (e.g., pipette tips, filter membranes), and steps of your actual sample preparation. Analyzing this blank will reveal contamination introduced during the sample preparation process.
Visualizing the Contamination Pathway
The following diagram illustrates the potential pathways for DIBP contamination in a typical analytical workflow.
Caption: Potential pathways for DIBP contamination.
Step 2: Mitigating Contamination from Common Sources
Once you have an idea of the primary source of contamination, you can implement targeted mitigation strategies.
Table 1: Mitigation Strategies for DIBP Contamination
| Contamination Source | Mitigation Strategy |
| Laboratory Plastics | - Use glassware or polypropylene plastics whenever possible. - Pre-rinse all plasticware with a suitable solvent before use. - Source plastic consumables from manufacturers that certify their products to be phthalate-free. |
| Solvents | - Use the highest purity solvents available, specifically designated for trace analysis or mass spectrometry. - Consider in-house solvent distillation or purification if contamination persists.[1] |
| Glassware | - Implement a rigorous cleaning protocol as described in the FAQs. - Cover glassware with aluminum foil when not in use to prevent adsorption of airborne contaminants.[1] |
| GC-MS System | - Use low-bleed, high-temperature septa. - Condition new septa by baking them out in the injection port before analysis. - Employ automated syringe cleaning cycles. - Consider using a programmed temperature vaporization (PTV) injector to minimize thermal desorption from the syringe needle.[12] |
| LC-MS System | - Use PEEK or stainless steel tubing instead of PVC. - Ensure all mobile phase additives are of the highest purity.[13] - Regularly flush the system with a strong organic solvent to remove adsorbed contaminants.[15] |
Step 3: Implementing a "Phthalate-Free" Workflow
For highly sensitive applications, it may be necessary to establish a "phthalate-free" workflow. This involves a more stringent set of controls to minimize all potential sources of DIBP contamination.
Workflow Diagram: Establishing a Phthalate-Free Zone
Caption: Key elements of a phthalate-free workflow.
By following the systematic troubleshooting steps and implementing the mitigation strategies outlined in this guide, you can significantly reduce or eliminate DIBP background contamination in your analyses, leading to more accurate and reliable results.
References
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Retrieved from [Link]
-
Aurora Biomed. (n.d.). How to Avoid Contamination in Lab Samples. Retrieved from [Link]
-
Chromatography Research Supplies. (2020, September 29). Those Darn Phthalates. CRS BLOGables. Retrieved from [Link]
-
European Chemicals Agency. (2012). Committee for Risk Assessment (RAC) Committee for Socio-economic Analysis (SEAC): Background document to the. Opinion on the Annex XV dossier proposing restrictions on four phthalates. Retrieved from [Link]
- Fankhauser-Noti, A., & Grob, K. (2006). Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks.
-
Food and Drug Administration. (2012, December). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. Retrieved from [Link]
- Jenke, D. (2006). Linking extractables and leachables in container/closure applications. PDA journal of pharmaceutical science and technology, 60(5), 287-302.
-
LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]
- Marega, M., Grob, K., & Fankhauser-Noti, A. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle.
-
Nelson Labs. (2022, March 9). Extractables & Leachables Qualification of Container/Closure Systems for Lyophilized Drug Products. Retrieved from [Link]
-
PPD. (n.d.). Predicting Extractables and Leachables from Container Stoppers. Retrieved from [Link]
-
ResearchGate. (n.d.). How to minimize phthalates contamination step by step during phthalates analysis? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 5). Systematic Review Support Document for the Draft Risk Evaluation for Diisobutyl Phthalate (DIBP). Retrieved from [Link]
-
Waters. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]
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- 9. FDA Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Federal Register :: Guidance for Industry on Limiting the Use of Certain Phthalates as Excipients in Center for Drug Evaluation and Research-Regulated Products; Availability [federalregister.gov]
- 12. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Improving peak resolution for Diisobutyl Phthalate and DIBP-d4 in chromatography
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of Diisobutyl Phthalate (DIBP) and its deuterated internal standard, DIBP-d4. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution between DIBP and DIBP-d4 important?
A1: While deuterated internal standards like DIBP-d4 are designed to be chemically similar to the analyte and co-elute, significant peak overlap can lead to analytical challenges.[1] Good chromatographic resolution ensures the accurate integration of each peak, which is fundamental for precise and reliable quantification. This is particularly critical in complex matrices where baseline noise or interfering compounds may be present.
Q2: What is the most common cause of poor peak shape for phthalates?
A2: The most frequent culprit for issues like peak tailing is often related to the cleanliness and inertness of the gas chromatography (GC) system.[1][2] Phthalates can interact with active sites in the injector liner, the column, or even contaminants from previous injections.[2][3] Regular maintenance, including changing the liner and trimming the column, is crucial.[2]
Q3: Can the choice of GC column significantly impact the separation of DIBP and its isomers?
A3: Absolutely. Due to the structural similarities among phthalate isomers, the selection of a GC column with the appropriate stationary phase is a critical factor in achieving baseline separation.[4] Columns with a 5-type stationary phase are commonly used, but for more challenging separations, phases like Rtx-440 and Rxi-XLB have demonstrated superior performance in resolving complex mixtures of phthalates.[5][6]
Q4: My peaks are well-separated but are showing significant tailing. What should I investigate first?
A4: If you observe peak tailing for most or all of your compounds, it's likely a physical issue within your GC system rather than a chemical interaction.[1] Start by checking for proper column installation, ensuring the column is cut squarely and seated correctly in both the injector and detector.[1][7] Dead volume from improper installation is a common cause of indiscriminate peak tailing.[1][7]
Troubleshooting Guide: From Tailing Peaks to Optimal Resolution
This section provides a systematic approach to identifying and resolving common chromatographic issues encountered during the analysis of DIBP and DIBP-d4.
Scenario 1: Indiscriminate Peak Tailing Affecting All Analytes
When all peaks in your chromatogram, including the solvent peak, exhibit tailing, the issue is likely mechanical or related to the flow path.
Causality: This type of tailing is often caused by a disruption in the carrier gas flow path, leading to turbulence and uneven band broadening.[1] Common causes include:
-
Improper Column Installation: A poorly cut column end or incorrect insertion depth in the inlet or detector creates dead volume where the sample can diffuse, causing tailing.[3][7]
-
Contaminated Inlet Liner: An active or contaminated liner can cause interactions with a wide range of compounds.[3]
-
Leaks in the System: A leak in the septum, fittings, or gas lines will disrupt the constant flow of the carrier gas.
Troubleshooting Workflow:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. fses.oregonstate.edu [fses.oregonstate.edu]
- 4. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
Optimizing ionization efficiency for Diisobutyl Phthalate-d4 in mass spectrometry
A Senior Application Scientist's Guide to Optimizing Ionization Efficiency in Mass Spectrometry
Welcome to the technical support guide for the analysis of Diisobutyl Phthalate-d4 (DIBP-d4). This resource is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry and seek to enhance the ionization efficiency and overall robustness of their analytical methods for this specific internal standard. As an isotopically labeled analog of a common plasticizer, robust detection of DIBP-d4 is critical for accurate quantitation in toxicokinetic, environmental, and material science studies.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your methods from a foundation of scientific understanding.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analysis of DIBP-d4. Each issue is broken down into potential causes and a systematic approach to resolution.
Q1: I am observing a very low or no signal for my DIBP-d4 standard. What should I do?
A weak or absent signal is one ofthe most common challenges. The root cause often lies in a mismatch between the analyte's properties and the instrument's settings.
Potential Causes:
-
Suboptimal ionization source selection (ESI vs. APCI).
-
Inefficient ionization due to incorrect source parameters.
-
Ion suppression from the sample matrix or mobile phase.
-
Formation of multiple adducts, which dilutes the signal of the target ion.
-
In-source fragmentation of the precursor ion.
Step-by-Step Troubleshooting Protocol:
-
Verify Ionization Source Choice: Diisobutyl Phthalate is a moderately nonpolar molecule. While Electrospray Ionization (ESI) is frequently used successfully, Atmospheric Pressure Chemical Ionization (APCI) can offer superior performance, especially for less polar compounds, as it is less prone to matrix-induced ion suppression.[1][2] If you are using ESI and experiencing issues, consider switching to APCI if your instrument is equipped with it. Studies have shown that APCI is a suitable method for the sensitive detection of phthalates, typically forming protonated molecular ions [M+H]⁺.[3]
-
Confirm Target Ion (Precursor): DIBP-d4 (Molecular Weight: 282.38) should primarily ionize to form a protonated molecule, [M+H]⁺, at m/z 283.2 .[4][5] Ensure your mass spectrometer is set to monitor this ion in positive polarity. Also, check for other common adducts that might be splitting the signal.
Adduct Type Chemical Formula Expected m/z Common Source Protonated [M+H]⁺ 283.2 Acidic mobile phase Ammoniated [M+NH₄]⁺ 300.2 Ammonium-based buffer (e.g., NH₄OAc) Sodiated [M+Na]⁺ 305.2 Glassware, solvent impurities -
Perform a Direct Infusion Analysis: To isolate the problem from chromatographic effects, directly infuse a solution of your DIBP-d4 standard (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer. This allows for systematic optimization of the ion source parameters.
-
Systematically Optimize Source Parameters: While infusing, adjust the following parameters one at a time to maximize the signal for m/z 283.2. Set other parameters to a reasonable starting point and aim for a maximum on a plateau, where small variations do not cause large changes in response, ensuring method robustness.[1]
Parameter Function Optimization Strategy Capillary/Spray Voltage (ESI) Creates the charged droplets. Typically 2.5–4.0 kV. Adjust in 0.5 kV increments. Too high a voltage can cause instability. Corona Current (APCI) Creates reactant ions for chemical ionization. A typical starting point is 4 µA. Adjust as needed for your specific analyte and sample.[6] Nebulizer Gas Pressure Aids in droplet formation (nebulization). Higher liquid flow rates require higher pressure. A common range is 30-60 psig.[6] Drying Gas Temperature & Flow Promotes solvent evaporation from droplets. Typically 250-350 °C and 5-12 L/min.[7] Overly high temperatures can degrade thermally labile compounds. Fragmentor/Cone Voltage Accelerates ions into the mass analyzer; influences in-source fragmentation. Start low (e.g., 80 V) and increase incrementally. High values can cause the precursor ion to fragment before analysis, reducing its intensity.[8][9] Find the value that maximizes the precursor signal. -
Check for Matrix Effects: If the signal is strong during infusion but weak when analyzing a sample, ion suppression is likely. This occurs when co-eluting matrix components compete with the analyte for ionization.
-
Solution: Improve chromatographic separation to move DIBP-d4 away from interfering compounds. Enhance sample cleanup procedures to remove matrix components.
-
Q2: My DIBP-d4 signal is inconsistent and shows poor reproducibility between injections. What's the cause?
Poor precision is often a sign of instability in the ionization process or sample introduction system.
Potential Causes:
-
Unstable electrospray.
-
Contamination of the ion source or sampling orifice.
-
Sample carryover from previous injections.
-
Fluctuations in solvent delivery or temperature.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor signal reproducibility.
Solutions:
-
Inspect the Spray: Visually check the spray needle. The spray should be a fine, consistent mist originating from the very tip of the capillary. An erratic or dripping spray is a primary cause of instability.
-
Clean the Ion Source: Contamination is a frequent culprit. Follow the manufacturer's instructions to clean the ion source, paying special attention to the sampling cone/orifice and the capillary end.[10]
-
Address Carryover: Phthalates are ubiquitous and can be "sticky." Inject several solvent blanks after a high-concentration standard. If you see a peak for DIBP-d4, improve your autosampler's needle wash method. Use a strong solvent (e.g., isopropanol) in your wash solution.
-
Verify LC Stability: Ensure the LC pump is delivering a stable flow rate and that the column oven temperature is constant. Fluctuations can lead to shifting retention times and variable ionization efficiency.[11]
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding the analysis of DIBP-d4.
Q3: Which ionization source, ESI or APCI, is fundamentally better for DIBP-d4?
There is no universal "better" source; the choice is application-dependent.
-
Electrospray Ionization (ESI): Works well for DIBP-d4, especially when coupled with UPLC/HPLC.[4][5] It is sensitive and compatible with a wide range of polar to moderately nonpolar compounds. However, it is more susceptible to ion suppression from matrix components. ESI is the most common choice seen in published literature for phthalate analysis.
-
Atmospheric Pressure Chemical Ionization (APCI): Is an excellent alternative, particularly for complex matrices. It is generally better suited for less polar, more volatile compounds and is less affected by matrix suppression.[1][12] If your samples are "dirty" (e.g., crude extracts, environmental samples), APCI may provide more robust and reproducible results.
Recommendation: For method development, if both sources are available, screen DIBP-d4 using both ESI and APCI to determine which provides the best signal-to-noise ratio and robustness for your specific sample type and LC conditions.
Q4: What are the best Multiple Reaction Monitoring (MRM) transitions for quantifying DIBP-d4?
For triple quadrupole mass spectrometers, MRM is the gold standard for quantification. The selection of precursor and product ions is critical for selectivity and sensitivity.
The Ionization & Fragmentation Pathway:
Caption: Ionization and fragmentation of DIBP-d4 for MRM analysis.
Based on established methods and the known fragmentation patterns of phthalates, the following MRM transitions are recommended:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Comment |
| DIBP-d4 | 283.2 | 153.0 | Primary (Quantifier): Deuterated protonated phthalic anhydride fragment.[4][5] |
| DIBP-d4 | 283.2 | Varies | Secondary (Qualifier): A second, less intense fragment can be used for confirmation if required. Its m/z must be determined empirically. |
| Diisobutyl Phthalate (DIBP) | 279.1 | 149.0 | For reference: the non-deuterated analog. The m/z 149 fragment is characteristic of most phthalates.[4][13][14] |
Experimental Protocol: Optimizing MRM Transitions
-
Infuse Standard: Directly infuse a solution of DIBP-d4 into the mass spectrometer.
-
Acquire Product Ion Scan: Set the first quadrupole (Q1) to transmit the precursor ion (m/z 283.2). Scan the third quadrupole (Q3) over a mass range (e.g., m/z 50-300) to identify all fragment ions produced in the collision cell.
-
Select Product Ions: Identify the most intense fragment (product ion), which will be your quantifier (likely m/z 153.0). If other fragments are present with sufficient intensity, select the second most abundant as your qualifier.
-
Optimize Collision Energy (CE): For each selected transition (e.g., 283.2 → 153.0), perform a CE optimization. The instrument will ramp the collision energy voltage while monitoring the product ion intensity. Select the CE value that produces the maximum signal.
Q5: How can I minimize in-source fragmentation of DIBP-d4?
In-source fragmentation (or in-source decay) occurs when the precursor ion fragments in the ion source before it reaches the mass analyzer.[9] This is undesirable as it reduces the intensity of the intended precursor ion, leading to lower sensitivity.
Key Control Parameter: The Fragmentor Voltage (also known as Cone Voltage, Skimmer Voltage, etc., depending on the manufacturer) is the primary parameter that controls in-source fragmentation.
Optimization Strategy:
-
Infuse a DIBP-d4 standard as described previously.
-
Monitor the Precursor Ion (m/z 283.2): Set the mass spectrometer to monitor only this ion.
-
Ramp the Fragmentor Voltage: Start at a low setting (e.g., 60-80 V) and gradually increase it while observing the signal intensity.
-
Identify the Optimum: You will typically see the signal increase to a maximum and then decrease as the voltage becomes high enough to cause significant fragmentation.
-
Select the Optimal Voltage: Choose the voltage that gives the maximum signal intensity for the precursor ion. This ensures the most efficient transfer of the intact ionized molecule into the mass analyzer.
By following these troubleshooting and optimization guides, you can develop a robust, sensitive, and reproducible method for the analysis of this compound, ensuring the highest quality data for your research.
References
-
Jeong, S.-H., Jang, J.-H., Cho, H.-Y., & Lee, Y.-B. (2020). UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study. Food and Chemical Toxicology, 145, 111747. [Link]
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Jackson, S. N., & McEwen, C. N. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Analytical Chemistry, 87(3), 1743–1748. [Link]
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Zhang, Z., Lu, H., Li, Y., & Zhang, X. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 23(9), 5229. [Link]
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Jeong, S.-H., et al. (2020). Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats. ResearchGate. [Link]
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Lacko, M., et al. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. Physical Chemistry Chemical Physics, 22(28), 16219-16230. [Link]
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Request PDF. (2008). Adduct formation between phthalate esters and Li+ in the gas phase: A thermochemical study by FT-ICR mass spectrometry. ResearchGate. [Link]
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Lacko, M., et al. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. ResearchGate. [Link]
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Yin, C., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Ingenta Connect. [Link]
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Bird, S. S., Marur, V. R., Sniatynski, M. J., Ben-Mefteh, D., & Glish, G. L. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(18), 11035–11042. [Link]
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Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent. [Link]
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Zhang, Z., et al. (2022). Influence of data acquisition modes and data analysis approaches on non-targeted analysis of phthalate metabolites in human urine. Science of The Total Environment, 846, 157398. [Link]
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Urban, J., et al. (2021). Study of atmospheric pressure chemical ionization of phthalates in air by ion mobility spectrometry/mass spectrometry. Rapid Communications in Mass Spectrometry, 35(18), e9145. [Link]
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Wolrab, D., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
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SCIEX. (n.d.). Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages. SCIEX. [Link]
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Zhang, Z., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. figshare. [Link]
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Request PDF. (2018). Toxicokinetic assessment of inhalatory absorption of Diisobutyl phthalate (DiBP) using a novel thermal desorption-GC-MS method to determine phthalate diesters in blood plasma. ResearchGate. [Link]
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Request PDF. (2021). Study of atmospheric pressure chemical ionization of phthalates in air by ion mobility spectrometry/mass spectrometry. ResearchGate. [Link]
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LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
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Van De Velde, E., et al. (2012). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America. [Link]
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Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. [Link]
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Urban, J., et al. (2021). Study of atmospheric pressure chemical ionization of phthalates in air by ion mobility spectrometry/mass spectrometry. Wiley Online Library. [Link]
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López-García, E., et al. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI. [Link]
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Hartig, C., & Schettgen, T. (2001). LC/MS method to determine plasticizers in indoor dust. Indoor Air. [Link]
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Zare, M., et al. (2015). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research. [Link]
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Request PDF. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
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ResearchGate. (n.d.). Full-scan MS/MS data of each target analyte to optimized MRM transitions. ResearchGate. [Link]
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Ginn, T., et al. (2004). Determination of phthalate ester congeners and mixtures by LC/ESI-MS in sediments and biota of an urbanized marine inlet. Marine Pollution Bulletin, 49(5-6), 386-397. [Link]
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ResearchGate. (n.d.). Soft Ionization Mass Spectrometry for Studying Noncovalent Interactions. ResearchGate. [Link]
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Technical Support Center: Method Validation for Diisobutyl Phthalate (DIBP) Analysis with DIBP-d4
Welcome to the technical support center for the analytical method validation of Diisobutyl Phthalate (DIBP) utilizing its deuterated internal standard, DIBP-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for robust and reliable DIBP quantification. The following content is structured to address common challenges and questions encountered during method validation, ensuring your analytical procedures are fit for their intended purpose.[1][2]
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended use.[1] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of DIBP in your specific sample matrix. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation, which form the basis of the principles discussed herein.[1][3][4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like DIBP-d4 recommended for DIBP analysis?
A1: The use of a stable isotope-labeled internal standard, such as DIBP-d4, is a best practice in quantitative mass spectrometry-based assays.[10] Here's why:
-
Compensates for Matrix Effects: Biological and environmental samples are complex matrices that can either suppress or enhance the ionization of the analyte (DIBP), leading to inaccurate quantification.[11][12][13][14] Since DIBP-d4 is chemically identical to DIBP, it co-elutes and experiences the same matrix effects. By using the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to more accurate results.
-
Corrects for Variability in Sample Preparation: Losses can occur during extraction, cleanup, and concentration steps. DIBP-d4 is added at the beginning of the sample preparation process and experiences similar losses as the native DIBP. This allows for the correction of these variations, improving the precision and accuracy of the method.[10]
-
Accounts for Instrumental Variations: Minor fluctuations in injection volume or mass spectrometer response can occur between runs. The internal standard helps to correct for this variability, ensuring run-to-run consistency.
Q2: What are the primary challenges in analyzing DIBP and other phthalates?
A2: Phthalates, including DIBP, are ubiquitous in the environment and laboratory settings, which presents unique analytical challenges.[15][16][17]
-
Background Contamination: Phthalates are commonly found in plastics, solvents, and even laboratory air, leading to a high risk of sample contamination.[15][16][17] This can result in false positives or overestimated concentrations. Meticulous care must be taken to use phthalate-free labware (glassware is preferred), high-purity solvents, and to run regular solvent and procedural blanks to monitor for contamination.[16][18][19][20]
-
Matrix Effects: As mentioned, complex sample matrices can significantly impact the analytical signal.[11][12][13][14] Proper sample cleanup and the use of an appropriate internal standard are critical to mitigate these effects.
-
Co-elution of Isomers: Some phthalates have isomers that can be difficult to separate chromatographically. For instance, DIBP and di-n-butyl phthalate (DBP) are isomers that require a well-optimized chromatographic method for baseline separation.[19]
Q3: Which analytical technique is better for DIBP analysis: GC-MS or LC-MS/MS?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for DIBP analysis. The choice depends on the specific requirements of your application.
-
GC-MS: This is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like phthalates.[19][21] It offers excellent chromatographic resolution and is often more cost-effective. Electron Ionization (EI) is a common ionization technique used in GC-MS for phthalate analysis.[15]
-
LC-MS/MS: This technique is particularly advantageous for the analysis of DIBP and its metabolites (e.g., monoisobutyl phthalate, MiBP) in biological matrices.[22][23] It often requires less sample cleanup and can be more sensitive than GC-MS. Electrospray Ionization (ESI) is typically used in LC-MS/MS for phthalate analysis.[23]
Ultimately, the selection should be based on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background/Blank contamination | Contaminated solvents, glassware, or lab environment. Contaminated syringe needle. | Use high-purity, phthalate-free solvents. Meticulously clean all glassware with solvent rinses.[19][20] Analyze solvent and procedural blanks with every batch to identify the source of contamination.[18] Consider cleaning the syringe needle in the injector prior to splitless injection.[16] |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column. Inappropriate injection technique or temperature. Co-elution with interfering compounds. | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. Optimize injection speed and temperature. Ensure the chromatographic method provides adequate separation from matrix components. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. Analyte degradation during sample processing or analysis. Matrix suppression effects. | Optimize the extraction solvent, pH, and technique (e.g., liquid-liquid extraction, solid-phase extraction). Evaluate analyte stability under different storage and processing conditions. Use a matrix-matched calibration curve or the internal standard method to correct for matrix effects.[12] |
| Poor Reproducibility (%RSD > 15%) | Inconsistent sample preparation. Variability in instrument performance. Non-homogenous samples. | Ensure consistent and precise execution of the sample preparation protocol. Perform regular instrument maintenance and performance checks. Thoroughly homogenize samples before extraction. |
| Non-linear Calibration Curve | Detector saturation at high concentrations. Inappropriate range for the calibration standards. Adsorption of the analyte at low concentrations. | Extend the calibration range or dilute samples to fall within the linear range. Prepare calibration standards to bracket the expected sample concentrations.[24] Use a deactivated liner and column to minimize adsorption. |
Method Validation Workflow & Protocols
The following workflow outlines the key steps in validating an analytical method for DIBP using DIBP-d4.
Caption: A typical workflow for analytical method validation.
Experimental Protocols
Protocol 1: Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][25]
Procedure:
-
Analyze blank matrix samples (e.g., plasma, urine, environmental water) from at least six different sources to assess for interferences at the retention time of DIBP and DIBP-d4.
-
Analyze a solution containing DIBP and DIBP-d4.
-
Analyze a blank matrix sample spiked with DIBP and DIBP-d4.
-
Analyze a blank matrix sample spiked with potentially interfering substances (e.g., other phthalates, structurally related compounds).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time and mass transitions of DIBP and DIBP-d4 in the blank matrix samples. The method should be able to differentiate DIBP from potentially interfering substances.
Protocol 2: Linearity and Range
Objective: To establish the range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[24][26][27]
Procedure:
-
Prepare a series of at least five to seven calibration standards by spiking a known amount of DIBP into a blank matrix. The concentration range should bracket the expected concentrations of the unknown samples.[24]
-
Add a constant concentration of DIBP-d4 to each calibration standard.
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of DIBP to DIBP-d4 against the concentration of DIBP.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[24] The calibration curve should be visually inspected for linearity.
Protocol 3: Accuracy
Objective: To determine the closeness of the measured value to the true value.[25][27]
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range by spiking a known amount of DIBP into a blank matrix.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 85-115% for each QC level. The relative standard deviation (%RSD) should be ≤ 15%.
Protocol 4: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[27][28]
Procedure:
-
Repeatability (Intra-assay precision): Analyze at least five replicates of the low, medium, and high QC samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the low, medium, and high QC samples on at least three different days, with different analysts, and/or on different instruments.
-
Calculate the %RSD for the measured concentrations at each QC level for both repeatability and intermediate precision.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 15%.
Protocol 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[28][29]
Procedure: There are several methods to determine LOD and LOQ. A common approach is based on the standard deviation of the response and the slope of the calibration curve:
-
Prepare a series of low-concentration standards near the expected limit of detection.
-
Inject these standards multiple times (e.g., n=10).
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Alternatively, the LOQ can be determined as the lowest concentration that can be measured with acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., %RSD ≤ 20%).[30][31]
-
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.
Protocol 6: Matrix Effect
Objective: To evaluate the suppression or enhancement of the analyte signal due to co-eluting matrix components.[12][13][14]
Procedure:
-
Prepare three sets of samples:
-
Set A: DIBP and DIBP-d4 in a neat solvent.
-
Set B: Blank matrix extract spiked with DIBP and DIBP-d4 post-extraction.
-
Set C: Blank matrix spiked with DIBP and DIBP-d4 before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
Calculate the recovery using the following formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
Acceptance Criteria: A matrix effect between 85% and 115% is generally considered acceptable. If significant matrix effects are observed, further optimization of the sample cleanup procedure is required.
Data Summary Tables
Table 1: Example Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and IS. |
| Linearity (r²) | ≥ 0.995[24] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[26] |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (%RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | The lowest concentration with acceptable accuracy and precision (%RSD ≤ 20%). |
| Matrix Effect | 85% - 115% |
| Stability | Analyte is stable under defined storage and processing conditions. |
Table 2: Example GC-MS Parameters for DIBP Analysis
| Parameter | Setting |
| GC Column | 5% Phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25mm i.d., 0.25µm film thickness)[15] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999%) at a constant flow of 1 mL/min |
| Oven Program | Initial 40°C for 2 min, ramp to 180°C at 30°C/min, then to 210°C at 15°C/min (hold 3 min), then to 250°C at 10°C/min, then to 290°C at 30°C/min (hold 4 min)[15] |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (DIBP) | m/z 149 |
| Quantifier Ion (DIBP-d4) | m/z 153[22] |
| Qualifier Ions (DIBP) | e.g., m/z 223, 205 |
| Qualifier Ions (DIBP-d4) | e.g., m/z 227, 209 |
Note: These are example parameters and should be optimized for your specific instrument and application.
Conclusion
A thoroughly validated analytical method is the cornerstone of reliable and defensible scientific data. By following the principles outlined in this technical support guide, researchers can develop and validate robust methods for the quantification of Diisobutyl Phthalate using DIBP-d4 as an internal standard. Adherence to established guidelines from regulatory bodies like the ICH and FDA ensures that the analytical procedures are fit for purpose and generate data of the highest quality and integrity.[1][3][5][7][8]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study. PubMed. [Link]
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- 22. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. Limit of Detection | National Exposure Report | CDC [cdc.gov]
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- 31. series.publisso.de [series.publisso.de]
Technical Support Center: Quantification of Diisobutyl Phthalate (DIBP)
Welcome to the technical support center for the analysis of Diisobutyl Phthalate (DIBP). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the quantitative analysis of DIBP. As a ubiquitous plasticizer, DIBP's presence in laboratory environments presents a unique set of analytical hurdles.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Overcoming Interferences in DIBP Quantification
This section addresses specific issues you may encounter during your experiments, from sample preparation to data analysis. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.
Issue 1: High Background or Blank Contamination
You're observing significant DIBP peaks in your solvent blanks or negative controls, making it difficult to establish a true baseline.
This is the most common challenge in phthalate analysis due to their widespread use in plastics and other laboratory materials.[1][3] Phthalates are not chemically bound to polymer matrices and can easily leach into samples, solvents, and onto lab surfaces.[3][4][5][6][7][8]
Root Cause Analysis & Mitigation Workflow
The following diagram outlines a systematic approach to identifying and eliminating sources of DIBP contamination.
Caption: Workflow for troubleshooting DIBP background contamination.
Detailed Protocols:
Protocol 1: Rigorous Glassware Cleaning
-
Initial Rinse: Rinse all glassware three times with tap water, followed by three rinses with deionized water.
-
Solvent Rinse: Sequentially rinse with acetone and then a high-purity solvent like hexane or the mobile phase used in your analysis.[9]
-
Drying: Air-dry in a clean environment or bake in an oven. Avoid using paper towels, which can be a source of contamination.[10]
-
High-Temperature Bake-out: For glassware that can withstand it, bake at 400 °C to volatilize any leachable phthalates.[3][11]
-
Storage: After cleaning, cover glassware with aluminum foil (pre-rinsed with solvent) to prevent dust accumulation.[10]
Protocol 2: System Purge and Blank Analysis
-
System Flush: Disconnect the column and flush the LC or GC system with a clean, high-purity solvent for an extended period.
-
Injection Port Maintenance (GC): Replace the inlet liner and septum. Ensure the liner is made of deactivated glass.
-
Column Bake-out (GC): Condition the column at a high temperature (as per manufacturer's recommendation) to remove contaminants.[12]
-
Blank Injections: After re-installing the column, perform multiple solvent blank injections to ensure the background signal is consistently low.
Issue 2: Poor Peak Shape and Co-elution
You're observing tailing, fronting, or broad peaks for DIBP, or it's co-eluting with an interfering compound.
Poor peak shape can compromise integration and reduce analytical sensitivity. Co-elution with other compounds, especially isomers like Di-n-butyl phthalate (DBP), can lead to inaccurate quantification.[2]
Chromatographic Troubleshooting
Caption: Decision tree for resolving chromatographic issues.
Recommended Actions:
-
GC Column Selection: For GC-MS analysis, a 5% phenyl-methyl silicone bonded-phase column is commonly used and provides good resolution for many phthalates.[1][13] Consider columns with different polarities if co-elution persists.
-
LC Method Optimization: In LC-MS, adjusting the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope can significantly impact the separation of DIBP from other matrix components.
-
Mass Spectrometry: When chromatographic separation is challenging, tandem mass spectrometry (MS/MS) is a powerful tool. By using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), you can selectively detect DIBP based on its unique fragmentation pattern, even if it co-elutes with other compounds.[14][15]
Table 1: Example GC-MS and LC-MS/MS Parameters for DIBP Analysis
| Parameter | GC-MS | LC-MS/MS |
| Column | 5% Phenyl-methyl silicone (e.g., DB-5MS), 30m x 0.25mm, 0.25µm[1] | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Carrier Gas/Mobile Phase | Helium or Hydrogen[15] | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Injector/Source | 250-280 °C, Splitless | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | N/A (Scan or SIM) | 279.1 [M+H]⁺ |
| Quantifier Ion (m/z) | 149.0[13][16][17][18] | 149.0 |
| Qualifier Ion (m/z) | 205.1, 223.1 | 205.1 |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Issue 3: Matrix Effects Leading to Inaccurate Quantification
Your recovery of DIBP varies significantly between different sample types, or your results are inconsistent despite careful sample preparation.
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.[19][20][21] They can lead to underestimation or overestimation of the true analyte concentration.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[22] Various sorbents can be used depending on the sample matrix.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique to separate DIBP from aqueous matrices into an organic solvent.[22]
-
QuEChERS: Originally for pesticide analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for phthalate extraction from solid and semi-solid samples.
-
-
Stable Isotope Dilution (SID): This is the gold standard for correcting for matrix effects and procedural losses.[23]
-
Principle: A known amount of a stable isotope-labeled version of DIBP (e.g., DIBP-d4) is added to the sample at the very beginning of the sample preparation process.
-
Mechanism: The labeled internal standard behaves almost identically to the native DIBP throughout extraction, cleanup, and analysis. Any signal suppression or enhancement from the matrix will affect both the analyte and the internal standard equally.[24][25][26][27]
-
Quantification: The concentration of DIBP is calculated based on the response ratio of the native analyte to the labeled internal standard.[1][23]
-
Protocol 3: Implementing Stable Isotope Dilution
-
Internal Standard Spiking: Add a known concentration of DIBP-d4 (or another appropriate labeled standard) to every sample, calibrator, and quality control sample before any extraction steps.
-
Sample Preparation: Proceed with your validated sample preparation method (e.g., SPE or LLE).
-
Instrumental Analysis: Develop an MS/MS method that includes MRM transitions for both native DIBP and the labeled DIBP-d4.
-
Calibration Curve: Prepare a calibration curve by plotting the peak area ratio (DIBP / DIBP-d4) against the concentration of DIBP.
-
Calculation: Determine the concentration of DIBP in your unknown samples using the regression equation from your calibration curve.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of DIBP contamination in a lab?
A1: The most frequent sources are plastic lab consumables.[28][29] This includes pipette tips, syringe filters, plastic tubing (especially PVC), and even the caps of solvent bottles.[28][30] Other sources can be vinyl gloves, Parafilm, and dust from PVC flooring or paint.[3][30][29] It's crucial to audit your entire workflow and replace plastic items with glass or other inert materials wherever possible.[9]
Q2: Can I use any solvent for my DIBP analysis?
A2: No. Even high-purity or analytical grade solvents can contain trace amounts of phthalates.[1] It is highly recommended to use phthalate-free or "distilled-in-glass" grade solvents. If you suspect your solvent is contaminated, you can redistill it in an all-glass apparatus or test different lots and manufacturers to find a clean source.[10]
Q3: My DIBP peak is co-eluting with Di-n-butyl phthalate (DBP). How can I resolve them?
A3: DIBP and DBP are structural isomers and can be challenging to separate chromatographically.
-
GC: Optimize your temperature program with a slower ramp rate around the elution time of the isomers. Using a longer column or one with a different stationary phase can also improve resolution.
-
LC: Fine-tuning the mobile phase gradient is key.
-
MS/MS: While their precursor ions are the same, their fragmentation patterns in MS/MS might have subtle differences in the ratios of product ions.[14] While not ideal, you may be able to find slightly different, albeit less intense, product ions to achieve some level of specificity. However, chromatographic separation is always the preferred approach.
Q4: How do I prepare a "matrix blank" when DIBP seems to be in everything?
A4: Finding a true blank matrix is a significant challenge in phthalate analysis.[1] For water samples, you can try using HPLC-grade water that has been further purified (e.g., by passing it through activated charcoal). For solid matrices, you may need to source a certified phthalate-free material or prepare a surrogate matrix using known clean components. If a true blank is unattainable, the method of standard additions can be used, where known amounts of DIBP are spiked directly into aliquots of the sample itself to create a calibration curve within that specific matrix.[31]
Q5: Is it better to use GC-MS or LC-MS/MS for DIBP quantification?
A5: Both techniques are widely used and have their advantages.
-
GC-MS: Often provides better chromatographic resolution for phthalate isomers.[13][18] It is a robust and cost-effective technique.
-
LC-MS/MS: Generally offers higher sensitivity (lower limits of detection) and specificity, especially when dealing with complex matrices.[32] It is also suitable for analyzing less volatile phthalates or their metabolites without derivatization. The choice depends on your specific requirements for sensitivity, the complexity of your sample matrix, and the available instrumentation.
References
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- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
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- Investigation of Matrix Effects of Urine on a Molecularly Imprinted Solid-Phase Extraction.
- Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. (2015, January 22).
- An investigation into possible sources of phthalate contamination in the environmental analytical labor
- Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. OUCI.
- Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrog
- Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. (2023, June 29). PMC - NIH.
- Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Thermo Fisher Scientific.
- SCIEX phthal
- Phthalates leaching from plastic food and pharmaceutical contact m
- Development of an analytical method for dibutyl phthalate (DBP)
- How to minimize phthalates contamination step by step during phthalates analysis? (2013, October 3).
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- Method of Analysis for Dibutyl Phthal
- TROUBLESHOOTING GUIDE.
- Pitfalls and Solutions for the Trace Determination of Phthalates in W
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012, January 17). Agilent.
- Phthalates leaching from plastic food and pharmaceutical contact m
- Phthal
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24).
- How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl)
- Fragmentation pathway of diisononyl phthalate (DINP) in the MRM mode. A...
- Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2025, August 8).
- Development of a stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry detection for the quantitative analysis of di- and trihydroxybenzenes in foods and model systems. Leibniz-LSB@TUM.
- Phthalates leaching from plastic food and pharmaceutical contact m
- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC - NIH.
- GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. (2019, November 4). Peak Scientific.
- Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. (2025, August 7).
- GC-MS Analysis of Phthalates: Comparison of GC St
- Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024, January 4).
- How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate. (2025, August 6).
- A stable isotope dilution method for measuring bioavailability of organic contaminants. (2013, February 19). NIH.
- Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. (2020, July 10). RSC Publishing.
- Development of a stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry detection for the quantitative analysis of di- and trihydroxybenzenes in foods and model systems. (2006, August 9). Technical University of Munich.
- Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. NIH.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020, October 15). Restek Resource Hub.
- A Look at Matrix Effects. (2017, December 1).
- What is matrix effect and how is it quantified? (2023, October 19). SCIEX.
- Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- Diisobutyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS).
- Quantitation of Four Regulated Phthalates in Plastic Consumer Products by Gas Chromatography– Time-of-Flight Mass Spectrometry.
- Systematic review of DIBP. Food Packaging Forum.
- Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. (2019, January 18). PubMed.
- Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Me
- HPLC Troubleshooting Guide. Sigma-Aldrich.
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Diisobutyl Phthalate (DIBP) Quantification: A Technical Support Guide
This guide provides in-depth troubleshooting for common issues encountered during the quantification of Diisobutyl Phthalate (DIBP) using chromatographic methods. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to calibration curve performance, ensuring data integrity and accuracy.
Troubleshooting Guide: Calibration Curve Issues
Problem 1: High Blank Response or Persistent Background Signal
Q: My blank (solvent-only) injections show a significant DIBP peak, leading to a high y-intercept on my calibration curve. What is the cause and how can I fix it?
A: This is the most prevalent issue in phthalate analysis. DIBP is a ubiquitous plasticizer, meaning it can leach from numerous laboratory consumables and contaminate your analytical workflow.[1][2][3][4] The goal is to systematically identify and eliminate the source of this background contamination.
Causality & Expert Insights: Phthalates are not chemically bound to the polymer matrix of plastics; they are additives that can easily migrate into solvents, samples, and the air.[3] This leaching is exacerbated by contact with organic solvents. Sources can be obvious, like plastic vials, or subtle, such as plastic components within your instrument or laboratory air.[1][5][6]
Systematic Troubleshooting Protocol:
-
Isolate the Source: The first step is to determine if the contamination is from your sample preparation, your analytical instrument (GC/LC system), or both.
-
Protocol: Directly inject the solvent you are using for sample dilution and mobile phase preparation. If the peak is present, the solvent itself or the instrument is contaminated. If the peak only appears after the full sample preparation procedure (using a clean matrix), the contamination source is within your preparation steps.
-
-
Addressing Contamination Sources:
-
Solvents & Reagents: Use only high-purity, "phthalate-free" or "distilled-in-glass" grade solvents. Verify new solvent lots by injecting them directly. Even deionized water systems can be a source if they use plastic tanks or tubing.[3]
-
Lab Consumables: Phthalates can leach from pipette tips, syringe filters, vial caps/septa, and plastic storage containers.[1][2][4]
-
Glassware Cleaning: Improperly cleaned glassware can harbor phthalate residues.
-
Protocol: Wash glassware with a suitable detergent, rinse thoroughly with tap water, followed by deionized water, and finally with a high-purity solvent like acetone or hexane. For trace analysis, baking glassware at a high temperature (e.g., 400 °C for 4 hours, if appropriate for the glassware type) is highly effective.[2][7]
-
-
Instrument Contamination: Components like solvent lines, pump seals, injector rotors, and septa can be sources of contamination.[5]
-
Solution: Purge the entire system with a series of high-purity solvents. Start with a solvent that DIBP is highly soluble in (e.g., isopropanol or acetone) and finish with your mobile phase. If contamination persists, you may need to systematically replace components like septa and solvent lines.
-
-
Visualization: Potential Sources of DIBP Contamination
Caption: Potential pathways for DIBP contamination in an analytical workflow.
Problem 2: Non-Linear Calibration Curve
Q: My DIBP calibration curve is showing poor linearity (R² < 0.995), often with a curve that flattens at high concentrations or has a significant y-intercept. Why is this happening?
A: Non-linearity in a calibration curve can stem from several sources: unaddressed background contamination, detector saturation at high concentrations, or improper standard preparation.
Causality & Expert Insights: A common reason for non-linearity at the low end of the curve is the presence of a consistent background level of DIBP, as discussed in Problem 1. This background signal contributes a larger percentage to the total response at lower concentrations, skewing the linear relationship. At the high end, non-linearity is often caused by detector saturation, where the analyte concentration exceeds the detector's linear dynamic range.[8]
Troubleshooting Decision Tree:
Sources
Technical Support Center: Minimizing Di-isobutyl Phthalate (DIBP) Loss During Sample Preparation
Welcome to our dedicated technical support guide for the analysis of Di-isobutyl Phthalate (DIBP). As a widely used plasticizer, the accurate quantification of DIBP is critical across various research and development sectors. However, its ubiquitous nature and specific physicochemical properties present unique challenges in sample preparation, often leading to inaccurate results due to analyte loss or contamination.[1][2][3][4][5]
This guide is structured to provide you, the researcher, with in-depth, field-proven insights and actionable troubleshooting strategies to minimize DIBP loss and ensure the integrity of your analytical data. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and addressing the specific issues you may encounter.
Part 1: Foundational Knowledge - Understanding DIBP and its Analytical Challenges
This section provides a foundational understanding of DIBP's properties and the common pitfalls in its analysis.
FAQ 1: What are the key chemical properties of DIBP that influence its behavior during sample preparation?
Understanding the inherent properties of DIBP is the first step in mitigating its loss during analysis. DIBP is a diester of phthalic acid and isobutanol.[6][7] Key properties include:
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C₁₆H₂₂O₄ | - |
| Molecular Weight | 278.34 g/mol | Influences chromatographic and mass spectrometric behavior. |
| Boiling Point | ~327 °C | Low volatility at room temperature, but loss can occur during high-temperature evaporation steps. |
| Water Solubility | Very low | DIBP is hydrophobic and will readily partition into organic solvents during liquid-liquid extraction. |
| Log Kow (Octanol-Water Partition Coefficient) | ~4.1 - 4.5 | High affinity for non-polar environments, leading to potential adsorption onto plastic labware. |
| Vapor Pressure | Low | Reduces risk of volatilization at ambient temperatures. |
Source: Data compiled from multiple sources.
FAQ 2: What are the primary mechanisms of DIBP loss during sample preparation?
DIBP loss during sample preparation can be attributed to three main mechanisms:
-
Adsorption: Due to its hydrophobic nature, DIBP has a high affinity for non-polar surfaces. This can lead to significant analyte loss through adsorption onto plastic labware, such as polypropylene tubes and pipette tips. While glass is generally preferred, adsorption can still occur, especially with longer chain phthalates.
-
Volatilization: Although DIBP has a relatively high boiling point, analyte loss can occur during solvent evaporation steps, especially when using a stream of nitrogen at elevated temperatures.[8]
-
Degradation: Phthalate esters can undergo hydrolysis under strong acidic or basic conditions, although this is less of a concern for DIBP under typical extraction conditions.[9] Biodegradation by microorganisms can also be a factor in environmental samples if not properly stored.[10][11]
FAQ 3: Why is background contamination a major issue in DIBP analysis?
Phthalates, including DIBP, are ubiquitous in the laboratory environment.[12][13][14][15][16][17] Common sources of contamination include:
-
Laboratory Air and Dust: Can contain significant levels of various phthalates.[13][16]
-
Plastic Labware: Polyvinyl chloride (PVC) is a major source, but even polypropylene and other "phthalate-free" plastics can contain trace amounts.[15]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.
-
Personal Care Products: Many cosmetics and lotions used by laboratory personnel can contain phthalates.
This pervasive background contamination can lead to false positives and inaccurate quantification, making meticulous laboratory practice essential.
Part 2: Troubleshooting Guide - A Step-by-Step Approach to Minimizing DIBP Loss
This guide is designed to help you identify and resolve specific issues at each stage of your sample preparation workflow.
Workflow Stage 1: Sample Collection and Storage
Question: My DIBP results are inconsistent across replicate samples collected at the same time. What could be the cause?
Answer: Inconsistent results often originate from the initial collection and storage procedures. The primary suspects are contamination and improper storage conditions.
Troubleshooting Steps:
-
Evaluate Collection Containers:
-
Problem: Plastic containers can leach DIBP into your sample.
-
Solution: Exclusively use glass containers with PTFE-lined caps for sample collection and storage. Avoid all plastic containers, especially those made of PVC. If plastics are unavoidable, conduct rigorous blank checks on the specific lot of containers being used.
-
Rationale: Glass is generally inert and less prone to leaching of organic compounds compared to plastics. Polytetrafluoroethylene (PTFE) is a highly inert polymer, making it a suitable material for cap liners to prevent contamination from the cap itself.
-
-
Review Storage Conditions:
-
Problem: Improper storage temperature and duration can lead to DIBP degradation or further contamination.
-
Solution: Store samples at 4°C in the dark and analyze them as soon as possible. For long-term storage, freezing at -20°C or lower is recommended.
-
Rationale: Lower temperatures slow down potential microbial degradation of DIBP.[18] Storing in the dark prevents photodegradation.
-
Workflow Stage 2: Sample Extraction
This stage is critical, with significant potential for DIBP loss. We will address common issues in Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS.
A. Liquid-Liquid Extraction (LLE)
Question: My DIBP recovery after LLE is consistently low. How can I improve it?
Answer: Low recovery in LLE is often due to incomplete extraction, emulsion formation, or analyte loss during subsequent steps.
Troubleshooting Steps:
-
Optimize Solvent Selection and Volume:
-
Problem: The chosen organic solvent may not be efficiently extracting DIBP from the aqueous matrix.
-
Solution: Use a non-polar solvent in which DIBP is highly soluble, such as hexane, dichloromethane, or a mixture thereof. Ensure a sufficient volume of extraction solvent is used to achieve a favorable phase ratio (e.g., 1:1 or 1:2 aqueous to organic).
-
Rationale: DIBP's high Log Kow indicates its preference for non-polar environments. Using an adequate volume of a suitable organic solvent maximizes the partitioning of DIBP from the aqueous phase.
-
-
Improve Extraction Efficiency:
-
Problem: Insufficient mixing can lead to incomplete extraction.
-
Solution: Vortex or shake the sample vigorously for at least 1-2 minutes during each extraction step. Perform at least two to three sequential extractions with fresh solvent and pool the organic phases.
-
Rationale: Vigorous mixing increases the surface area between the aqueous and organic phases, facilitating the transfer of DIBP. Multiple extractions ensure a more complete recovery of the analyte.
-
-
Address Emulsion Formation:
-
Problem: Emulsions at the solvent interface can trap DIBP and make phase separation difficult.
-
Solution:
-
Add a small amount of a saturated sodium chloride solution to the aqueous phase to "salt out" the DIBP.
-
Centrifuge the sample to break the emulsion.
-
Pass the organic layer through a glass funnel containing anhydrous sodium sulfate to remove residual water and help break the emulsion.
-
-
Rationale: Increasing the ionic strength of the aqueous phase with salt reduces the solubility of DIBP, driving it into the organic phase. Centrifugation provides a physical force to separate the phases. Anhydrous sodium sulfate is a drying agent that also helps to break up emulsions.
-
B. Solid-Phase Extraction (SPE)
Question: I am seeing poor and irreproducible recoveries with my SPE method for DIBP. What should I check?
Answer: SPE is a powerful technique, but its success hinges on the proper selection of the sorbent and optimization of each step.[19][20]
Troubleshooting Steps:
-
Verify Sorbent Selection:
-
Problem: The chosen SPE sorbent may not have the appropriate chemistry to retain DIBP effectively.
-
Solution: For DIBP, a reversed-phase sorbent like C18 or a polymer-based sorbent is generally recommended.
-
Rationale: DIBP is a non-polar compound, and reversed-phase sorbents retain analytes through hydrophobic interactions.
-
-
Optimize the SPE Protocol:
-
Problem: Incomplete retention during loading or premature elution during washing can lead to significant DIBP loss.
-
Solution: Follow a systematic optimization of the four key SPE steps:
-
Conditioning: Wet the sorbent with a water-miscible organic solvent (e.g., methanol) followed by water or a buffer matching the sample's pH.
-
Loading: Ensure the sample is loaded at a slow and consistent flow rate to allow for adequate interaction between DIBP and the sorbent.
-
Washing: Use a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences without eluting the DIBP.
-
Elution: Use a strong, non-polar organic solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane) to completely elute the DIBP from the sorbent.
-
-
Rationale: Each step is crucial for the successful isolation of the analyte. Proper conditioning activates the sorbent, controlled loading ensures maximum retention, a well-chosen wash solvent removes interferences selectively, and an appropriate elution solvent ensures complete recovery of the analyte.[19][20]
-
C. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Question: I'm adapting a QuEChERS method for DIBP in a complex food matrix and getting low recoveries. What modifications should I consider?
Answer: While QuEChERS is a versatile technique, it may require optimization for specific analyte-matrix combinations.[21][22][23][24][25]
Troubleshooting Steps:
-
Optimize the Extraction Step:
-
Problem: The initial extraction with acetonitrile may not be efficient for DIBP in your specific matrix.
-
Solution: Ensure vigorous shaking for at least 1 minute after adding acetonitrile and the salting-out mixture (e.g., magnesium sulfate and sodium acetate).
-
Rationale: The salts induce phase separation between the acetonitrile and the water in the sample, driving the hydrophobic DIBP into the acetonitrile layer. Thorough mixing is essential for this partitioning to be effective.[21][22][23][24][25]
-
-
Select the Appropriate d-SPE Cleanup:
-
Problem: The dispersive SPE (d-SPE) sorbent may be co-adsorbing DIBP along with matrix interferences.
-
Solution: For DIBP, a combination of Primary Secondary Amine (PSA) to remove polar interferences and C18 to remove non-polar interferences like fats is often effective. For highly colored samples, Graphitized Carbon Black (GCB) can be added, but use with caution as it can adsorb planar molecules, potentially including DIBP.
-
Rationale: A tailored d-SPE cleanup is crucial for removing matrix components that can interfere with the analysis without removing the analyte of interest. The choice of sorbent depends on the nature of the interferences in the sample matrix.[24]
-
Workflow Stage 3: Post-Extraction Handling
Question: I have good recovery after extraction, but my final results are still low. Where else could I be losing DIBP?
Answer: Significant analyte loss can occur during the solvent evaporation and reconstitution steps.
Troubleshooting Steps:
-
Optimize Solvent Evaporation:
-
Problem: Aggressive evaporation conditions can lead to the volatilization of DIBP.
-
Solution:
-
Use a gentle stream of nitrogen for evaporation.
-
Keep the temperature of the water bath below 40°C .
-
Do not evaporate to complete dryness. Leave a small amount of solvent (e.g., 0.1-0.2 mL) and then add the reconstitution solvent.
-
-
Rationale: While DIBP has a high boiling point, it can be lost through azeotropic effects and aerosol formation during vigorous evaporation.[8][26][27] Evaporating to dryness increases the risk of the analyte adhering irreversibly to the glass surface.
-
-
Ensure Complete Reconstitution:
-
Problem: DIBP may not fully redissolve in the reconstitution solvent, especially if the extract has been evaporated to dryness.
-
Solution: Choose a reconstitution solvent that is compatible with your analytical method and has good solubility for DIBP (e.g., hexane, ethyl acetate, or the initial mobile phase for LC analysis). Vortex the sample for at least 30 seconds after adding the reconstitution solvent to ensure complete dissolution.
-
Rationale: Incomplete reconstitution will lead to a lower concentration of the analyte being injected into the analytical instrument, resulting in artificially low results.
-
Part 3: Proactive Measures and Best Practices
This section outlines essential laboratory practices to proactively minimize DIBP loss and contamination.
FAQ 4: What is the single most important practice to prevent DIBP contamination?
Answer: The most critical practice is the rigorous exclusion of all sources of phthalate contamination from your workflow. This includes:
-
Using dedicated, meticulously cleaned glassware for all steps.
-
Avoiding all plastic labware whenever possible. If unavoidable, use polypropylene and pre-screen for DIBP leaching.
-
Using high-purity, phthalate-free solvents and reagents.
-
Wearing nitrile gloves , as vinyl gloves are a known source of phthalate contamination.
-
Maintaining a clean and dust-free laboratory environment. [12][13][14][15][16][17]
FAQ 5: How do I properly clean glassware for trace DIBP analysis?
Answer: A multi-step cleaning process is recommended:
-
Wash with a laboratory-grade, phosphate-free detergent.
-
Rinse thoroughly with tap water, followed by deionized water.
-
Rinse with a high-purity solvent such as acetone or hexane.
-
Bake the glassware in a muffle furnace at 400°C for at least 4 hours.
-
Cover the openings with baked aluminum foil until use.
FAQ 6: What type of internal standard should I use for DIBP analysis?
Answer: The ideal internal standard is a stable isotope-labeled (SIL) DIBP , such as DIBP-d4.
-
Rationale: A SIL internal standard has nearly identical chemical and physical properties to the native DIBP, meaning it will behave similarly during extraction, cleanup, and analysis. This allows for the most accurate correction for any analyte loss or matrix effects.[28] If a SIL standard is not available, a structurally similar phthalate that is not expected to be in the samples can be used, but this is a less ideal approach. Benzyl benzoate is often used as a surrogate or internal standard in phthalate analysis.[9][29][30]
Part 4: Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate key concepts in minimizing DIBP loss.
Caption: Workflow for mitigating DIBP loss during sample preparation.
Caption: Decision tree for troubleshooting low DIBP recovery.
Part 5: Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific application.
Protocol 1: Liquid-Liquid Extraction (LLE) for DIBP in Aqueous Samples
-
Sample Preparation:
-
Measure 100 mL of the aqueous sample into a 250 mL glass separatory funnel with a PTFE stopcock.
-
Spike with a known amount of DIBP-d4 internal standard.
-
Adjust the pH to neutral (6.5-7.5) if necessary.
-
-
Extraction:
-
Add 50 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Drain the aqueous (lower) layer into a clean beaker.
-
Drain the organic (upper) layer into a clean Erlenmeyer flask.
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel.
-
Repeat the extraction with a fresh 50 mL portion of hexane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a glass funnel containing anhydrous sodium sulfate into a round-bottom flask.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator with the water bath temperature at 40°C.
-
Transfer the concentrated extract to a vial and further concentrate to ~0.5 mL under a gentle stream of nitrogen.
-
Add the final volume of reconstitution solvent (e.g., to 1 mL with hexane).
-
Protocol 2: Solid-Phase Extraction (SPE) for DIBP in Aqueous Samples
-
Cartridge Selection:
-
Use a C18 or polymeric reversed-phase SPE cartridge (e.g., 500 mg/6 mL).
-
-
Conditioning:
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Spike 100 mL of the aqueous sample with the internal standard.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the DIBP with two 3 mL aliquots of ethyl acetate into a collection tube.
-
-
Concentration:
-
Evaporate the eluate to ~0.5 mL under a gentle stream of nitrogen at <40°C.
-
Reconstitute to the final volume (e.g., 1 mL) with a suitable solvent.
-
Protocol 3: QuEChERS for DIBP in a Non-Fatty Food Matrix
-
Sample Homogenization:
-
Homogenize the sample to a uniform consistency.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube (pre-screened for DIBP).
-
Add 10 mL of acetonitrile and the internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at >10,000 g for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant to an autosampler vial for analysis.
-
References
Sources
- 1. Review of pretreatment and analytical methods for environmental endocrine disruptors: phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Prod… [ouci.dntb.gov.ua]
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- 8. Skip Dry-Down in SPE for Better Recovery | Phenomenex [phenomenex.com]
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- 10. Biodegradation of DEP, DIBP, and BBP by a psychrotolerant Sphingobium yanoikuyae strain P4: Degradation potentiality and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using ambient mass spectrometry to explore the origins of phthalate contamination in a mass spectrometry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Guide to the Accuracy and Precision of Diisobutyl Phthalate-d4 as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the analysis of ubiquitous compounds like Diisobutyl Phthalate (DIBP), which are prone to analytical variability, the choice of an internal standard is not merely a methodological detail—it is the bedrock of data integrity. This guide provides an in-depth technical evaluation of Diisobutyl Phthalate-d4 (DIBP-d4), establishing its role as a superior internal standard for mass spectrometry-based methods. We will objectively compare its performance against alternatives, supported by experimental data and validated protocols, to empower you to make informed decisions in your analytical workflows.
The Cornerstone of Quantitative Analysis: Isotope Dilution Mass Spectrometry
Before delving into DIBP-d4 specifically, it is crucial to understand the principle that makes it so effective: Isotope Dilution Mass Spectrometry (IDMS). In quantitative analysis, especially with complex matrices, numerous steps can introduce variability—from sample extraction and cleanup to instrument injection and ionization.[1] An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before processing.[2] The IS acts as a chemical and physical mimic of the analyte, experiencing similar losses and variations.
The "gold standard" in this field is the use of a stable isotope-labeled (SIL) internal standard, such as a deuterated compound.[3][4] A SIL-IS is chemically identical to the analyte, differing only in isotopic composition (e.g., hydrogen replaced by deuterium).[5] This near-perfect analogy ensures that it co-elutes chromatographically and exhibits the same behavior during sample preparation and ionization in the mass spectrometer.[3][4][5] The instrument can distinguish between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, the method effectively cancels out most sources of analytical error, leading to significantly improved accuracy and precision.[4][6]
Reagents and Materials
-
DIBP and DIBP-d4 Analytical Standards: For stock solutions.
-
Isohexane and Acetone: HPLC or pesticide residue grade.
-
Glassware: Volumetric flasks, centrifuge tubes, vials. Crucially, avoid all plastic materials to prevent contamination. [7][8]All glassware should be heat-treated (e.g., 400°C for 2 hours) or rigorously rinsed with acetone and isohexane. [9]
Standard Preparation
-
DIBP Stock Solution (1 g/L): Prepare in isohexane.
-
DIBP-d4 Internal Standard Stock Solution (0.5 g/L): Prepare in isohexane. [10]* Internal Standard Spiking Solution (e.g., 10 mg/L): Dilute the DIBP-d4 stock solution in isohexane. This solution will be added to samples.
-
Calibration Standards: Prepare a series of calibration standards by diluting the DIBP stock solution in isohexane. Spike each calibrator with the same constant amount of the DIBP-d4 spiking solution.
Sample Preparation (Liquid-Liquid Extraction)
[9][10]1. Aliquot Sample: Place 12.5 mL of the wine sample into a 50 mL glass centrifuge tube. 2. Spike with Internal Standard: Add a precise volume (e.g., 50 µL) of the DIBP-d4 spiking solution. This step is critical and must be done at the very beginning to account for all subsequent analyte losses. 3. Add Extraction Solvent: Add 10 mL of isohexane to the tube. 4. Extract: Shake vigorously (e.g., using a vortex mixer) for at least one minute to ensure thorough mixing and extraction of the phthalates into the organic phase. 5. Separate Phases: Allow the mixture to decant. Centrifugation can be used to accelerate the separation of the isohexane and aqueous layers. 6. Concentrate: Carefully transfer the upper isohexane layer to a clean tube and evaporate it to a small volume (e.g., <1 mL) under a gentle stream of nitrogen. 7. Reconstitute: Adjust the final volume to exactly 1 mL with isohexane and transfer to a GC vial for analysis.
GC-MS Instrumental Parameters
(Parameters should be optimized for your specific instrument but can be based on established methods.) [9][11][12]
-
GC Column: A low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, Rxi-5ms), is commonly used. [13][14]* Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 15-20°C/min to a final temperature of 280-300°C and hold.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.
-
Monitor Ion for DIBP: m/z 149 (quantifier)
-
Monitor Ion for DIBP-d4: m/z 153 (quantifier) [11]
-
Conclusion: The Authoritative Choice for Reliable Data
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS. [Online]. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Course Hero. [Online]. Available at: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Online]. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Online]. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. [Online]. Available at: [Link]
-
Jafari, M. T., et al. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 16(2), 756–763. [Online]. Available at: [Link]
-
Ziembowicz, S., et al. (2018). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP). West Florida Student Scholars Journal. [Online]. Available at: [Link]
-
Li, D., Stevens, R., & English, C. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Corporation. [Online]. Available at: [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Online]. Available at: [Link]
-
Bempibre, C., et al. (2024). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 13(1), 159. [Online]. Available at: [Link]
-
International Organisation of Vine and Wine (OIV). (2013). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. [Online]. Available at: [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (1986). Method 8060: Phthalate Esters. [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters in Water by GCECD. [Online]. Available at: [Link]
-
Zhang, H., et al. (2023). Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. Food Analytical Methods. [Online]. Available at: [Link]
-
Jafari, M. T., et al. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. ResearchGate. [Online]. Available at: [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). [Online]. Available at: [Link]
-
International Organisation of Vine and Wine (OIV). (2013). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. [Online]. Available at: [Link]
-
Kato, K., et al. (2005). Determination of Total Phthalates in Urine by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 814(2), 355-360. [Online]. Available at: [Link]
-
Wiergowski, M., et al. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 28, 01018. [Online]. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. [Online]. Available at: [Link]
-
Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate. [Online]. Available at: [Link]
-
Min, S.-W., et al. (2021). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. Journal of Chromatography A, 1653, 462419. [Online]. Available at: [Link]
-
Schecter, A., et al. (2013). Determination of phthalate esters in non-alcoholic beverages by GC–MS and optimization of the extraction conditions. Food Chemistry, 141(4), 3630-3636. [Online]. Available at: [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). Compendium of International Methods of Wine and Must Analysis. [Online]. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Online]. Available at: [Link]
-
Kassel, D. B., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Bioanalysis, 12(20), 1435-1444. [Online]. Available at: [Link]
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A Senior Application Scientist's Guide to Phthalate Analysis: Comparing Diisobutyl Phthalate-d4 to Other Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of phthalate esters is a critical task. These ubiquitous plasticizers are found in a vast array of consumer and industrial products, leading to widespread human exposure and environmental contamination. Due to their potential endocrine-disrupting properties, regulatory bodies worldwide have set stringent limits on their presence in various matrices. Achieving the necessary analytical rigor for low-level phthalate quantification hinges on the meticulous selection and application of internal standards. This guide provides an in-depth, objective comparison of Diisobutyl Phthalate-d4 (DIBP-d4) with other commonly used deuterated internal standards, supported by experimental data and field-proven insights.
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry
In the realm of trace-level analysis, particularly with complex matrices, mass spectrometry (MS) coupled with chromatographic separation (GC-MS or LC-MS/MS) is the gold standard. However, the accuracy and precision of these powerful techniques can be compromised by several factors, including sample loss during preparation, matrix-induced signal suppression or enhancement, and variations in instrument response.[1]
This is where the strategic use of stable isotope-labeled internal standards, such as deuterated phthalates, becomes paramount. These compounds are chemically identical to their native counterparts, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle yet significant modification results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard.
The core principle of isotope dilution mass spectrometry (IDMS) is that the deuterated internal standard, when added to the sample at the earliest stage of preparation, will behave identically to the native analyte throughout the entire analytical workflow. It will experience the same extraction inefficiencies, the same matrix effects, and the same ionization response fluctuations. By measuring the ratio of the native analyte's signal to the deuterated internal standard's signal, we can accurately quantify the analyte, as this ratio remains constant despite any variations in the analytical process. This makes the method a self-validating system, ensuring the highest level of trustworthiness in the generated data.
Performance Comparison of Deuterated Phthalate Standards
The choice of a deuterated internal standard can significantly impact the performance of an analytical method. While the ideal scenario is to use a corresponding deuterated analog for each target phthalate, practical and cost considerations often lead to the use of a single or a limited number of internal standards for a panel of analytes. The following table summarizes the performance of various deuterated phthalate internal standards, including DIBP-d4, as reported in the scientific literature for the analysis of a range of phthalates in different matrices.
| Deuterated Internal Standard | Target Analytes | Matrix | Performance Metric | Result | Reference |
| This compound (DIBP-d4) | DiBP, DBP, DEHP, etc. | Toys, Childcare Articles | Linearity (R²) | >0.99 | [2] |
| Di-n-butyl Phthalate-d4 (DBP-d4) | DEP, DiBP, DBP, BBP, DEHP | Indoor Air | Linearity (R²) | >0.9953 | [3] |
| Diethyl Phthalate-d4 (DEP-d4) | DEP, DBP, BBP, DEHP | Indoor Air | Recovery (%) | >89.7 | [3] |
| Benzyl Butyl Phthalate-d4 (BBP-d4) | DEP, DiBP, DBP, BBP, DEHP | Indoor Air | Linearity (R²) | 0.9900–0.9993 | [1] |
| Di(2-ethylhexyl) Phthalate-d4 (DEHP-d4) | DEP, DiBP, DBP, BBP, DEHP | Indoor Air | Linearity (R²) | 0.9891–0.9992 | [1] |
| Mixture of Deuterated Standards | Multiple Phthalates | Wine | Recovery (%) | ~100 | [4] |
| Mixture of Deuterated Standards | Multiple Phthalates | Wine | Precision (RSD) | 0.24%–4.6% | [4] |
| Mixture of Deuterated Standards | Multiple Phthalates | Food | Linearity (R²) | >0.99 | [5] |
Key Insights from the Comparative Data:
-
DIBP-d4 as a Specific Internal Standard: The data indicates that DIBP-d4 is an excellent choice for the specific quantification of its native counterpart, Diisobutyl Phthalate (DiBP), and can be effectively used in methods targeting a range of other phthalates.[2] Its structural similarity ensures that it accurately mimics the behavior of DiBP throughout the analytical process.
-
DBP-d4 as a Versatile Option: Di-n-butyl Phthalate-d4 (DBP-d4) has demonstrated high linearity when used as a single internal standard for a suite of common phthalates in indoor air analysis.[3] This suggests that DBP-d4 is a robust and versatile choice for broad-spectrum phthalate screening.
-
The "Gold Standard" Approach: For the highest level of accuracy and to correct for any subtle differences in the behavior of different phthalates, the use of a cocktail of deuterated standards, where each analyte is quantified against its corresponding labeled analog, is the recommended approach.[4][5]
Experimental Protocols and Workflows
The following section provides detailed, step-by-step methodologies for the analysis of phthalates using deuterated internal standards, with a focus on GC-MS, a widely employed technique for this application.
Protocol 1: Phthalate Analysis in Liquid Samples (e.g., Water, Beverages)
This protocol is a generalized workflow suitable for the analysis of phthalates in liquid matrices and employs liquid-liquid extraction.
Methodology:
-
Sample Preparation:
-
Measure a precise volume of the liquid sample (e.g., 100 mL) into a clean glass container.
-
Spike the sample with a known amount of the deuterated internal standard solution (e.g., DIBP-d4).
-
Add a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Agitate the mixture vigorously for a set period to ensure efficient extraction.
-
-
Extraction and Concentration:
-
Allow the layers to separate.
-
Carefully collect the organic layer containing the phthalates.
-
Dry the extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Utilize a suitable GC column (e.g., a low-polarity capillary column like a DB-5ms).
-
Employ a temperature program that ensures the separation of the target phthalates.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Experimental Workflow for Phthalate Analysis in Liquid Samples
A generalized workflow for the analysis of phthalates in liquid samples using a deuterated internal standard.
Protocol 2: Phthalate Analysis in Solid Samples (e.g., Soil, Sediments, Consumer Products)
This protocol outlines a common approach for analyzing phthalates in solid matrices, which requires an initial extraction step.
Methodology:
-
Sample Preparation:
-
Accurately weigh a homogenized portion of the solid sample into an extraction vessel.
-
Add a known amount of the deuterated internal standard solution (e.g., DIBP-d4).
-
Add a suitable extraction solvent (e.g., a mixture of hexane and acetone).
-
-
Extraction:
-
Employ an appropriate extraction technique, such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).
-
After extraction, separate the solvent from the solid matrix by filtration or centrifugation.
-
-
Cleanup and Concentration:
-
The extract may require a cleanup step to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Proceed with the GC-MS analysis as described in Protocol 1.
-
Logical Relationship of Internal Standard Correction
Illustrates how the ratio of analyte to internal standard signal corrects for variations, leading to accurate quantification.
Conclusion: Making an Informed Decision
The selection of an appropriate internal standard is a cornerstone of robust and reliable phthalate analysis. While the "gold standard" remains the use of a corresponding deuterated analog for each target analyte, this guide has demonstrated that a carefully chosen single internal standard can also provide excellent results for a panel of phthalates.
This compound (DIBP-d4) has proven to be a reliable internal standard, particularly for the quantification of its native counterpart, and can be effectively integrated into multi-analyte methods. Its performance, in terms of linearity and recovery, is comparable to other commonly used deuterated phthalate standards.
Ultimately, the choice of internal standard will depend on the specific analytical objectives, the target analytes, the sample matrix, and the available instrumentation. By understanding the principles of isotope dilution, carefully validating the chosen method, and adhering to rigorous quality control practices, researchers can ensure the generation of high-quality, defensible data in the challenging field of phthalate analysis.
References
- BenchChem. (2025). A Researcher's Guide to Deuterated Internal Standards for Phthalate Analysis. BenchChem Technical Support Team.
- BenchChem. (2025). Navigating Phthalate Analysis: An Inter-laboratory Comparison of Methods Utilizing Deuterated Internal Standards. BenchChem Technical Support Team.
- Ahmadkhaniha, R., et al. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1347.
- Tanaka, A., et al. (2019). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. Journal of Occupational and Environmental Hygiene, 16(12), 834-844.
- Taiwan Food and Drug Administration. (2013).
- Di Corcia, A., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. ChemistryOpen, 11(12), e202200155.
- Li, D., et al. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Agilent Technologies. (2012). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
- Al-Alaween, M. M., et al. (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles.
- International Organisation of Vine and Wine (OIV). (2013). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV-MA-AS323-10.
- Kato, K., et al. (2005). Determination of Total Phthalates in Urine by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry.
- Zenin, A., et al. (2023). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level.
- Van den Eede, N., et al. (2011). Determination of Phthalates in Environmental, Food and Biomatrices - An Analytical Challenge. Ghent University.
- Lee, J. H., et al. (2014). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.
- González-Sálamo, J., et al. (2018).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diisobutyl Phthalate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Diisobutyl Phthalate (DIBP) is a critical aspect of quality control and safety assessment. DIBP, a commonly used plasticizer, is a potential extractable and leachable compound from container closure systems and manufacturing components, posing a risk of product contamination.[1][2] Regulatory bodies worldwide have stringent limits on such impurities, necessitating robust and reliable analytical methods for their determination.[3][4]
The two most prominent analytical techniques for DIBP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While both are powerful, they operate on different separation and detection principles. This inherent orthogonality makes their cross-validation an invaluable strategy for ensuring the highest level of data integrity. This guide provides an in-depth technical comparison of GC-MS and HPLC methods for DIBP analysis, supported by experimental data and protocols, to empower you in selecting and validating the most appropriate method for your specific application.
The Imperative of Cross-Validation
Cross-validation is the process of confirming that two distinct analytical methods produce comparable, accurate, and precise results for the same analyte.[5] This is not merely a duplication of effort; it is a rigorous scientific control that provides a high degree of assurance in the reported data. In the context of DIBP analysis, where patient safety and regulatory compliance are paramount, relying on a single method can be a significant risk. Cross-validation mitigates the risk of method-specific biases, matrix interferences, or unexpected analytical errors.
Method Comparison: GC-MS vs. HPLC for DIBP Analysis
The choice between GC-MS and HPLC for DIBP analysis is contingent on several factors, including the sample matrix, required sensitivity, and analytical throughput. GC-MS is a widely adopted technique for phthalate analysis due to its exceptional resolving power and the structural information afforded by mass spectrometry.[3][6][7][8] Conversely, HPLC, often paired with an Ultraviolet (UV) or Diode-Array Detector (DAD), presents an orthogonal approach, particularly beneficial for less volatile or thermally sensitive matrices.[6][9]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is a cornerstone of regulated environments. Key performance indicators for GC-MS and HPLC methods for the analysis of DIBP and other common phthalates are summarized below to provide a quantitative comparison.
| Parameter | GC-MS | HPLC-UV | Rationale and Insights |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range.[10] | Generally in the low to mid ng/mL range. | GC-MS, especially with Selected Ion Monitoring (SIM), offers superior sensitivity for trace-level detection of DIBP.[11] |
| Limit of Quantitation (LOQ) | ~0.05 mg·L-1 in water samples.[12] | Can be in the range of tens of ng/mL. | The lower LOQ of GC-MS is advantageous for applications requiring the quantification of very low levels of DIBP, such as in leachables studies. |
| Linearity (R²) | >0.99[11] | >0.99[11][12] | Both methods demonstrate excellent linearity over a considerable concentration range, ensuring accurate quantification. |
| Precision (%RSD) | Typically < 15% | Typically < 15% | Both methods are capable of high precision, although this is highly dependent on the sample preparation and matrix complexity. |
| Accuracy/Recovery | 92% - 118% in soft drinks.[11] | 66% - 76% in plastic toy material. | Accuracy is heavily influenced by the sample matrix and the efficiency of the extraction procedure. Method optimization is crucial for achieving high recovery. |
| Specificity/Selectivity | High, due to mass fragmentation patterns. | Moderate, potential for co-eluting interferences. | The mass spectrometer in GC-MS provides a high degree of confidence in peak identification, even in complex matrices. HPLC-UV may require more rigorous method development to resolve DIBP from other components. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes.[7] | Can be higher, with modern UHPLC systems offering faster analysis times. | HPLC can offer a faster turnaround time for large numbers of samples, which is a consideration for routine quality control. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both GC-MS and HPLC analysis of DIBP.
GC-MS Method for DIBP Determination
This protocol is designed for the quantification of DIBP in a liquid sample matrix.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 5 mL of the liquid sample, add 5 mL of dichloromethane.[11]
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent like ethyl acetate.[7]
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent.[7]
-
Column: DB-5MS (or equivalent 5%-phenyl/95%-dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]
-
Inlet Temperature: 280 °C
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for DIBP: m/z 149.[7]
-
Qualifier Ions for DIBP: m/z 104, 223.[7]
3. Validation Parameters (as per ICH Q2(R2)) [13][14][15]
-
Specificity: Analyze blank matrix, and matrix spiked with DIBP and potential interferences.
-
Linearity: Prepare a series of calibration standards (at least 5 concentrations) and evaluate the R² of the calibration curve.[15]
-
Accuracy: Perform recovery studies by spiking the sample matrix at three different concentration levels.
-
Precision:
-
Repeatability: Analyze a minimum of 6 replicate samples at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
HPLC-UV Method for DIBP Determination
This protocol is suitable for the quantification of DIBP in samples where sufficient concentration is expected and the matrix is relatively clean.
1. Sample Preparation: Solid Phase Extraction (SPE) [16]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the DIBP with a small volume of a strong organic solvent (e.g., acetonitrile).[17]
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenyl-hexyl or C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[9][17][18]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 20 µL.[6]
3. Validation Parameters (as per ICH Q2(R2)) [13][14][15]
-
Follow the same validation parameters as described for the GC-MS method, ensuring that the specificity is rigorously assessed to account for potential co-eluting peaks.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis of DIBP.
Caption: GC-MS analytical workflow for DIBP analysis.
Caption: HPLC-UV analytical workflow for DIBP analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the determination of Diisobutyl Phthalate. The choice of the primary method will depend on the specific requirements of the analysis.
-
For high-sensitivity applications , such as the analysis of leachables in pharmaceutical products, GC-MS is the recommended primary technique due to its lower detection limits and superior specificity.[10]
-
For routine quality control of raw materials or finished products where DIBP concentrations are expected to be higher, HPLC-UV can be a more efficient and cost-effective solution. Its simpler instrumentation and potentially higher throughput make it well-suited for this purpose.
Regardless of the primary method chosen, cross-validation using the orthogonal technique is strongly advised, especially during method development and for the investigation of out-of-specification results. This dual-method approach provides the highest level of confidence in the analytical data, ensuring both product quality and patient safety. The methodologies and comparative data presented in this guide serve as a robust starting point for the development and validation of analytical procedures for Diisobutyl Phthalate in your laboratory.
References
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Cato, S., et al. (2008). Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites. PubMed. [Link]
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FILAB. (n.d.). Analysis and determination of DIBP. FILAB. [Link]
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Agilent Technologies. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Agilent Technologies. [Link]
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Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Peak Scientific. [Link]
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SIELC Technologies. (n.d.). Separation of Diisobutyl phthalate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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ResearchGate. (n.d.). Method performance for GC-MS analysis of phthalates. ResearchGate. [Link]
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Murat, P., et al. (2020). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
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Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies. [Link]
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Gharehbaghi, M., & Fereidouni, M. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PMC - NIH. [Link]
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E3S Web of Conferences. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences. [Link]
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ResearchGate. (2020). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Phthalates. SIELC Technologies. [Link]
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Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Technologies. [Link]
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Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate. Pharmaguideline. [Link]
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Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds From Plastic Intravenous Bag Sets Using GC/MSD Systems. Agilent Technologies. [Link]
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Gimeno, P., et al. (2012). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". PubMed. [Link]
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Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. [Link]
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ResearchGate. (2013). Accurate Analysis of Trace Phthalates and Method Validation in Cosmetics using Gas Chromatography with Mass Spectrometric Detection. ResearchGate. [Link]
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Regulations.gov. (n.d.). Systematic Review Protocol for Diisobutyl Phthalate (DIBP). Regulations.gov. [Link]
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European Pharmaceutical Review. (2022). Extractables and leachables analysis in pharmaceutical quality control. European Pharmaceutical Review. [Link]
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PPD. (n.d.). Predicting Extractables and Leachables from Container Stoppers. PPD. [Link]
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Semantic Scholar. (n.d.). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". Semantic Scholar. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
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ResearchGate. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. ResearchGate. [Link]
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SciSpace. (2020). Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. SciSpace. [Link]
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Chromatography Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. [Link]
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Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. [Link]
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ResearchGate. (2011). Validation of Analytical Procedures: Methodology ICH-Q2B. ResearchGate. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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Inter-laboratory Comparison for Diisobutyl Phthalate (DIBP) Analysis: A Guide to Ensuring Data Comparability and Accuracy
Introduction
Diisobutyl Phthalate (DIBP), a widely used plasticizer, is under increasing scrutiny due to its potential endocrine-disrupting properties and its classification as a substance of very high concern in various regions.[1] Its presence in a multitude of consumer products, from food contact materials to toys, necessitates accurate and reliable analytical testing to ensure regulatory compliance and consumer safety.[1][2][3] However, the ubiquitous nature of phthalates presents significant analytical challenges, including the risk of background contamination, which can compromise the integrity of analytical results.[4]
Inter-laboratory comparisons, or proficiency tests, are crucial tools for assessing and improving the comparability and accuracy of analytical data among different laboratories.[5] By analyzing identical samples and comparing the results, laboratories can evaluate their performance against their peers and identify areas for improvement. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of DIBP, offering insights into experimental design, analytical methodology, data interpretation, and best practices to overcome common challenges. This document is intended for researchers, scientists, and quality control professionals dedicated to achieving the highest standards in phthalate analysis.
The Critical Role of Inter-laboratory Comparisons
Proficiency testing serves as an external quality assessment that is vital for:
-
Method Validation and Harmonization: Ensuring that different laboratories, potentially using slightly different methodologies, can produce comparable results.
-
Performance Evaluation: Providing an objective measure of a laboratory's analytical capabilities and identifying potential systematic errors or biases.
-
Building Confidence: Demonstrating the competence of a laboratory to clients, regulatory bodies, and accreditation agencies.[5]
-
Identifying Analytical Challenges: Highlighting common issues, such as contamination or matrix effects, that need to be addressed by the analytical community.[6][7]
Experimental Design for a DIBP Inter-laboratory Comparison
A well-designed inter-laboratory comparison is fundamental to obtaining meaningful and actionable results. The following sections outline a robust protocol for such a study.
Test Material Selection and Preparation
The choice of the test material is critical and should be relevant to the typical applications of DIBP analysis. For this guide, we will consider two common matrices: a polymer (e.g., PVC) and a food simulant (e.g., ethanol/water mixture) to represent both solid and liquid sample types.
Key Considerations:
-
Homogeneity and Stability: The test materials must be homogenous to ensure that each participating laboratory receives an identical sample.[5] Stability testing should also be conducted to guarantee that the DIBP concentration does not change during storage and transport.
-
Analyte Concentration: The DIBP concentration should be at a relevant level, ideally encompassing both a low and a high concentration to challenge the analytical methods across a range. For example, one level could be close to a regulatory limit, and another at a higher, more easily quantifiable concentration.
Experimental Workflow
The following diagram illustrates the overall workflow for the inter-laboratory comparison.
Sources
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A Researcher's Guide to Certified Reference Materials for the Accurate Quantification of Diisobutyl Phthalate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Diisobutyl Phthalate (DIBP) is paramount for safety assessments, quality control, and adherence to regulatory standards. As a widely used plasticizer, DIBP is a compound of significant interest due to its potential endocrine-disrupting properties. The cornerstone of any reliable analytical method is the use of a Certified Reference Material (CRM). A CRM provides a metrologically traceable benchmark, ensuring the validity and comparability of analytical data across different laboratories and methodologies.
This guide provides an in-depth comparison of commercially available CRMs for DIBP, supported by a detailed experimental protocol for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the critical attributes of these reference materials and explain the scientific rationale behind the selection of analytical parameters, empowering you to make informed decisions for your laboratory's specific needs.
The Critical Role of Certified Reference Materials in DIBP Analysis
A Certified Reference Material is a highly characterized and homogeneous material with a specified property, such as purity or concentration, accompanied by an uncertainty value and a statement of metrological traceability. The use of CRMs is fundamental to achieving analytical excellence and is a key requirement of quality management systems like ISO/IEC 17025.[1][2] In the context of DIBP analysis, CRMs serve several critical functions:
-
Method Validation: CRMs are indispensable for validating analytical methods by establishing performance characteristics such as accuracy, precision, linearity, and limits of detection and quantification.[3]
-
Calibration: They are used to calibrate analytical instruments, ensuring that the instrument's response is accurately correlated to the concentration of DIBP.
-
Quality Control: Regular analysis of CRMs provides ongoing verification of the analytical process's performance and helps in identifying potential issues.
Comparison of Commercially Available Diisobutyl Phthalate CRMs
The selection of an appropriate DIBP CRM is a critical first step in establishing a robust analytical method. Key considerations include the certified purity, the associated uncertainty, the format of the material, and the traceability to a national or international standard. Below is a comparison of DIBP CRMs from prominent suppliers.
| Supplier | Product Name/Number | Description | Certified Purity/Value | Format | Certification & Traceability |
| Sigma-Aldrich (TraceCERT®) | Diisobutyl phthalate, certified reference material, TraceCERT® (43540) | Neat chemical substance | Certified content by quantitative NMR is provided on the certificate of analysis. | Neat | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034. Traceable to primary material from an NMI (e.g., NIST or NMIJ).[1][2] |
| AccuStandard | Diisobutyl phthalate (DIBP) (J-113) | Certified Reference Material | Not explicitly stated as a percentage, but certified for use as a reference material. | 100 mg | Certified Reference Material under ISO 17034.[4] |
| NMIJ | CRM 8152-b(02) and NMIJ CRM 8156-a(02) | Diisobutyl Phthalate in Polyvinyl Chloride (for Phthalate Analysis) | Mass fraction of DIBP in PVC (891 mg/kg and 91 mg/kg respectively). | Solid (PVC) | Certified by the National Metrology Institute of Japan. |
Expert Insight: For the development and validation of analytical methods for DIBP in its pure form or in simple matrices, a neat CRM such as those offered by Sigma-Aldrich and AccuStandard is ideal. The TraceCERT® line from Sigma-Aldrich, with its certification under both ISO/IEC 17025 and ISO 17034 and traceability to primary standards, provides a high level of confidence in the certified value.[1][2] For laboratories focused on the analysis of DIBP in a specific matrix like PVC, the matrix-matched CRMs from NMIJ are invaluable for assessing the entire analytical procedure, including sample extraction.
Experimental Protocol: Quantification of Diisobutyl Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely adopted and powerful technique for the analysis of phthalates due to its high sensitivity, selectivity, and the structural information provided by mass spectrometry.[5] The following protocol outlines a robust method for the quantification of DIBP in a liquid sample.
Preparation of Standards and Samples
Rationale: The accuracy of the final result is critically dependent on the precise preparation of calibration standards. The use of a certified reference material is non-negotiable at this stage to ensure the traceability of the measurements.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh a suitable amount of the neat DIBP CRM and dissolve it in a high-purity solvent such as hexane or a hexane/acetone mixture.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.05 to 1 mg/L).[3]
-
Internal Standard (ISTD): The use of an isotopically labeled internal standard, such as Diisobutyl Phthalate-d4, is highly recommended to compensate for variations in sample preparation and instrument response.[6]
-
Sample Preparation: For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate and concentrate the DIBP. A common LLE protocol involves extracting the sample with a water-immiscible solvent like dichloromethane.[5]
GC-MS Instrumentation and Conditions
Rationale: The choice of GC column and temperature program is crucial for achieving good chromatographic separation of DIBP from other potential contaminants. The MS parameters are optimized for sensitive and selective detection.
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[3]
-
Mass Spectrometer: Agilent 5977A GC/MSD or equivalent.[3]
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for phthalate analysis.[7]
-
Injector: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.[8]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 300°C) to elute the DIBP.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. The characteristic ions for DIBP (e.g., m/z 149, 205, 223) should be monitored. The ion at m/z 149 is a common fragment for many phthalates.[7]
-
Data Analysis and Quality Control
Rationale: A robust calibration model and ongoing quality control checks are essential for ensuring the reliability of the analytical results.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of DIBP to the internal standard against the concentration of the working standards. A linear regression with a correlation coefficient (R²) greater than 0.99 is desirable.[3]
-
Quantification: Determine the concentration of DIBP in the samples by using the calibration curve.
-
Method Validation Parameters:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of low-level standards.
-
Accuracy: Assessed by analyzing a CRM with a known concentration or by performing spike-recovery experiments.
-
Precision: Evaluated by replicate analyses of a sample or a QC standard, expressed as the relative standard deviation (RSD).
-
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: Workflow for the quantification of DIBP using a CRM and GC-MS.
Logical Framework for CRM Selection
The choice of a CRM should be a deliberate process based on a clear understanding of the analytical requirements.
Caption: Decision framework for selecting the appropriate DIBP CRM.
Conclusion
The accurate quantification of Diisobutyl Phthalate is a critical task for ensuring consumer safety and regulatory compliance. The use of high-quality Certified Reference Materials is not merely a recommendation but a fundamental requirement for producing reliable and defensible analytical data. By carefully selecting a CRM from a reputable supplier that provides comprehensive certification and traceability, and by implementing a well-validated analytical method such as the GC-MS protocol detailed in this guide, researchers can have a high degree of confidence in their results. This guide serves as a comprehensive resource to navigate the complexities of DIBP analysis, from the selection of the appropriate reference material to the execution of a robust analytical workflow.
References
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Agilent Technologies. (2019). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
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Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Retrieved from [Link]
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Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Retrieved from [Link]
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ResearchGate. (n.d.). An interlaboratory comparison study for the determination of dialkyl phthalate esters in environmental and biological samples. Retrieved from [Link]
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Oregon State University. (n.d.). Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Samplers. Retrieved from [Link]
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ResearchGate. (n.d.). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. Retrieved from [Link]
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Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Retrieved from [Link]
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Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
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PubMed. (2023). Comparison of binary mixtures of dibutyl phthalate and diisobutyl phthalate cytotoxicity towards skin and lung origin cells in vitro. Retrieved from [Link]
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The Analytical Gold Standard: A Comparative Guide to the Performance of Diisobutyl Phthalate-d4 in Diverse Sample Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of Diisobutyl Phthalate (DIBP) presents a significant analytical challenge. As a ubiquitous plasticizer, DIBP is found in a vast array of environmental and biological matrices, often at trace levels.[1] This pervasiveness, coupled with the complexity of sample matrices, demands an analytical method that is not only sensitive and specific but also robust enough to overcome significant variability. This guide provides an in-depth technical comparison of Diisobutyl Phthalate-d4 (DIBP-d4), a deuterated internal standard, against other analytical approaches, demonstrating its superior performance through supporting data and detailed experimental protocols.
The Imperative for a Robust Internal Standard in Phthalate Analysis
The accurate quantification of analytes by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation and instrumental analysis.[2] Matrix effects, where co-eluting endogenous or exogenous components suppress or enhance the analyte signal, are a primary source of error.[3] An ideal internal standard (IS) is a compound added to a sample in a known concentration to correct for these variations.[4]
Stable isotope-labeled (SIL) internal standards, such as DIBP-d4, are widely recognized as the gold standard in mass spectrometry-based bioanalysis.[5][6] Because they are chemically and physically almost identical to the analyte of interest, they co-elute chromatographically and exhibit similar behavior during extraction, derivatization, and ionization.[5] This allows for highly effective compensation for analyte loss and matrix effects, leading to superior accuracy and precision.[5][6]
The ubiquitous nature of DIBP makes finding a true "blank" matrix for calibration challenging, often leading to contamination and inaccurate results.[1] In such cases, a deuterated standard like DIBP-d4 can be used as a surrogate analyte to construct the calibration line, a more reliable and feasible approach than standard addition or the use of artificial matrices.[1]
Comparative Performance of this compound
The superiority of a deuterated internal standard is evident in its ability to deliver consistent and reliable results across a variety of complex sample types. The following data, compiled from various studies, illustrates the performance of methods utilizing DIBP-d4 and other deuterated phthalate standards.
Quantitative Performance in Biological Matrices
The analysis of DIBP and its metabolites in biological fluids is crucial for toxicokinetic and human biomonitoring studies. The use of DIBP-d4 allows for the development of highly sensitive and robust methods.
| Parameter | Matrix | Analyte | Internal Standard | Method | Performance Metric | Value | Reference |
| Lower Limit of Quantification (LLOQ) | Rat Plasma, Urine, Feces, Tissues | DIBP | DIBP-d4 | UPLC-MS/MS | Concentration | 0.01 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | Rat Plasma, Urine, Feces, Tissues | MiBP* | DIBP-d4 | UPLC-MS/MS | Concentration | 0.1 ng/mL | [7] |
| Recovery | Human Serum | MBP | Deuterated IS | LC-MS/MS | Mean Recovery | 123.0 ± 12.4% | [8] |
| Recovery | Human Urine | MBP | Deuterated IS | LC-MS/MS | Mean Recovery | 97.6 - 102.1% | [8] |
*Monoisobutyl phthalate, the primary metabolite of DIBP. **Monobutyl phthalate, a metabolite of dibutyl phthalate, performance is indicative of similar compounds.
Performance in Environmental and Food Matrices
Environmental and food samples present unique challenges due to their complexity and the potential for significant matrix interference.
| Parameter | Matrix | Analyte | Internal Standard | Method | Performance Metric | Value | Reference |
| Recovery | Indoor Air (ODS Filter) | DBP | Deuterated IS | GC-MS | Mean Recovery | 99.9% | [9] |
| Recovery | Indoor Air (SDB Cartridge) | DBP | Deuterated IS | GC-MS | Mean Recovery | 91.3% | [9] |
| Recovery | Hexane (Spiked Sample) | DBP | DBP-d4 (as surrogate) | GC-MS | Mean Recovery | 88.2 - 95.6% | [1] |
| Precision (RSDr) | Indoor Air (ODS Filter) | DBP | Deuterated IS | GC-MS | Within-Lab Reproducibility | 2.1% | [9] |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed workflows for the analysis of DIBP in different matrices using DIBP-d4 as an internal standard.
Protocol 1: Analysis of DIBP and its Metabolite in Biological Matrices (Rat Plasma, Urine, Feces, Tissues)
This protocol is adapted from a UPLC-MS/MS method for toxicokinetic studies.[7]
1. Sample Preparation:
-
Plasma: To 50 µL of plasma, add 150 µL of acetonitrile containing 10 ng/mL of DIBP-d4. Vortex for 5 minutes and centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant for analysis.
-
Urine: Dilute urine samples 10-fold with distilled water. To 50 µL of diluted urine, add 150 µL of acetonitrile containing 10 ng/mL of DIBP-d4. Vortex and centrifuge as with plasma.
-
Tissues: Homogenize tissue samples in 4 volumes of distilled water. To 50 µL of homogenate, add 150 µL of acetonitrile containing DIBP-d4. Vortex and centrifuge.
2. UPLC-MS/MS Instrumental Analysis:
-
System: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: KINETEX core-shell C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
DIBP transition: m/z 279.1 → 149.0
-
MiBP transition: m/z 221.0 → 77.0
-
DIBP-d4 transition: m/z 283.2 → 153.0
-
Caption: Workflow for DIBP analysis in biological samples.
Protocol 2: Analysis of DIBP in an Organic Solvent Matrix using a Surrogate Analyte Approach
This protocol is based on a GC-MS method for determining DBP in hexane where DBP-d4 is used to construct the calibration curve.[1]
1. Preparation of Calibration Standards:
-
Prepare a stock solution of DIBP-d4 (1000 µg/mL) in hexane.
-
Create a series of calibration standards by diluting the DIBP-d4 stock solution to concentrations ranging from 1 to 100 ng/mL in hexane.
-
Add a constant concentration of a suitable internal standard for the instrument (e.g., Benzyl Benzoate at 50 ng/mL) to each calibration standard.
2. Sample Preparation:
-
For the unknown sample (in this case, a hexane sample suspected of DIBP contamination), add the same constant concentration of the instrumental internal standard (e.g., Benzyl Benzoate at 50 ng/mL).
3. GC-MS Instrumental Analysis:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless mode.
-
Detection: Selected Ion Monitoring (SIM) mode.
-
Monitor m/z 149 for DIBP.
-
Monitor m/z 153 for DIBP-d4.
-
-
Quantification: Construct a calibration curve by plotting the response ratio of DIBP-d4 to the instrumental internal standard versus the concentration of DIBP-d4. Determine the concentration of DIBP in the unknown sample using this calibration curve.
Caption: Surrogate analyte workflow for DIBP quantification.
Conclusion: Ensuring Data Integrity with this compound
The experimental evidence and established analytical principles overwhelmingly support the use of this compound as the internal standard of choice for the quantitative analysis of DIBP. Its ability to accurately correct for matrix effects and procedural variability across diverse and complex matrices is unparalleled by non-isotopically labeled standards. For researchers, scientists, and drug development professionals, incorporating DIBP-d4 into analytical methods is a critical step toward ensuring the highest level of data integrity, reliability, and scientific validity.
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of validation technology, 9(4), 314-327. [Link]
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Kida, M., & Koszelnik, P. (2020). Determination of di-n-butyl Phthalate in Environmental Samples. Journal of Ecological Engineering, 21(8), 1-7. [Link]
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Shi, J., et al. (2022). Development of ecological risk assessment for Diisobutyl phthalate and di-n-octyl phthalate in surface water of China based on species sensitivity distribution model. Chemosphere, 307(Pt 3), 135932. [Link]
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Figueroa, L. E., et al. (2020). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP) in Water Samples. Proceedings of the Oklahoma Academy of Science, 100, 71-78. [Link]
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Kümmerer, K., et al. (2014). Determination of pharmaceuticals in sewage sludge and biochar from hydrothermal carbonization using different quantification approaches and matrix effect studies. ResearchGate. [Link]
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Krause, M. (2017). Is use of surrogate matrix required if using an internal standard to correct for extraction efficiency variation?. ResearchGate. [Link]
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Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(18), 2269–2272. [Link]
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Patel, P. N., et al. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 55(2), 52-60. [Link]
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Wang, Y., et al. (2022). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. Journal of Hazardous Materials, 424(Pt C), 127602. [Link]
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ALS. (2023). PFAS: Internal Standards, Surrogates and Isotope Dilution. [Link]
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Chen, C. E. (2014). Isotope dilution method (IDM) and internal standard method (ISM)?. ResearchGate. [Link]
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Sirieix, C., et al. (2022). Adult Exposure to Di-N-Butyl Phthalate (DBP) Induces Persistent Effects on Testicular Cell Markers and Testosterone Biosynthesis in Mice. International Journal of Molecular Sciences, 23(15), 8683. [Link]
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IsoLife. (n.d.). Internal Standards for Food and Nutrition. [Link]
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Korfmacher, W. A. (2019). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International, 32(10), 576-583. [Link]
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Australian Government Department of Health. (2006). Diisobutyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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The Gold Standard vs. The Workhorse: A Comparative Guide to Deuterated and Non-Deuterated Standards for Phthalate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of phthalates is a critical endeavor. These ubiquitous plasticizers, found in everything from medical devices to consumer products, are under intense scrutiny for their potential as endocrine disruptors. Achieving reliable and defensible data in phthalate analysis hinges on a crucial methodological choice: the type of internal standard employed. This guide provides an in-depth, objective comparison of deuterated and non-deuterated standards, supported by experimental data and established protocols, to empower you in selecting the optimal approach for your analytical challenges.
The Fundamental Divide: Mimicry vs. Analogy
The core principle of using an internal standard is to introduce a known quantity of a compound into every sample, calibrator, and blank. This standard acts as a reference point to correct for variations that can occur during the analytical workflow, from sample preparation to instrumental analysis.[1] The fundamental difference between deuterated and non-deuterated standards lies in how well they can fulfill this role.
Deuterated standards , a type of stable isotope-labeled (SIL) standard, are the gold standard for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] In these standards, one or more hydrogen atoms of the target phthalate molecule are replaced with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish the standard from the native analyte, yet their chemical and physical properties remain virtually identical.[1] This near-perfect mimicry is the foundation of the highly precise Isotope Dilution Mass Spectrometry (IDMS) technique.[2][4]
Non-deuterated standards , on the other hand, are typically structural analogs of the target phthalates. These are different chemical compounds chosen for their similar, but not identical, chemical properties and chromatographic behavior.[5] While more readily available and often less expensive, their differing physicochemical characteristics can lead to discrepancies in how they behave compared to the native analyte throughout the analytical process.[2]
Head-to-Head Performance: A Data-Driven Comparison
The theoretical advantages of deuterated standards translate into tangible improvements in data quality. By compensating for matrix effects, extraction inconsistencies, and instrumental drift, deuterated standards consistently deliver higher accuracy and precision.
Matrix effects , a major challenge in complex samples like blood, urine, and food, can suppress or enhance the analyte signal during ionization in the mass spectrometer. Because a deuterated standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[6][7] A non-deuterated standard, with its different chemical structure, may not experience the same degree of signal suppression or enhancement, leading to inaccurate quantification.
The following table summarizes typical performance data for phthalate analysis, highlighting the superior performance achieved with deuterated internal standards.
| Performance Parameter | Deuterated Internal Standard (Isotope Dilution) | Non-Deuterated Internal Standard (Structural Analog) | Reference |
| Recovery (%) | Typically 90-115% (Correction for loss is inherent) | Can be more variable (e.g., 70-120%) and matrix-dependent | [8][9] |
| Precision (%RSD) | < 10% | < 15-20% | [5][9] |
| Accuracy (%) | 95-105% of the true value | Can be biased due to differential matrix effects and recovery | [10] |
| Limit of Quantification (LOQ) | Generally lower due to reduced noise and better signal-to-noise | May be higher due to greater variability | [11] |
Experimental Protocols: Putting Theory into Practice
To illustrate the practical application of both approaches, here are detailed, step-by-step methodologies for the analysis of phthalates in a common matrix, consumer plastics, using GC-MS.
Protocol 1: High-Accuracy Phthalate Quantification in PVC Plastic using Isotope Dilution GC-MS
This protocol is adapted from established methods for the analysis of regulated phthalates in plastics.[12]
1. Sample Preparation: a. Accurately weigh approximately 50 mg of the PVC sample into a glass vial. b. Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer. c. Spike the dissolved sample with a known amount of a deuterated phthalate internal standard mix (e.g., D4-DEHP, D4-DBP). The concentration should be similar to the expected analyte concentration. d. Vortex the sample for 30 minutes, or until the polymer is fully dissolved. Gentle heating or sonication can be used to assist dissolution. e. Precipitate the PVC polymer by adding 10 mL of hexane. f. Vortex briefly and allow the polymer to settle for at least 5 minutes. g. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.
2. Calibration Standards: a. Prepare a series of calibration standards in a 1:2 THF/hexane solution. b. Each calibration standard must be spiked with the same concentration of the deuterated internal standard mix as the samples.
3. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). b. Column: A low-bleed, mid-polarity column such as a DB-5ms or equivalent is recommended.[13] c. Injection: 1 µL, splitless injection. d. Oven Program: Start at 50°C, hold for 1 minute, then ramp to 310°C at 20°C/minute, and hold for 5 minutes. e. MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for each native phthalate and its corresponding deuterated internal standard.
4. Data Analysis: a. For each analyte, calculate the ratio of the peak area of the native phthalate to the peak area of its corresponding deuterated internal standard. b. Construct a calibration curve by plotting the peak area ratio against the concentration ratio for the calibration standards. c. Determine the concentration of each phthalate in the samples from the calibration curve.
Protocol 2: Screening of Phthalates in Plastic Toys using GC-MS with a Non-Deuterated Internal Standard
This protocol is a more cost-effective approach suitable for screening purposes where the highest level of accuracy may not be required. It is based on principles outlined in EPA Method 8061A.[14]
1. Sample Preparation: a. Follow the same dissolution and precipitation steps as in Protocol 1 (steps 1a, 1b, 1d, 1e, 1f, 1g). b. After filtration, add a known amount of a non-deuterated internal standard, such as benzyl benzoate, to the filtered extract.[14]
2. Calibration Standards: a. Prepare a series of calibration standards containing the target phthalates in the final solvent. b. Each calibration standard must be spiked with the same concentration of the non-deuterated internal standard as the samples.
3. GC-MS Analysis: a. Follow the same GC-MS parameters as in Protocol 1.
4. Data Analysis: a. For each analyte, calculate the ratio of the peak area of the phthalate to the peak area of the non-deuterated internal standard. b. Construct a calibration curve by plotting the peak area ratio against the concentration of the phthalate for the calibration standards. c. Determine the concentration of each phthalate in the samples from the calibration curve.
Visualizing the Workflow: A Tale of Two Standards
The choice of internal standard fundamentally alters the analytical workflow and the robustness of the final result. The following diagrams illustrate the key differences.
Caption: Workflow for phthalate analysis using a deuterated internal standard.
Caption: Workflow for phthalate analysis using a non-deuterated internal standard.
Conclusion: A Matter of Fitness for Purpose
The choice between deuterated and non-deuterated standards is ultimately a decision based on the analytical requirements of your study. For regulatory compliance, clinical research, and any application demanding the highest levels of accuracy and precision, the use of deuterated internal standards in an isotope dilution mass spectrometry method is unequivocally the superior approach. The ability of a deuterated standard to act as a true chemical mimic of the analyte provides a self-validating system that corrects for a multitude of potential errors.
Non-deuterated standards, while less expensive, introduce a greater degree of uncertainty. Their utility is best suited for screening applications, method development, or in scenarios where the sample matrix is simple and well-characterized. For complex matrices and trace-level quantification, the risk of inaccurate results due to differential recovery and matrix effects is significant.
As a senior application scientist, my recommendation is to invest in the use of deuterated standards whenever possible. The upfront cost is often offset by the increased data reliability, reduced need for repeat analyses, and the overall confidence in your results. In the world of trace-level analysis, particularly for compounds with potential health implications, there is no substitute for the accuracy and robustness afforded by the gold standard of isotope dilution.
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Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. GERSTEL GmbH & Co. KG. Available at: [Link]
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Amorello, D., Indelicato, R., Barreca, S., & Orecchio, S. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. ChemistryOpen, 11(10), e202200082. Available at: [Link]
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AN ASSESSMENTOF PHTHALATES IN COSMETIC PRODUCTS BY DISPERSIVE LIQUID-LIQUID EXTRACTION METHOD USING HPLCAND LC-MS/MS. ResearchGate. Available at: [Link]
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Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Advances, 11(54), 34235-34245. Royal Society of Chemistry. Available at: [Link]
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Method validation for phthalate analysis from water. ResearchGate. Available at: [Link]
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Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency. Available at: [Link]
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A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Molecules, 24(14), 2669. MDPI. Available at: [Link]
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Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Available at: [Link]
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Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. King Saud University Faculty Sites. Available at: [Link]
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Occurrence of phthalates in different food matrices: A systematic review of the main sources of contamination and potential risks. Comprehensive Reviews in Food Science and Food Safety, 22(3), 2567-2605. PubMed. Available at: [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available at: [Link]
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A Comparative Guide to the Analysis of Diisobutyl Phthalate: GC-MS vs. LC-MS
In the realm of analytical chemistry, the accurate quantification of Diisobutyl Phthalate (DIBP) is of paramount importance due to its widespread use as a plasticizer and its potential as an endocrine disruptor.[1][2][3] This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of DIBP. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is critical for selecting the most appropriate approach for your specific application and matrix.
The Analytical Challenge: Diisobutyl Phthalate
Diisobutyl Phthalate (DIBP) is a diester of isobutanol and phthalic anhydride, commonly used to impart flexibility and durability to various polymer-based products.[2] Its presence in consumer goods, from food packaging and toys to medical devices, has raised concerns about human exposure and potential health risks.[3][4] Consequently, robust and sensitive analytical methods are essential for monitoring DIBP levels in a variety of sample types.
The primary analytical challenge in DIBP analysis lies in its ubiquitous nature, leading to a high risk of background contamination during sample collection, preparation, and analysis.[5][6][7] Therefore, meticulous attention to blank control and the use of phthalate-free labware are crucial for obtaining accurate and reliable results.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been the standard and preferred method for the analysis of semi-volatile compounds like phthalates, including DIBP.[10][11] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established official methods, like EPA Method 625 and 8061A, that utilize GC-MS for phthalate determination in various matrices.[12][13]
The principle of GC-MS involves separating volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
The Causality Behind Experimental Choices in GC-MS
The choice of a non-polar or mid-polar column, such as a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is a common and logical starting point for phthalate analysis.[14] This type of column provides good separation for a wide range of phthalates with varying alkyl chain lengths. The temperature program is optimized to ensure sufficient separation of DIBP from its isomers, such as di-n-butyl phthalate (DBP), and other phthalates that may be present in the sample.[15]
Electron Ionization (EI) is the most common ionization technique used in GC-MS for phthalate analysis. EI is a hard ionization technique that generates reproducible fragmentation patterns, which are invaluable for compound identification through spectral library matching. A characteristic fragment ion for many phthalates, including DIBP, is the phthalic anhydride ion at m/z 149.[16][17][18] While this ion is useful for screening, its lack of specificity can be a drawback when multiple phthalates co-elute. Therefore, monitoring multiple ions is crucial for confident identification and quantification.
Experimental Workflow for DIBP Analysis by GC-MS
Caption: GC-MS workflow for DIBP analysis.
Detailed GC-MS Protocol for Diisobutyl Phthalate
1. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: LLE is a robust and widely used technique for extracting phthalates from aqueous samples. Dichloromethane is an effective solvent for this purpose. The use of glassware is mandatory to avoid phthalate contamination from plastic labware.[5][8]
-
Procedure:
-
Collect a 1-liter water sample in a pre-cleaned glass container.
-
Spike the sample with an appropriate internal standard (e.g., benzyl benzoate).
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Dry the combined extracts by passing them through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Reconstitute the final extract in a known volume of a suitable solvent (e.g., hexane or acetone).[14]
-
2. GC-MS Analysis
-
Rationale: A splitless injection is used to maximize the transfer of analytes onto the column, which is crucial for achieving low detection limits. The selected GC column and temperature program are designed to provide good resolution of DIBP from other phthalates.
-
Parameters:
-
GC System: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[14]
-
Inlet Temperature: 290 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Initial temperature of 100 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, then to 310 °C at 5 °C/min, and hold for 5 min.[14]
-
Transfer Line Temperature: 310 °C[14]
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor ions such as m/z 149, 223, and 278 for DIBP.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Alternative
LC-MS has emerged as a powerful and increasingly popular technique for the analysis of a broad range of compounds, including those that are less volatile or thermally labile, making it a suitable alternative for certain phthalates.[19][20] For DIBP, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity.[21][22]
In LC-MS, compounds are separated in the liquid phase based on their partitioning between a mobile phase and a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, where analytes are ionized and detected.
The Causality Behind Experimental Choices in LC-MS
The choice of a reversed-phase column, such as a C18, is standard for the separation of moderately non-polar compounds like DIBP.[21] The mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is optimized to achieve good separation and peak shape. The addition of a modifier like formic acid or ammonium acetate can aid in the ionization process.[23]
Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization techniques for LC-MS analysis of phthalates.[19] APCI is often preferred for less polar compounds, while ESI is suitable for a wider range of polarities. Both are soft ionization techniques that typically produce the protonated molecule [M+H]+, which is then fragmented in the collision cell of a tandem mass spectrometer (MS/MS) to generate specific product ions for highly selective detection.[19][23]
Experimental Workflow for DIBP Analysis by LC-MS/MS
Caption: LC-MS/MS workflow for DIBP analysis.
Detailed LC-MS/MS Protocol for Diisobutyl Phthalate
1. Sample Preparation (Solid-Phase Extraction)
-
Rationale: SPE is a versatile and efficient technique for cleaning up and concentrating analytes from complex matrices, offering improved sensitivity and selectivity compared to LLE in many cases.[20]
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample (spiked with an internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the DIBP with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: The use of a UHPLC system allows for faster analysis times and better resolution. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQD or equivalent[24]
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 60% B to 99% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 0.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
MRM Transition for DIBP: m/z 279.1 → 149.0[23]
-
Head-to-Head Comparison: GC-MS vs. LC-MS for DIBP Analysis
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires analytes to be volatile or semi-volatile. | Suitable for a wide range of polarities and volatilities, including non-volatile compounds. |
| Derivatization | Generally not required for DIBP, but may be needed for less volatile phthalates.[25] | Not required. |
| Sensitivity | Good, with LODs typically in the low ng/L to µg/L range.[14] | Excellent, with LODs often in the sub-ng/L to low ng/L range.[22][23] |
| Selectivity | Good, but can be limited by co-eluting isomers and the common m/z 149 fragment.[15][17] | Excellent, especially with MS/MS, due to specific precursor-product ion transitions. |
| Robustness | Generally considered a very robust and reliable technique. | Can be more susceptible to matrix effects and ion suppression. |
| Throughput | Moderate, with typical run times of 15-30 minutes. | High, especially with UHPLC systems, with run times often under 10 minutes.[21] |
| Cost | Generally lower initial instrument cost. | Higher initial instrument cost. |
| Contamination Risk | High, as phthalates are common in GC consumables (septa, O-rings). | Also susceptible to contamination, but some LC components may be less prone to leaching phthalates. |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of Diisobutyl Phthalate. The choice between the two will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS remains a reliable and cost-effective choice for routine analysis of DIBP, especially when following established regulatory methods. Its robustness and extensive spectral libraries are significant advantages. However, analysts must be vigilant about potential co-elutions and background contamination.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of DIBP in complex matrices. The ability to analyze samples without derivatization and the high throughput capabilities of modern UHPLC systems are compelling advantages for research and high-volume testing laboratories.
For researchers and professionals in drug development, where sensitivity and specificity are paramount, LC-MS/MS is often the more advantageous technique . The ability to achieve lower detection limits and the high confidence in compound identification provided by MRM transitions are critical for ensuring data quality and regulatory compliance.
Ultimately, a thorough understanding of the principles, strengths, and limitations of both GC-MS and LC-MS will empower the analytical scientist to make an informed decision and generate high-quality, defensible data for the analysis of Diisobutyl Phthalate.
References
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U.S. Environmental Protection Agency. Method 625: Base/Neutrals and Acids. [Link]
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Butte, W., & Heinzow, B. (2002). LC/MS method to determine plasticizers in indoor dust. Indoor Air, 12(4), 234-239. [Link]
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GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Application Note. [Link]
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Le, T. H., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Molecules, 23(11), 2999. [Link]
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FILAB. (n.d.). Analysis and determination of DIBP. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters. [Link]
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Lee, J., et al. (2020). Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study. Food and Chemical Toxicology, 145, 111747. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 506: Phthalate and Adipate Esters in Drinking Water by Gas Chromatography with Photoionization Detection. [Link]
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Shimadzu. (n.d.). Using GCMS to Determine the Phthalate Content in E-liquid. Application News. [Link]
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Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
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SCIEX. (n.d.). A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS. Technical Note. [Link]
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Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. [Link]
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ResearchGate. (n.d.). Method performance for GC-MS analysis of phthalates. [Link]
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Wojas, A., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Molecules, 25(2), 338. [Link]
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Regan, F., Allen, C., & Lawler, J. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Environmental Science: Advances. [Link]
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Semantic Scholar. (n.d.). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. [Link]
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Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
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Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Application Note. [Link]
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Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]
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MDPI. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules, 28(13), 5069. [Link]
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Varian, Inc. (n.d.). Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. [Link]
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Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]
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E3S Web of Conferences. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 30, 02001. [Link]
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RSC Publishing. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. Physical Chemistry Chemical Physics, 22(30), 17099-17109. [Link]
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Chromatography Today. (n.d.). High Throughput Screening for Phthalates in Toys and Childcare Articles Using the Agilent 6140 Single Quadrupole LC/MS System. [Link]
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Iranian Journal of Pharmaceutical Research. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 13(Suppl), 143–149. [Link]
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National Institutes of Health. (2023). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. [Link]
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APA Engineering. (2025). What to Know About EPA DIBP Review. [Link]
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National Institutes of Health. (2019). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. [Link]
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National Institutes of Health. (2021). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. [Link]
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A Researcher's Guide to the Cost-Benefit Analysis of Diisobutyl Phthalate-d4 in Quantitative Analytics
For researchers, scientists, and drug development professionals engaged in the precise quantification of phthalate esters, the choice of an internal standard is a critical decision that directly impacts data integrity. This guide provides an in-depth cost-benefit analysis of using Diisobutyl Phthalate-d4 (DIBP-d4) as an internal standard, comparing its performance and economic implications against common alternatives. The insights presented herein are grounded in established analytical principles and supported by experimental data to empower informed decision-making in your laboratory.
The Foundational Role of Internal Standards in Phthalate Analysis
The ubiquitous nature of phthalates in laboratory environments presents a significant analytical challenge: background contamination. This makes the use of an internal standard not just beneficial, but essential for accurate and precise quantification. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be differentiated by the analytical instrument. It is added at a known concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. Its primary function is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response, such as injection volume inconsistencies and matrix-induced signal suppression or enhancement.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in mass spectrometry-based methods (e.g., GC-MS, LC-MS).[1] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[1] This co-elution and similar behavior in the ion source allow for highly effective correction of analytical variability, leading to superior accuracy and precision.[2]
Unveiling this compound (DIBP-d4)
This compound is the deuterated form of Diisobutyl Phthalate (DIBP), a common phthalate plasticizer. The incorporation of four deuterium atoms on the benzene ring provides a 4 atomic mass unit (amu) shift, allowing for clear differentiation from the native DIBP in a mass spectrometer without significantly altering its chemical properties.
Physicochemical Properties of DIBP-d4:
| Property | Value |
| CAS Number | 358730-88-8 |
| Molecular Formula | C₁₆H₁₈D₄O₄ |
| Molecular Weight | 282.37 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Format | Commonly supplied as a solution in a solvent like methanol or as a neat oil. |
Comparative Analysis: DIBP-d4 vs. The Alternatives
The selection of an internal standard is a balance between analytical performance and cost. Here, we compare DIBP-d4 against two common classes of alternatives: other deuterated phthalates and a non-deuterated internal standard, Benzyl Benzoate.
Alternative 1: Other Deuterated Phthalates (e.g., Dibutyl Phthalate-d4, DBP-d4)
Deuterated analogs of other common phthalates, such as Dibutyl Phthalate-d4 (DBP-d4), are frequently used as internal standards.
Performance: From a performance perspective, DIBP-d4 and DBP-d4 are expected to behave very similarly. Both offer the significant advantages of being stable isotope-labeled standards. Studies have shown that a single, well-chosen deuterated standard can provide excellent results for a panel of phthalates.[3] The key is the structural similarity to the target analytes. For the analysis of DIBP, DIBP-d4 is the ideal internal standard. For a broader phthalate screen, the choice between DIBP-d4 and DBP-d4 may depend on which is not a primary analyte of interest or which offers a better chromatographic separation from potential interferences in a specific matrix.
Cost: The cost of deuterated standards can vary between suppliers and based on the specific compound. As an example from a major supplier, a 1 mL solution (100 µg/mL in Methanol) of Diisobutyl phthalate-3,4,5,6-d4 is priced at $30.00, while a similar preparation of Di-n-butyl phthalate-d4 is also priced at $30.00.[4] This suggests that within the class of commonly used deuterated phthalates, the cost is often comparable.
Alternative 2: Non-Deuterated Internal Standards (e.g., Benzyl Benzoate)
Benzyl Benzoate is a non-phthalate compound that has been historically used as an internal standard for phthalate analysis, particularly in methods employing Gas Chromatography with Electron Capture Detection (GC-ECD) as outlined in EPA Method 8061A.[2]
Performance: While Benzyl Benzoate is structurally similar enough to be a viable internal standard, it has significant limitations compared to deuterated analogs, especially in mass spectrometry. Its primary drawback is that it does not co-elute with the phthalate analytes and may experience different matrix effects.[5] This can lead to less accurate correction for extraction inefficiencies and signal suppression. Furthermore, Benzyl Benzoate itself can be an environmental contaminant, which could lead to erroneously low measurements if it is already present in the samples.[6] Studies have demonstrated that while good linearity (R² > 0.99) and acceptable recovery (85-109%) can be achieved with Benzyl Benzoate, the precision and accuracy are generally superior when using deuterated internal standards.[1][7]
Cost: Benzyl Benzoate is significantly less expensive than deuterated standards. For instance, 1 kg of ≥99% pure Benzyl Benzoate can be purchased for approximately $80.90, which is a fraction of the cost of a small quantity of a deuterated standard.
Cost-Benefit Analysis Summary
| Feature | This compound | Other Deuterated Phthalates (e.g., DBP-d4) | Benzyl Benzoate |
| Analytical Performance | Excellent: Closely mimics analyte behavior, corrects for matrix effects effectively.[2] | Excellent: Similar performance to DIBP-d4. | Moderate: Does not co-elute with analytes, susceptible to differential matrix effects, potential for background contamination.[5][6] |
| Accuracy & Precision | High: Provides the most accurate and precise quantification. | High: Comparable to DIBP-d4. | Moderate to Good: Can be compromised by matrix variability.[1][7] |
| Cost per Analysis | High | High | Low |
| Initial Investment | Moderate: Purchase of the standard. | Moderate: Purchase of the standard. | Low: Inexpensive bulk material. |
| Method Development | Streamlined: Straightforward integration into MS-based methods. | Streamlined: Similar to DIBP-d4. | More Complex: Requires careful validation to ensure it adequately corrects for analyte behavior. |
| Data Confidence | Very High | Very High | Moderate |
Experimental Workflow: Phthalate Analysis in a Polymer Matrix using GC-MS and DIBP-d4
This protocol outlines a typical workflow for the quantification of phthalates in a polymer sample, such as PVC, using DIBP-d4 as an internal standard.
Caption: A typical experimental workflow for phthalate analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the polymer sample into a glass vial.
-
Spike the sample with a known volume and concentration of this compound solution.
-
Add 5 mL of tetrahydrofuran (THF) and vortex until the polymer is completely dissolved. Gentle heating or sonication may be used to aid dissolution.
-
Precipitate the polymer by adding 10 mL of hexane and vortexing.
-
Allow the polymer to settle and filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977A GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the target phthalates and DIBP-d4 (e.g., m/z 149 for many phthalates, and specific quantifier and qualifier ions for each analyte and the internal standard).
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of DIBP-d4.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the phthalates in the samples using the calibration curve.
-
Logical Framework for Internal Standard Selection
The decision to use DIBP-d4 or an alternative should be based on a logical assessment of the analytical needs and budgetary constraints.
Caption: Decision tree for selecting an internal standard.
Conclusion and Recommendation
For research and development applications where the highest data quality is paramount, the use of a deuterated internal standard such as this compound is strongly recommended. The superior accuracy and precision afforded by its ability to effectively compensate for matrix effects and other analytical variabilities far outweigh its higher initial cost.[2] While non-deuterated standards like Benzyl Benzoate offer a significant cost saving, they introduce a greater risk of analytical error and require more extensive method validation to ensure data reliability.[5][6]
Ultimately, the choice of internal standard is a critical determinant of the quality of your analytical data. By carefully considering the cost-benefit trade-offs presented in this guide, researchers can make an informed decision that aligns with both their scientific objectives and budgetary realities.
References
- Ziembowicz, S., & Kida, M. (2023). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska, 25, 242-249.
- Figueroa, L. E., et al. (2019). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP) in Water Samples. Proceedings of the Oklahoma Academy of Science, 99, 1-9.
-
CP Lab Safety. Benzyl Benzoate, USP Grade, 20L. Available at: [Link]
-
Med Lab Supply. Benzyl Benzoate USP/NF, Ultra Pure, GRAS Certified. Available at: [Link]
- Ziembowicz, S., Kida, M., & Koszelnik, P. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 45, 00097.
-
Industrial Chemical Supplier. Benzyl Benzoate USP/NF - Lab Grade, Assorted Sizes. Available at: [Link]
- Adams, K., et al. (2021). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
-
OIV. Method of determination of phthalates by gas chromatography / mass spectrometry in wines. Available at: [Link]
-
Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available at: [Link]
- Farzanehfar, V., et al. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian journal of pharmaceutical research : IJPR, 16(Suppl), 143–150.
-
Centers for Disease Control and Prevention. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Available at: [Link]
Sources
A Researcher's Guide to Diisobutyl Phthalate (DIBP) Analysis: Navigating Regulatory Landscapes and Analytical Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of Diisobutyl Phthalate (DIBP) is a critical undertaking. This common plasticizer, while imparting flexibility to a myriad of products, is under increasing regulatory scrutiny due to its potential as an endocrine disruptor.[1] This guide provides an in-depth comparison of the primary analytical methodologies for DIBP, grounded in established regulatory frameworks, to empower you in making informed decisions for your analytical workflows.
The Regulatory Imperative: Why DIBP Analysis Matters
Diisobutyl Phthalate (DIBP) is a member of the phthalate ester family, widely used to soften plastics. Its presence is ubiquitous, from industrial applications to consumer goods. However, concerns over its potential adverse health effects, particularly on the endocrine system, have led to stringent regulations by global bodies.
Key regulations to be aware of include:
-
Restriction of Hazardous Substances (RoHS) Directive: Originally focused on electronics, RoHS3 (Directive 2015/863) expanded its list of restricted substances to include DIBP, along with DEHP, BBP, and DBP. The maximum allowable concentration is 0.1% (1000 ppm) in homogeneous materials.[2]
-
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): This European Union regulation also restricts the use of DIBP, particularly in articles that pose a risk to human health, such as children's toys and childcare articles.[3]
-
U.S. Environmental Protection Agency (EPA): The EPA has conducted a thorough risk evaluation for DIBP under the Toxic Substances Control Act (TSCA).[4][5] The final risk evaluation identified unreasonable risks to workers under certain conditions of use and to the environment.[4][6]
-
International Organization for Standardization (ISO): ISO 8124-6:2018 provides a standardized methodology for the determination of certain phthalates, including DIBP, in toys and children's products.[7]
Understanding these regulatory limits is the foundational step in designing a robust and compliant analytical strategy. The choice of analytical technique must be capable of achieving the required sensitivity to meet these stringent thresholds.
Comparative Analysis of Analytical Methodologies
The two predominant techniques for DIBP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the most appropriate method hinges on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity
GC-MS is widely regarded as the benchmark for phthalate analysis due to its exceptional sensitivity and selectivity.[2][8]
Principle: In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification.
Key Performance Characteristics of GC-MS for DIBP Analysis:
| Parameter | Typical Performance | Source(s) |
| Limit of Detection (LOD) | < 0.01 mg/L | [9] |
| Limit of Quantification (LOQ) | 0.02 - 0.053 mg/L | [10] |
| Linearity (R²) | > 0.99 | [9][11] |
| Recovery | 85% - 110% | [11][12] |
| Precision (RSD%) | < 15% | [12] |
Causality Behind Experimental Choices in GC-MS:
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5%-phenyl/95%-dimethylpolysiloxane column, is typically chosen to achieve good separation of phthalates.[13]
-
Ionization Mode: Electron Impact (EI) ionization is the most common mode used for phthalate analysis as it produces reproducible fragmentation patterns for library matching and confident identification.[13]
-
Detection Mode: Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity by monitoring only the characteristic ions of the target analytes, thereby reducing background noise.[9][14] For DIBP, a common quantification ion is m/z 149.[14]
-
Internal Standards: The use of an internal standard, such as a deuterated analog of the analyte (e.g., DBP-d4), is crucial to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[12][15]
Experimental Workflow: GC-MS Analysis of DIBP
Sources
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- 15. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diisobutyl Phthalate-d4
As researchers dedicated to advancing pharmaceutical and scientific discovery, our work with isotopically labeled compounds like Diisobutyl Phthalate-d4 (DIBP-d4) demands the highest standards of precision, not only in our experiments but also in our safety and disposal protocols. While the deuterium labeling in DIBP-d4 is pivotal for its application as an internal standard in mass spectrometry, the compound's fundamental chemical hazards govern its handling and disposal.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of DIBP-d4, grounded in established safety principles to protect both laboratory personnel and the environment.
The disposal procedures for DIBP-d4 are dictated by the toxicological profile of its non-labeled parent compound, Diisobutyl Phthalate (DIBP). The substitution of hydrogen with deuterium does not alter the chemical reactivity or toxicity in a manner that would change its waste classification.[2] Therefore, all safety and disposal considerations for DIBP apply directly to DIBP-d4.
Part 1: Hazard Identification & Risk Assessment - The 'Why' Behind the Protocol
Understanding the specific hazards of a chemical is the cornerstone of a self-validating safety protocol. DIBP-d4 must be treated with significant caution due to its classification for both human health and environmental toxicity.
-
Reproductive Toxicity: DIBP is classified as a Reproductive Toxicity Category 1B substance.[3] This classification indicates that it is presumed to be a human reproductive toxicant, with hazard statements such as "May damage fertility or the unborn child."[4] This necessitates stringent controls to prevent any route of exposure, including dermal, inhalation, and ingestion.
-
Environmental Toxicity: The compound is classified as Acute Aquatic Toxicity Category 1 , making it very toxic to aquatic life.[3][5][6] An accidental release into the environment could have severe and long-lasting adverse effects. Consequently, it is designated for transport as an "Environmentally hazardous substance, liquid, n.o.s." under UN number 3082.[3]
-
Regulatory Context: In the United States, under the Resource Conservation and Recovery Act (RCRA), Di-isobutyl phthalate is not a specifically listed hazardous waste (i.e., it does not carry a "U," "P," "F," or "K" waste code).[7] However, this does not mean it is non-hazardous. Its established reproductive and aquatic toxicity mandates that it be managed as a hazardous chemical waste in accordance with institutional, local, and national regulations to prevent environmental release and human exposure.[2][8]
Summary of Key Hazard Information
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. | [3][4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | [3][5][6] |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects. | [3] |
| Transport Classification | UN Number | Proper Shipping Name | |
| UN3082 | Environmentally hazardous substance, liquid, n.o.s. (this compound) | [3] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the essential, field-proven steps for safely managing DIBP-d4 waste from the point of generation to its final handoff to Environmental Health & Safety (EHS) professionals.
Experiment 1: Standard Disposal Workflow
Methodology:
-
Personal Protective Equipment (PPE) Confirmation: Before handling any waste, ensure appropriate PPE is worn.
-
Rationale: This establishes a primary barrier to prevent chemical exposure.
-
Required PPE:
-
Safety Goggles: To protect against splashes.[2]
-
Chemical-Resistant Gloves: Nitrile rubber gloves are recommended to prevent dermal absorption, which is a potential route of exposure.[9]
-
Laboratory Coat: To protect skin and clothing.[2]
-
Fume Hood: All transfers of neat DIBP-d4 or volatile solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[2][4]
-
-
-
Waste Segregation and Container Selection:
-
Rationale: Proper segregation prevents dangerous chemical reactions in the waste container and facilitates compliant disposal by your institution's EHS department. Deuterated waste should always be treated as hazardous chemical waste.[2]
-
Procedure:
-
Select a designated hazardous waste container that is chemically compatible with DIBP-d4 and any solvents used.
-
Do not mix DIBP-d4 waste with incompatible materials such as strong oxidizing agents, acids, or bases.[5][8]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Health Hazard, Environmental Hazard).
-
-
-
Waste Transfer:
-
Rationale: A careful transfer process minimizes the risk of spills and exposure.
-
Procedure:
-
Carefully pour the liquid DIBP-d4 waste from your experimental container into the designated hazardous waste container using a funnel.
-
For solid waste contaminated with DIBP-d4 (e.g., pipette tips, wipes, contaminated gloves), place it in a separate, clearly labeled solid hazardous waste container.
-
-
-
Decontamination of Labware:
-
Rationale: To ensure that labware is free of hazardous residues before being washed and reused. The initial rinseate is considered hazardous waste.
-
Procedure:
-
Rinse the contaminated glassware (beakers, flasks, etc.) with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Pour this first rinseate into the designated liquid hazardous waste container.
-
Repeat the rinse process two more times. Subsequent rinses may be disposed of according to standard laboratory procedures, pending institutional guidelines.
-
-
-
Spill Management:
-
Rationale: Having a clear, immediate plan for spill cleanup is essential for laboratory safety.
-
Procedure for Small Spills:
-
Evacuate the immediate area and ensure adequate ventilation.[8]
-
Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[4][8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with soap and water.[8]
-
Crucially, do not allow the substance or cleanup materials to enter drains or waterways. [4][8]
-
-
-
Final Storage and Disposal:
-
Rationale: Secure storage and proper handoff ensure the waste is managed correctly until final disposal.
-
Procedure:
-
Securely seal the hazardous waste container.
-
Store the container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department. Always follow your site-specific procedures for waste disposal requests.
-
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of DIBP-d4.
By adhering to this structured and scientifically-grounded protocol, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Always prioritize consulting your institution's specific EHS guidelines, as they provide the definitive standard for compliance in your unique operational setting.
References
- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. Benchchem.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Technical Support Center: Handling and Storing Deuterated Compounds. Benchchem.
- Draft Scope of the Risk Evaluation for Di-isobutyl Phthalate (1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylpropyl) ester) CASRN 84-69-5. U.S. Environmental Protection Agency.
- Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - this compound Standard. FUJIFILM Wako Pure Chemical Corporation.
- Safety Protocols for Handling Diisobutyl Phthalate (Einecs 260-048-5) in the Laboratory. Benchchem.
- Diisobutyl phthalate - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET - Diisobutyl phthalate. Fisher Scientific.
- SAFETY DATA SHEET - Dibutyl phthalate. Sigma-Aldrich.
- Safety data sheet - Di-n-butyl Phthalate D4. CPAChem.
- SAFETY DATA SHEET Product: DIISOBUTYL PHTHALATE. Exposome-Explorer.
- CAS No : 358730-88-8| Chemical Name : this compound. Pharmaffiliates.
- Diisobutyl Phthalate - Health Hazard Assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diisobutyl Phthalate-d4
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Diisobutyl Phthalate-d4 (DIBP-d4). The focus is on procedural, step-by-step guidance for personal protective equipment (PPE) selection, operational plans, and disposal to ensure laboratory safety and experimental integrity. While this document addresses the deuterated form, the safety protocols are based on the well-documented hazards of its non-deuterated analogue, Diisobutyl Phthalate (DIBP), as their chemical reactivity and toxicological profiles are considered equivalent for handling purposes.
Hazard Identification: The "Why" Behind the Protection
Understanding the risks associated with DIBP-d4 is critical for appreciating the necessity of the prescribed PPE. DIBP is classified with significant health and environmental hazards that dictate our safety protocols.[1] The primary concerns are its effects on human health, particularly reproductive health, and its high toxicity to aquatic ecosystems.[1][2][3]
Table 1: GHS Hazard Classification for Diisobutyl Phthalate
| Hazard Class | Category | Hazard Statement | Pictogram |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[1][2][4] | Danger |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[3] | Warning |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2][3] | Warning |
The signal word for this substance is "Danger" .[1][2] Animal studies have demonstrated that DIBP exposure can lead to developmental and reproductive toxicities.[5][6] Furthermore, it is a suspected endocrine disruptor.[7] These classifications are not merely regulatory labels; they are directives that inform every aspect of our handling, storage, and disposal procedures.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, ingestion, and dermal contact.[8][9] All PPE must be inspected prior to use and removed correctly to avoid cross-contamination.[2][10]
Eye and Face Protection
-
Mandatory: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all personnel present in the laboratory.
-
High-Risk Operations: When there is a potential for splashing or spraying (e.g., transferring large volumes, handling under pressure), a face shield must be worn in combination with safety goggles.[11] Do not wear contact lenses when handling this chemical.
Hand Protection
The choice of glove material is critical, as permeability varies significantly between polymer types.[11][12] Always handle DIBP-d4 with chemical-resistant gloves.[2][10]
-
Recommended Materials: Nitrile rubber or neoprene gloves are advised for handling DIBP.
-
Glove Specifications: Refer to manufacturer-specific data for breakthrough times. One source suggests the following for the non-deuterated form:
-
Material: Camatril® (Nitrile rubber)
-
Minimum Layer Thickness: 0.4 mm
-
Breakthrough Time: > 480 minutes[2]
-
-
Causality: The long breakthrough time of appropriate nitrile gloves provides a robust barrier against dermal absorption, which is a primary route of exposure.[13]
-
Protocol: Before use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][10] Dispose of contaminated gloves as hazardous waste.[2][10]
Body Protection
-
Lab Coat: A standard laboratory coat is required for all procedures.
-
Chemical-Resistant Apron/Sleeves: For tasks with a significant risk of splashes, such as transferring large quantities or cleaning spills, supplement the lab coat with a chemical-resistant apron and/or sleeves.[11]
-
Clothing: Immediately remove and launder any contaminated clothing before reuse.[2] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All handling of DIBP-d4 that may generate aerosols or vapors must be conducted within a certified chemical fume hood.[2][7] This is the most effective way to control exposure.
-
Secondary Control (Emergency/Maintenance): If engineering controls are not feasible or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary. For higher concentrations, a supplied-air respirator may be required.[8][9]
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine laboratory operations. The following workflow integrates the use of PPE at every critical juncture.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Protocol for Weighing and Transferring
-
Preparation: Confirm the chemical fume hood is operational. Place all necessary equipment (analytical balance, weigh paper/boats, spatula, receiving vessel) inside the hood.
-
Don PPE: Put on your lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Perform all weighing and transfer operations on a disposable work surface liner within the fume hood to contain any minor spills.
-
Transport: Once transferred, ensure the primary container is tightly sealed. If moving the material outside of the hood, place it in a labeled, sealed, and chemically-resistant secondary container.
-
Cleanup: Dispose of any contaminated weigh paper or liners into the designated solid hazardous waste container.
Emergency and Disposal Plans
Immediate Response to Exposure
Rapid decontamination is key to mitigating health effects.
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water and soap.[13] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][10][13] Never give anything by mouth to an unconscious person.[4][10] Seek immediate medical attention.[2]
Spill Management
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: Prevent the spill from entering drains or waterways by using dikes or absorbents.[2][7]
-
Absorb: Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand).[2][13]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[2][4][13]
-
Decontaminate: Clean the affected area thoroughly.
Waste Disposal
-
Regulatory Compliance: All waste containing DIBP-d4 must be treated as hazardous waste.[10] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3]
-
Containers: Do not mix with other waste. Leave chemicals in their original containers if possible, or use designated, properly labeled hazardous waste containers.
-
Environmental Protection: Under no circumstances should DIBP-d4 or its containers be disposed of in the regular trash or poured down the drain.[2][7][10] Its high aquatic toxicity necessitates strict environmental containment.[2][3]
References
- Diisobutyl phthalate - Safety Data Sheet. (2025, September 27). ChemicalBook.
- SAFETY DATA SHEET - Di-n-butyl-phthal
- SAFETY DATA SHEET - this compound Standard. (2024, March 14). FUJIFILM Wako.
- DIBUTYL PHTHALATE.
- Dibutyl phthalate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
- Safety Protocols for Handling Diisobutyl Phthalate (Einecs 260-048-5)
- SAFETY DATA SHEET - Diisobutyl phthal
- SAFETY DATA SHEET Product: DIISOBUTYL PHTHALATE. (2009, October 8). Exposome-Explorer.
- Safety data sheet - Di-n-butyl Phthal
- ICSC 0829 - DIISOBUTYL PHTHAL
- Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. (2019, January 24). Chemycal.
- Dibutyl phthalate. (2016, April 11).
- Dibutyl Phthalate. U.S. Environmental Protection Agency (EPA).
- Dibutyl phthalate - Safety Data Sheet. (2017, January 31). MilliporeSigma.
- Personal Protective Equipment Guidance. (2012, June 8).
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Toxicity review of diisobutyl phthalate (DIBP). (2011, July 14). Consumer Product Safety Commission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
